2-Ethylisonicotinamide
Description
BenchChem offers high-quality 2-Ethylisonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylisonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTBJUQFUISATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955352 | |
| Record name | 2-Ethyl-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3376-95-2 | |
| Record name | 2-Ethyl-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylisonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylisonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLISONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ3ES5FND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 2-Ethylisonicotinamide is a key chemical intermediate with significant applications in pharmaceutical research and development. This comprehensive technical guide provides a detailed exploration of the primary synthetic pathways for its preparation. The document elucidates the underlying chemical principles, offers step-by-step experimental protocols, and discusses the critical parameters influencing reaction outcomes. Two principal routes are examined: the direct amidation of 2-ethylisonicotinic acid and the controlled hydrolysis of 2-ethylisonicotinonitrile. Each pathway is presented with a focus on scientific integrity, providing researchers with the necessary information to replicate and optimize these syntheses.
Introduction: The Significance of 2-Ethylisonicotinamide
2-Ethylisonicotinamide, a derivative of isonicotinamide, serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its structural motif is found in compounds investigated for a range of therapeutic applications. The precise and efficient synthesis of this intermediate is therefore of paramount importance to the pharmaceutical and medicinal chemistry sectors. This guide aims to provide a thorough understanding of the viable synthetic strategies to empower researchers in their drug discovery and development endeavors.
Strategic Overview of Synthetic Pathways
The synthesis of 2-ethylisonicotinamide can be approached from two primary precursors: 2-ethylisonicotinic acid and 2-ethylisonicotinonitrile. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
Caption: Overview of the two primary synthetic pathways to 2-Ethylisonicotinamide.
Pathway 1: Synthesis via 2-Ethylisonicotinic Acid
This pathway involves the initial synthesis of 2-ethylisonicotinic acid, followed by its conversion to the corresponding amide. The key transformation is the introduction of an ethyl group onto the pyridine ring and the subsequent amidation.
Synthesis of 2-Ethylisonicotinic Acid via Radical Ethylation
A robust method for the synthesis of 2-ethylisonicotinic acid is the radical ethylation of isonicotinic acid. The Minisci reaction, a powerful tool for the alkylation of electron-deficient heterocycles, provides a direct approach.[3][4] In this reaction, an ethyl radical is generated and adds to the protonated pyridine ring, primarily at the C2 and C6 positions.
Mechanism Insight: The reaction is initiated by the generation of an ethyl radical from a suitable precursor, such as propionic acid, through oxidative decarboxylation mediated by a silver catalyst and a persulfate oxidant.[4] The electron-deficient nature of the protonated pyridine ring makes it susceptible to attack by the nucleophilic ethyl radical. Subsequent rearomatization yields the desired 2-ethylisonicotinic acid.
Experimental Protocol: Synthesis of 2-Ethylisonicotinic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add isonicotinic acid (1.0 eq) and concentrated sulfuric acid (to maintain acidic conditions).
-
Reagent Addition: Add silver nitrate (AgNO₃, catalytic amount) to the stirred suspension.
-
Radical Generation: Prepare a solution of ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq) in water. In a separate flask, prepare a solution of propionic acid (a source of ethyl radicals) in a suitable solvent.
-
Reaction Execution: Heat the flask containing the isonicotinic acid mixture to a specified temperature (e.g., 80°C). Concurrently, add the ammonium persulfate solution and the propionic acid solution dropwise over a period of 1-2 hours.
-
Reaction Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). After completion, cool the reaction mixture to room temperature and adjust the pH with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2-ethylisonicotinic acid.
Direct Amidation of 2-Ethylisonicotinic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through various modern amidation protocols that avoid the need for harsh reagents like thionyl chloride. The use of peptide coupling agents is a common and efficient strategy.[5][6]
Causality in Experimental Choices: Coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are employed to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine source, in this case, ammonia or an ammonium salt.[6] The choice of a non-nucleophilic base, like diisopropylethylamine (DIPEA), is crucial to prevent side reactions.
Experimental Protocol: Synthesis of 2-Ethylisonicotinamide from 2-Ethylisonicotinic Acid
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 2-ethylisonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a coupling agent, for example, HBTU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Ammonia Source: Introduce a source of ammonia, such as ammonium chloride (NH₄Cl, 1.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2-ethylisonicotinamide.
Pathway 2: Synthesis via 2-Ethylisonicotinonitrile
An alternative and often high-yielding pathway to 2-ethylisonicotinamide involves the synthesis of 2-ethylisonicotinonitrile followed by its selective hydrolysis.
Synthesis of 2-Ethylisonicotinonitrile
The synthesis of the nitrile intermediate can be achieved from readily available starting materials like 2-ethylpyridine.
Experimental Workflow:
Sources
The Enigmatic Role of 2-Ethylisonicotinamide: A Technical Guide to its Mechanistic Landscape
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the mechanism of action of 2-Ethylisonicotinamide. As a key metabolite of the second-line anti-tuberculosis drug Ethionamide, its primary role is intrinsically linked to the metabolic activation pathway of its parent compound. This document will dissect this relationship, elucidate the known biochemical transformations, and explore the potential for independent biological activity, offering a comprehensive resource for professionals in the field.
The Genesis of 2-Ethylisonicotinamide: A Metabolite in the Anti-Tuberculosis Arsenal
2-Ethylisonicotinamide is primarily recognized as a metabolite of Ethionamide (2-ethylthioisonicotinamide), a critical thioamide drug used in the treatment of multi-drug resistant tuberculosis (MDR-TB).[1][2][3] The therapeutic efficacy of Ethionamide is not inherent; it is a prodrug that necessitates bioactivation within Mycobacterium tuberculosis to exert its antimycobacterial effect.[4][5][6] The metabolic journey from Ethionamide to its active form and subsequent degradation products, including 2-Ethylisonicotinamide, is a pivotal aspect of its mechanism of action.
The activation of Ethionamide is a multi-step enzymatic process initiated by the bacterial enzyme EthA, a monooxygenase.[4][7] This enzyme catalyzes the S-oxidation of Ethionamide, forming an S-oxide metabolite.[3] This intermediate is then believed to be further transformed into a reactive species that covalently binds to nicotinamide adenine dinucleotide (NAD+), forming an Ethionamide-NAD adduct.[4][5][7] This adduct is the ultimate active agent that inhibits the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis.[1][7] The disruption of mycolic acid synthesis compromises the structural integrity of the bacterial cell wall, leading to cell death.[7]
2-Ethylisonicotinamide is one of several identified metabolites in the broader metabolism of Ethionamide.[2] Its formation signifies a step in the degradation or detoxification pathway of the parent drug.
The Core Mechanism: A Product of Ethionamide's Metabolic Pathway
The principal mechanism of action associated with 2-Ethylisonicotinamide is its emergence as a downstream product of Ethionamide metabolism. While the Ethionamide-NAD adduct is the primary inhibitor of InhA, the formation of 2-Ethylisonicotinamide represents a metabolic fate of the parent compound.
The Metabolic Cascade from Ethionamide
The biotransformation of Ethionamide is a complex process. Following the initial S-oxidation by EthA, the resulting sulfoxide can undergo further reactions. One proposed pathway involves the cleavage of the sulfur-carbon bond, leading to the formation of 2-ethylisonicotinamide.[1]
Figure 1. Simplified metabolic pathway of Ethionamide leading to the formation of the active Ethionamide-NAD adduct and the metabolite 2-Ethylisonicotinamide.
Quantitative Aspects of Metabolism
Currently, there is a lack of detailed quantitative data in the public domain specifically outlining the kinetic parameters of 2-Ethylisonicotinamide formation from Ethionamide in various biological systems. Such data would be invaluable for a more complete understanding of its role and potential systemic exposure levels.
Exploring a Direct Mechanism of Action: Beyond a Metabolite
While the primary significance of 2-Ethylisonicotinamide lies in its role as a metabolite, the broader family of nicotinamide derivatives exhibits a wide range of biological activities. This section explores the hypothetical and potential direct mechanisms of action of 2-Ethylisonicotinamide based on the known pharmacology of related compounds. It is crucial to note that direct evidence for these activities for 2-Ethylisonicotinamide is currently limited.
Potential Central Nervous System (CNS) Effects
Nicotinamide and its derivatives are known to be essential for the proper functioning of the central nervous system, playing roles in neuronal development, survival, and function.[8] Some amides of substituted ethylenediamines have been shown to possess CNS depressant and analgesic properties.[9] Given its structural similarity to nicotinamide, it is plausible that 2-Ethylisonicotinamide could interact with neuronal pathways. However, specific studies on 2-Ethylisonicotinamide's CNS effects are lacking.
Hypothetical Anticonvulsant Properties
Nicotinamide itself has been reported to have anticonvulsant activity and can potentiate the effects of other antiepileptic drugs.[10] Furthermore, various synthetic compounds containing nicotinamide-related structures have been investigated for their anticonvulsant potential.[11] These compounds often exert their effects through modulation of ion channels or neurotransmitter systems.[12] While an intriguing possibility, the anticonvulsant properties of 2-Ethylisonicotinamide have not been experimentally verified.
Enzyme Inhibition and Receptor Binding: A Theoretical Perspective
The nicotinamide moiety is a common feature in molecules that interact with a variety of enzymes and receptors.
-
Enzyme Inhibition: Many enzyme inhibitors incorporate a nicotinamide-like structure.[13][14][15] Theoretical docking studies could be employed to predict potential interactions of 2-Ethylisonicotinamide with various enzyme active sites.
-
Receptor Binding: Nicotinic acetylcholine receptors (nAChRs) are a well-known class of receptors that bind nicotinamide-related compounds.[16][17] The structural features of 2-Ethylisonicotinamide could allow for weak interactions with these or other receptors.
It is important to reiterate that these are theoretical considerations based on the broader chemical class and require experimental validation.
Experimental Protocols for Investigating the Mechanism of Action
To rigorously investigate the direct mechanism of action of 2-Ethylisonicotinamide, a series of in vitro and in silico experiments would be necessary.
In Vitro Assays
A tiered approach to in vitro testing would be most effective.
Table 1: Proposed In Vitro Assays for 2-Ethylisonicotinamide
| Assay Type | Specific Assay | Purpose |
| Cytotoxicity | MTT or CellTiter-Glo assay | To determine the general toxicity profile in various cell lines (e.g., hepatocytes, neuronal cells). |
| Enzyme Inhibition | Panel of recombinant human enzymes | To screen for inhibitory activity against a broad range of enzymes, particularly those involved in key metabolic and signaling pathways. |
| Receptor Binding | Radioligand binding assays | To assess the affinity of 2-Ethylisonicotinamide for a panel of CNS and peripheral receptors. |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays | To determine if 2-Ethylisonicotinamide has any direct antimicrobial activity against M. tuberculosis or other microbes. |
| Neuronal Activity | Electrophysiological recordings (e.g., patch-clamp) | To investigate the effects on ion channel function and neuronal excitability in cultured neurons. |
In Silico Modeling
Computational methods can provide valuable insights and guide experimental work.
Figure 2. A proposed in silico workflow to predict potential biological targets and guide experimental investigation of 2-Ethylisonicotinamide.
Conclusion and Future Directions
The potential for a direct, independent mechanism of action of 2-Ethylisonicotinamide remains an open area for investigation. Based on the known pharmacology of the broader class of nicotinamide derivatives, exploring its effects on the central nervous system, its potential as an anticonvulsant, and its interactions with various enzymes and receptors could be fruitful avenues for future research. The experimental and computational workflows outlined in this guide provide a roadmap for such investigations. A deeper understanding of the complete pharmacological profile of 2-Ethylisonicotinamide could provide valuable insights into the overall efficacy and potential side effects of Ethionamide therapy and may even uncover novel therapeutic applications for this and related molecules.
References
-
PubChem. 2-Ethylisonicotinamide. National Center for Biotechnology Information. Available from: [Link]
-
Willand, N., et al. (2012). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. Future Medicinal Chemistry, 4(12), 1547-1563. Available from: [Link]
-
DrugBank. 2-Ethylisonicotinic acid thioamide. Available from: [Link]
-
Clark, B. B., & Etsten, B. (1955). Pharmacologic and antiarrhythmic actions of ambonestyl (2-diethylaminoethyl-isonicotinamide) in man; preliminary report. The New England journal of medicine, 253(6), 217–223. Available from: [Link]
-
Abdel-Aziz, A. A. M., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(19), 6529. Available from: [Link]
-
Machado, D., et al. (2013). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Microbiology Spectrum, 1(2). Available from: [Link]
-
National Research Council (US) Committee on Passive Smoking. (1986). In Vivo and in Vitro Assays To Assess the Health Effects of Environmental Tobacco Smoke. In Environmental Tobacco Smoke: Measuring Exposures and Assessing Health Effects. National Academies Press (US). Available from: [Link]
-
Gaca, M., et al. (2022). An in vitro toxicological assessment of two electronic cigarettes: E-liquid to aerosolisation. Toxicology Reports, 9, 1056-1066. Available from: [Link]
-
Rennie, G., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International journal of tryptophan research : IJTR, 11, 1178646918776658. Available from: [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1817. Available from: [Link]
-
Wawer, M. J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International journal of molecular sciences, 22(23), 13032. Available from: [Link]
-
Fatahpour, M., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. ACS omega, 7(12), 10245–10255. Available from: [Link]
-
DeBarber, A. E., et al. (2000). Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences of the United States of America, 97(17), 9677–9682. Available from: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ethionamide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available from: [Link]
-
Vale, N., et al. (2013). Metabolism of the antituberculosis drug ethionamide. Current drug metabolism, 14(1), 151–158. Available from: [Link]
-
Ceccarelli, M., et al. (2014). E2 enzyme inhibition by stabilization of a low-affinity interface with ubiquitin. Nature chemical biology, 10(3), 211–217. Available from: [Link]
-
Bourgeois, B. F., et al. (1983). Potentiation of the Antiepileptic Activity of Phenobarbital by Nicotinamide. Epilepsia, 24(2), 238–244. Available from: [Link]
-
Kulkarni, P. M., et al. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. International journal of molecular sciences, 23(19), 11883. Available from: [Link]
-
Parmar, S. S., et al. (1976). Anticonvulsant Activity and Selective Inhibition of Nicotinamide Adenine Dinucleotide-Dependent Oxidations by 10-(2-arylimino-3-acetylamino-4-thiazolidonyl) Phenothiazines. Journal of pharmaceutical sciences, 65(5), 755–758. Available from: [Link]
-
Li, Y., et al. (2023). Discovery of neddylation E2s inhibitors with therapeutic activity. Cell death discovery, 9(1), 324. Available from: [Link]
-
Wang, Y., et al. (2018). Discovery of Dual ETA/ETB Receptor Antagonists from Traditional Chinese Herbs through in Silico and in Vitro Screening. Molecules, 23(11), 2990. Available from: [Link]
-
Parmar, S. S., et al. (1975). Substituted thiazolidones: selective inhibition of nicotinamide adenine dinucleotide-dependent oxidations and evaluation of their CNS activity. Journal of pharmaceutical sciences, 64(8), 1358–1361. Available from: [Link]
-
Epilepsy Society. Mechanisms of action of antiepileptic drugs. Available from: [Link]
-
Chem Help ASAP. (2023, August 12). enzyme inhibition & receptor activity curves [Video]. YouTube. Available from: [Link]
-
Pharmaffiliates. 2-Ethyl Isonicotinamide. Available from: [Link]
-
Hejtmancik, K. D., et al. (1986). Activity of 2-acetylpyridine and 2-acetylquinoline thiosemicarbazones tested in vitro in combination with other antituberculous drugs. Antimicrobial agents and chemotherapy, 30(2), 321–323. Available from: [Link]
-
Sethi, O. P., et al. (1987). Action of Some Amides of Substituted Ethylenediamines on Central Nervous System. Indian journal of physiology and pharmacology, 31(2), 125–129. Available from: [Link]
-
David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available from: [Link]
-
Kumar, P., et al. (2021). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Redox biology, 41, 101905. Available from: [Link]
-
Woolley, D. W. (1951). The pharmacological effects of massive doses of nicotinamide. British journal of pharmacology and chemotherapy, 6(1), 49–53. Available from: [Link]
-
Xiu, X., et al. (2009). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. The Journal of biological chemistry, 284(9), 5708–5716. Available from: [Link]
-
Traka, M., et al. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Journal of medicinal chemistry, 55(22), 10328–10338. Available from: [Link]
-
Deutsch, D. G., et al. (1997). Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs. Journal of medicinal chemistry, 40(20), 3297–3303. Available from: [Link]
-
Blondiaux, N., et al. (2011). Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors. Journal of medicinal chemistry, 54(10), 3574–3589. Available from: [Link]
-
Caceres, A. F., et al. (2021). Chemosensory tobacco product toxicology part 2: toxicological testing, assays, and state of the science. Toxicology mechanisms and methods, 31(7), 475–487. Available from: [Link]
-
Wonnacott, S. (2005). Molecular and cellular mechanisms of action of nicotine in the CNS. Progress in brain research, 147, 211–226. Available from: [Link]
-
Willand, N., et al. (2011). Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors. Journal of medicinal chemistry, 54(10), 3574-3589. Available from: [Link]
-
Thitikornpong, W., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI journal, 24, 1–25. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (US). (1990). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. In Toxicological Profile for Ethylene Oxide. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]
Sources
- 1. Buy 2-Ethylisonicotinic acid | 3376-96-3 [smolecule.com]
- 2. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]
- 8. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action of some amides of substituted ethylenediamines on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiation of the antiepileptic activity of phenobarbital by nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant activity and selective inhibition of nicotinamide adenine dinucleotide-dependent oxidations by 10-(2-arylimino-3-acetylamino-4-thiazolidonyl) phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E2 enzyme inhibition by stabilization of a low-affinity interface with ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of neddylation E2s inhibitors with therapeutic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular and cellular mechanisms of action of nicotine in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 2-Ethylisonicotinamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethylisonicotinamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylisonicotinamide (CAS No: 3376-95-2) is a pyridinecarboxamide derivative of significant interest in pharmaceutical and medicinal chemistry. Its primary relevance stems from its role as a principal, yet biologically inactive, metabolite of the second-line antituberculosis drug Ethionamide.[1][2] Understanding the distinct physicochemical properties of this metabolite is crucial for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical science. An accurate characterization allows for the differentiation of the metabolite from the parent prodrug and its active forms, which is fundamental for studying drug efficacy, metabolism pathways, and potential off-target effects. This guide provides a comprehensive technical overview of the core physicochemical properties, spectroscopic profile, and validated analytical methodologies for the characterization of 2-Ethylisonicotinamide.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundation of all subsequent research. 2-Ethylisonicotinamide is systematically known as 2-ethylpyridine-4-carboxamide.[3] Its core structure consists of a pyridine ring substituted with an ethyl group at position 2 and a carboxamide group at position 4.
| Identifier | Value | Source |
| CAS Number | 3376-95-2 | [3][4] |
| Molecular Formula | C₈H₁₀N₂O | [3][4][5] |
| Molecular Weight | 150.18 g/mol | [3] |
| IUPAC Name | 2-ethylpyridine-4-carboxamide | [3] |
| Synonyms | 2-Ethyl-4-pyridinecarboxamide, 2-Ethyl-4-carbamoylpyridine | [5] |
| Canonical SMILES | CCC1=NC=CC(=C1)C(=O)N | [3] |
| InChIKey | LWTBJUQFUISATQ-UHFFFAOYSA-N | [3][6] |
digraph "2_Ethylisonicotinamide_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, maxiter=1000]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; C_ethyl [label="CH2", pos="2.5,-0.3!"]; CH3_ethyl [label="CH3", pos="3.7,0.1!"]; C_amide [label="C", pos="0,-4.2!"]; O_amide [label="O", pos="1.1,-4.7!"]; N_amide [label="NH2", pos="-1.2,-4.7!"];
// Define invisible nodes for aromatic bonds p1 [pos="0,-1.4!", shape=point, width=0];
// Draw bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- C_ethyl [label=""]; C_ethyl -- CH3_ethyl [label=""]; C4 -- C_amide [label=""]; C_amide -- O_amide [label="=", penwidth=2]; C_amide -- N_amide [label=""];
// Aromatic ring representation edge [style=dashed, color="#5F6368"]; N1 -- p1; C2 -- p1; C3 -- p1; C4 -- p1; C5 -- p1; C6 -- p1; }
Caption: 2D Chemical Structure of 2-Ethylisonicotinamide.
Core Physicochemical Properties
The physicochemical parameters of a molecule dictate its behavior in biological and analytical systems, influencing everything from solubility and absorption to chromatographic retention.
| Property | Value | Unit | Conditions | Source |
| Density | 1.119 | g/cm³ | - | [4] |
| Boiling Point | 279.2 | °C | at 760 mmHg | [4] |
| Flash Point | 122.7 | °C | - | [4] |
| Vapor Pressure | 0.00407 | mmHg | at 25°C | [4] |
| Refractive Index | 1.551 | - | - | [4] |
| XLogP3 (Computed) | 0.5 | - | - | [3] |
| Topological Polar Surface Area | 56 | Ų | - | [3] |
Expert Insight on Solubility and Partition Coefficient (LogP):
Spectroscopic and Analytical Profile
Spectroscopic analysis provides an empirical fingerprint for molecular structure confirmation and quantification.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 2-Ethylisonicotinamide is expected to show a distinct molecular ion peak ([M]⁺) at m/z 150, corresponding to its molecular weight.[3]
-
Expected Fragmentation Pattern: The structure's stability is centered on the pyridine ring. Key fragmentation pathways would likely involve:
-
Loss of the ethyl group (-CH₂CH₃), resulting in a fragment at m/z 121.
-
Cleavage of the amide group (-NH₂), leading to a fragment at m/z 134.
-
Loss of the entire carboxamide group (-C(O)NH₂), producing a fragment at m/z 106.
-
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition, with the expected exact mass being 150.079312947 Da.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly deposited spectrum is not available, the ¹H and ¹³C NMR spectra can be predicted with high confidence based on the molecular structure.
-
¹H NMR (Predicted):
-
Ethyl Group: A characteristic triplet-quartet system. A triplet integrating to 3H around 1.2-1.4 ppm (the -CH₃ group) coupled to a quartet integrating to 2H around 2.7-2.9 ppm (the -CH₂- group adjacent to the aromatic ring).
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons at positions 3, 5, and 6 will exhibit unique chemical shifts and coupling patterns (doublets or doublet of doublets) based on their electronic environment and proximity to the nitrogen atom and substituents.
-
Amide Protons: A broad singlet signal integrating to 2H, typically in the range of 7.5-8.5 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[8]
-
-
¹³C NMR (Predicted):
-
Eight distinct carbon signals are expected.
-
Ethyl Group: Two aliphatic signals, one for the -CH₃ carbon (approx. 12-15 ppm) and one for the -CH₂- carbon (approx. 25-30 ppm).
-
Pyridine Ring: Five aromatic carbon signals, with the carbons attached to nitrogen and the substituents being the most deshielded.
-
Amide Carbonyl: A signal in the downfield region, typically around 165-170 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups.
-
N-H Stretch (Amide): Two characteristic sharp-to-medium bands are expected in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.[9]
-
C-H Stretch: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
C=O Stretch (Amide I Band): A very strong and sharp absorption band is expected between 1650-1690 cm⁻¹, which is characteristic of the amide carbonyl group.[9]
-
N-H Bend (Amide II Band): A strong band around 1600-1640 cm⁻¹ is expected.
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.
Experimental Protocols
The following protocols describe standard, self-validating methods for determining key physicochemical properties.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This method remains the gold standard for solubility determination due to its directness and reliability.
-
Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at pH 7.4 to mimic physiological conditions.
-
Supersaturation: Add an excess amount of 2-Ethylisonicotinamide powder to a known volume of the buffer in a sealed glass vial. The excess solid is critical to ensure saturation is reached.
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended time ensures that a true thermodynamic equilibrium between the solid and dissolved states is achieved.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully extract an aliquot from the clear supernatant. Perform a precise serial dilution with the mobile phase to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Validation: The presence of solid material at the end of the experiment validates that saturation was maintained.
Protocol: Determination of Partition Coefficient (LogP)
The shake-flask method is also the standard for LogP determination, measuring the partitioning of a compound between an aqueous and an immiscible organic phase.
-
Phase Preparation: Use n-octanol (pre-saturated with buffer) and a buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol). Pre-saturation is a critical step to prevent volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of 2-Ethylisonicotinamide in the aqueous buffer at a concentration well below its aqueous solubility limit.
-
Partitioning: Add equal volumes of the n-octanol and the compound-containing buffer to a glass vial.
-
Equilibration: Shake the vial vigorously for 1-2 hours to facilitate partitioning, followed by a period of rest to allow for complete phase separation. Centrifugation can be used to accelerate this separation.
-
Analysis: Carefully sample both the aqueous and organic phases. Analyze the concentration of 2-Ethylisonicotinamide in each phase using HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Caption: General Analytical Workflow for Characterization.
Synthesis and Biological Context
2-Ethylisonicotinamide can be prepared through various synthetic routes, including the hydrolysis of 2-ethylisonicotinonitrile.[10] However, its most significant context is biological. It is a known metabolite of Ethionamide (2-ethylthioisonicotinamide), a crucial second-line drug for treating multidrug-resistant tuberculosis.[2][11]
Ethionamide is a prodrug that requires bioactivation within Mycobacterium tuberculosis by the monooxygenase EthA.[11][12] This activation leads to an active intermediate that ultimately inhibits mycolic acid synthesis.[12] In contrast, 2-Ethylisonicotinamide is a product of metabolic pathways in the host and is considered not to be an active antitubercular metabolite .[1] This distinction is vital; analytical methods must be able to resolve and quantify the parent drug (Ethionamide), its active forms, and this inactive amide metabolite to accurately assess the drug's pharmacokinetic and pharmacodynamic profile.
Conclusion
2-Ethylisonicotinamide is a molecule defined by a pyridine core functionalized with ethyl and carboxamide groups. Its physicochemical properties—moderate lipophilicity (LogP ≈ 0.5), a high boiling point, and a significant polar surface area—govern its behavior in both analytical and biological systems. A clear understanding of its distinct spectroscopic signatures in MS, NMR, and IR is essential for its unambiguous identification. For professionals in drug development, recognizing 2-Ethylisonicotinamide as an inactive metabolite of Ethionamide is paramount for designing robust bioanalytical assays and correctly interpreting metabolic studies.
References
-
Ethionamide | C8H10N2S | CID 2761171 - PubChem. [Link]
-
2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem. [Link]
-
Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC - NIH. [Link]
-
2-Ethylthioisonicotinamide monohydrochloride | C8H11ClN2S | CID 3036240 - PubChem. [Link]
-
CAS No : 3376-95-2 | Product Name : 2-Ethyl Isonicotinamide | Pharmaffiliates. [Link]
-
Ethionamide - NIST WebBook. [Link]
-
Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase - PubMed. [Link]
-
Key 2-D NMR correlations of compound 1. | Download Scientific Diagram - ResearchGate. [Link]
-
7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
The Characterisation of Synthetic and - RUIdeRA. [Link]
-
Ethionamide - LiverTox - NCBI Bookshelf. [Link]
-
2-Isopropylisonicotinamide | C9H12N2O | CID 53424773 - PubChem. [Link]
-
interpretation of two sample infrared spectra - YouTube. [Link]
-
2-ethylisonicotinamide (C8H10N2O) - PubChemLite. [Link]
-
Potentiation of ethionamide by targeting EthR. The binding of... - ResearchGate. [Link]
-
Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC - NIH. [Link]
-
Nicotinamide at BMRB. [Link]
-
Infrared IR Spectroscopy in Metabolomics by D Bhattacharyya - YouTube. [Link]
-
Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation - PubMed. [Link]
Sources
- 1. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethylisonicotinamide | 3376-95-2 [chemnet.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. PubChemLite - 2-ethylisonicotinamide (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 7. Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Buy 2-Ethylisonicotinic acid | 3376-96-3 [smolecule.com]
- 11. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 2-Ethylisonicotinamide
Introduction
2-Ethylisonicotinamide is a key metabolite of the second-line antituberculosis drug, Ethionamide (ETH).[1] While not administered directly as a therapeutic agent, understanding the biological context of 2-Ethylisonicotinamide is crucial for comprehending the mechanism of action, metabolism, and therapeutic efficacy of its parent compound. Ethionamide, a thioamide analogue of isoniazid (INH), is a critical component in the treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[2][3] This guide provides a detailed examination of the biochemical pathways and biological activities related to 2-Ethylisonicotinamide, situating its relevance within the broader pharmacology of Ethionamide.
Core Mechanism: The Bioactivation Pathway of Ethionamide
A fundamental principle governing the activity of Ethionamide is that it is a prodrug; it must be metabolically activated within the Mycobacterium tuberculosis (Mtb) cell to exert its bactericidal effects.[4][5] This activation cascade is a multi-step process where 2-Ethylisonicotinamide appears as a downstream metabolite.
The critical activation step is catalyzed by the mycobacterial enzyme EthA (Rv3854c), a flavin adenine dinucleotide (FAD)-containing monooxygenase.[5][6] Expression of the ethA gene is tightly controlled by a transcriptional repressor known as EthR (Rv3855).[7][8] The activation process proceeds as follows:
-
Initial Oxidation: EthA utilizes NADPH and O₂ to oxidize the sulfur atom of Ethionamide, converting it into a highly reactive S-oxide metabolite (ethionamide-S-oxide).[2][8][9] This S-oxide form is significantly more active than the parent drug.[2]
-
Radical Formation & NAD+ Adduct: The S-oxide intermediate is unstable and undergoes further transformation, leading to the formation of reactive radical species.[9] These radicals subsequently react with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a covalent ETH-NAD adduct.[10]
-
Target Inhibition: The ETH-NAD adduct is the ultimate bioactive molecule that inhibits the primary target, the enoyl-acyl carrier protein (ACP) reductase, InhA.[4][11]
-
Metabolite Formation: During this complex activation and degradation process, various metabolites are formed, including 2-ethyl-4-amidopyridine and 2-Ethylisonicotinamide.[12][13]
The elucidation of this pathway reveals that the therapeutic effect is not derived from Ethionamide or 2-Ethylisonicotinamide directly, but from the ETH-NAD adduct formed intra-cellularly.
Signaling Pathway: Ethionamide Bioactivation
The following diagram illustrates the enzymatic activation of Ethionamide and the regulatory control exerted by EthR.
Caption: Bioactivation pathway of Ethionamide in M. tuberculosis.
Molecular Target and Antimycobacterial Activity
The primary target for the activated ETH-NAD adduct is InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis.[4][11] InhA is responsible for the reduction of long-chain fatty acids, a critical step in the biosynthesis of mycolic acids.[4] Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, providing a robust, waxy barrier that is crucial for the bacterium's survival and virulence.[4]
By inhibiting InhA, the ETH-NAD adduct effectively blocks mycolic acid synthesis. This disruption leads to a compromised cell wall structure, making the bacterium susceptible to environmental stress and host immune responses, ultimately resulting in cell death.[4] Although the target (InhA) is the same as that for activated Isoniazid, the distinct activation enzymes—EthA for Ethionamide and KatG for Isoniazid—explain the lack of complete cross-resistance between the two drugs.[11][14]
Mechanisms of Drug Resistance
Resistance to Ethionamide is a significant clinical challenge and primarily arises from mutations that prevent its bioactivation or alter its molecular target.[3] Understanding these mechanisms is essential for molecular diagnostics and drug development.
| Gene Target | Function | Consequence of Mutation | Citation(s) |
| ethA | Encodes the activating monooxygenase enzyme. | Loss-of-function mutations (frameshifts, nonsense, missense) are the most common cause of resistance, preventing the conversion of the prodrug to its active form. | [6][15] |
| ethR | Encodes the transcriptional repressor of ethA. | Mutations are less common but can lead to altered regulation of ethA expression. | [3] |
| inhA | Encodes the target enzyme, InhA. | Mutations in the inhA coding region or its promoter can prevent the binding of the ETH-NAD adduct or lead to overexpression of the target, titrating out the drug's effect. These mutations often confer cross-resistance to Isoniazid. | [3][11][15] |
| mshA | Involved in the biosynthesis of mycothiol. | Mutations in this gene have been identified in some resistant isolates, though the exact mechanism is less characterized. | [3] |
Methodologies for Evaluating Biological Activity
The preclinical evaluation of Ethionamide's activity, and by extension the system in which 2-Ethylisonicotinamide is produced, involves a combination of in vitro and in vivo models.
In Vitro Antimycobacterial Susceptibility Testing
The cornerstone of in vitro evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for this purpose.[16]
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mycobacterial Culture:
-
Grow M. tuberculosis H37Rv (or clinical isolates) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture with sterile broth to match a McFarland standard of 1.0. Dilute this suspension 1:50 to prepare the final inoculum.
-
-
Drug Plate Preparation:
-
Prepare a stock solution of Ethionamide in DMSO.
-
In a 96-well microplate, perform a 2-fold serial dilution of Ethionamide in 100 µL of 7H9 broth to achieve the desired concentration range (e.g., 0.05 µg/mL to 20 µg/mL).
-
Include a drug-free control (broth only) and a background control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions and the drug-free control wells.
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the initial incubation, prepare a fresh solution of Alamar Blue reagent and sterile 20% Tween 80. Add 30 µL of this mixture to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Visually assess the plate or read the fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
A color change from blue (resazurin, oxidized state) to pink (resorufin, reduced state) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
-
In Vivo Efficacy and Toxicity Assessment
Animal models are indispensable for evaluating the therapeutic efficacy and toxicity profile of antitubercular drugs in a complex biological system. The mouse model of chronic tuberculosis is a standard.[13]
Workflow: Murine Model for Efficacy and Toxicity
-
Infection Phase:
-
Treatment Initiation:
-
Treatment typically begins 3-4 weeks post-infection, once a chronic infection is established.
-
Mice are randomized into groups: Vehicle Control, Ethionamide-treated, and potentially combination therapy groups.
-
Ethionamide is administered daily via oral gavage. Dosing is based on allometric scaling from human-equivalent doses.
-
-
Efficacy Assessment:
-
At selected time points (e.g., 4 and 8 weeks of treatment), subsets of mice from each group are euthanized.
-
Lungs and spleens are aseptically removed, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (Colony Forming Units, CFU).
-
A significant reduction in CFU in treated groups compared to the vehicle control indicates drug efficacy.
-
-
Toxicity and Pharmacokinetic (PK) Monitoring:
-
Throughout the study, mice are monitored for signs of toxicity, including weight loss, behavioral changes, and ruffled fur.
-
Blood samples are collected at various time points post-dosing to determine the pharmacokinetic profile (Cmax, Tmax, AUC) of Ethionamide and its major metabolites, including 2-Ethylisonicotinamide.
-
At the end of the study, organs such as the liver are collected for histopathological analysis to assess for signs of drug-induced injury (hepatotoxicity).[14]
-
Workflow Diagram: In Vivo Drug Evaluation
Caption: General workflow for in vivo evaluation of an antitubercular drug.
Future Directions and Therapeutic Implications
The intricate regulation of Ethionamide's activation presents a therapeutic opportunity. Since the repressor EthR limits the expression of the activating enzyme EthA, developing small-molecule inhibitors of EthR is a promising strategy.[5][7] Such inhibitors could act as "booster" drugs, de-repressing ethA expression and increasing the amount of activated Ethionamide in the cell. This could potentially allow for lower, less toxic doses of Ethionamide to be used, improving its therapeutic index and patient tolerance.[5]
Conclusion
2-Ethylisonicotinamide is a biologically relevant molecule primarily through its status as a metabolite of the crucial antituberculosis drug Ethionamide. Its presence is indicative of the complex bioactivation pathway that is essential for Ethionamide's therapeutic effect. A thorough understanding of this pathway—from its genetic regulation by EthR and enzymatic initiation by EthA, to the formation of the active ETH-NAD adduct and its inhibition of InhA—is fundamental for optimizing treatment strategies against MDR-TB and overcoming the pervasive challenge of drug resistance.
References
-
National Center for Biotechnology Information. (2020). Ethionamide - LiverTox. NCBI Bookshelf. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Ethionamide? Patsnap Synapse. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethionamide. Retrieved from [Link]
-
Vale, N., Gomes, P., & Santos, H. A. (2013). Metabolism of the antituberculosis drug ethionamide. Current Drug Metabolism, 14(1), 151-158. Retrieved from [Link]
-
Blatch, A. J., et al. (2015). Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites. Organic & Biomolecular Chemistry, 13(20), 5695-5703. Retrieved from [Link]
-
Bisson, W. H., et al. (2012). Insights into the Mechanism of Ethionamide Resistance in Mycobacterium tuberculosis through an in silico Structural Evaluation of EthA and Mutants Identified in Clinical Isolates. Molecules, 17(10), 11449-11471. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Ethionamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]
-
Machado, D., et al. (2012). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Clinical Microbiology Reviews, 25(2), 202-213. Retrieved from [Link]
-
DeBarber, A. E., et al. (2000). Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 97(17), 9677-9682. Retrieved from [Link]
-
Baulard, A. R., et al. (2000). Molecular Investigation of Resistance to the Antituberculous Drug Ethionamide in Multidrug-Resistant Clinical Isolates of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 44(10), 2894-2904. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Retrieved from [Link]
-
Henderson, M. C., et al. (2011). Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. Drug Metabolism and Disposition, 39(6), 1026-1034. Retrieved from [Link]
-
DrugBank Online. (n.d.). 2-Ethylisonicotinic acid thioamide. Retrieved from [Link]
-
Safonova, T., et al. (2022). Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis. International Journal of Molecular Sciences, 23(3), 1141. Retrieved from [Link]
-
EUPATI Toolbox. (n.d.). Animal models. Retrieved from [Link]
-
Willand, N., et al. (2009). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. Future Medicinal Chemistry, 1(6), 1139-1153. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76905, 2-Ethylisonicotinamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 3376-95-2 | Product Name : 2-Ethyl Isoncotinamide. Retrieved from [Link]
-
Bosisio, F., et al. (2005). In Vitro Antimycobacterial Activities of 2′-Monosubstituted Isonicotinohydrazides and Their Cyanoborane Adducts. Antimicrobial Agents and Chemotherapy, 49(7), 2848-2856. Retrieved from [Link]
-
Ghosh, S., et al. (2022). Potential role of different animal models for the evaluation of bioactive compounds. Heliyon, 8(10), e10930. Retrieved from [Link]
-
Vannelli, T. A., et al. (2002). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 196(4), 433-442. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 5. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ethionamide - Wikipedia [en.wikipedia.org]
- 8. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antimycobacterial Activities of 2′-Monosubstituted Isonicotinohydrazides and Their Cyanoborane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. toolbox.eupati.eu [toolbox.eupati.eu]
- 18. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 2-Ethylisonicotinamide: A Case Study in Structure Determination and Prediction
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the crystal structure of 2-Ethylisonicotinamide (2-EINA), a derivative of isonicotinamide. A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a publicly available, experimentally determined crystal structure for this compound. This guide, therefore, serves a dual purpose: first, to provide a thorough overview of the molecular characteristics of 2-EINA, and second, to present a detailed, field-proven methodology for determining its crystal structure via single-crystal X-ray diffraction (SCXRD). By drawing authoritative comparisons with the well-documented crystal structures of the parent compound, isonicotinamide, and the structurally related drug, ethionamide, we offer predictive insights into the potential intermolecular interactions and supramolecular assemblies that are critical for understanding the solid-state properties of 2-EINA. This document is designed to be an essential resource for researchers engaged in the synthesis, characterization, and development of related pharmaceutical compounds.
Introduction to 2-Ethylisonicotinamide
2-Ethylisonicotinamide (IUPAC name: 2-ethylpyridine-4-carboxamide) is a derivative of isonicotinamide, a compound known for its role as a metabolite and its propensity to form co-crystals.[1][2] The addition of an ethyl group at the 2-position of the pyridine ring introduces steric and electronic modifications that can significantly influence the molecule's chemical behavior and, crucially, its solid-state packing. Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount in pharmaceutical development, as it dictates key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.
While the crystal structures of isonicotinamide and the related thioamide, ethionamide, have been extensively studied, revealing complex hydrogen bonding networks and multiple polymorphic forms, no such experimental data is currently available for 2-Ethylisonicotinamide.[3][4][5] This guide bridges that knowledge gap by outlining the exact experimental workflow required to elucidate this structure, providing researchers with a robust, self-validating protocol.
Molecular Structure and Properties
The foundational step in any crystallographic study is a complete understanding of the molecule itself. The key properties of 2-Ethylisonicotinamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | PubChem CID 76905 |
| IUPAC Name | 2-ethylpyridine-4-carboxamide | PubChem CID 76905 |
| Molecular Weight | 150.18 g/mol | PubChem CID 76905 |
| Hydrogen Bond Donors | 1 (from the amide -NH₂) | PubChem CID 76905 |
| Hydrogen Bond Acceptors | 2 (the pyridine nitrogen and the carbonyl oxygen) | PubChem CID 76905 |
| Rotatable Bonds | 2 (C-C bond of the ethyl group and the C-C bond to the amide) | PubChem CID 76905 |
The presence of both hydrogen bond donors and acceptors is a strong indicator that 2-EINA will form robust intermolecular hydrogen bonds, which are the primary drivers of its crystal packing.
Caption: Molecular structure of 2-Ethylisonicotinamide.
Experimental Protocol for Single-Crystal X-Ray Diffraction
The determination of a molecule's crystal structure is a systematic process.[6][7] The following protocol is a self-validating workflow designed for a small organic molecule like 2-EINA.
Step 1: Crystal Growth (Crystallization)
Causality: The primary prerequisite for SCXRD is a high-quality single crystal of suitable size (typically 0.1-0.4 mm in each dimension).[8] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into an ordered lattice rather than crashing out as an amorphous powder.
Methodology:
-
Purity Assurance: Confirm the purity of the 2-EINA sample using techniques such as NMR spectroscopy and HPLC. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: Screen a range of solvents to find one in which 2-EINA is moderately soluble.[9] Highly soluble compounds tend to crystallize too quickly, forming small or poor-quality crystals.
-
Slow Evaporation Technique:
-
Prepare a near-saturated solution of 2-EINA in a suitable solvent (e.g., ethanol, methanol, or acetone) in a clean vial.
-
Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation.[8][10]
-
Place the vial in a vibration-free environment and allow it to stand for several days to weeks.
-
-
Vapor Diffusion Technique:
-
Dissolve the 2-EINA sample in a small amount of a relatively non-volatile solvent (the "solvent").
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether).[11]
-
The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of 2-EINA and promoting slow crystal growth.
-
Caption: Predicted R²₂(8) hydrogen-bonded dimer in 2-EINA.
Conclusion
While the definitive crystal structure of 2-Ethylisonicotinamide remains to be determined, this guide provides the essential scientific framework for its elucidation. By combining a detailed molecular overview with a robust, field-tested experimental protocol for single-crystal X-ray diffraction, we have established a clear path for future research. The predictive analysis, grounded in the known crystal chemistry of isonicotinamide and ethionamide, strongly suggests that the solid-state structure of 2-EINA will be governed by a characteristic amide-amide hydrogen-bonded dimer, with the ethyl substituent playing a key role in modulating the overall crystal packing. The successful crystallization and structural analysis of 2-Ethylisonicotinamide will be a valuable contribution to the field, providing critical data for understanding structure-property relationships in this important class of compounds.
References
-
Báthori, N. B., Lemmerer, A., Venter, G. A., Bourne, S. A., & Caira, M. R. (2011). Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates. Crystal Growth & Design, 11(1), 75-87. [Link]
-
Cunha, V. R. R., et al. (2021). Crystallization of Metastable Isonicotinamide Polymorphs and Prevention of Concomitant Crystallization by Additives. Crystal Growth & Design. [Link]
-
Li, J., Bourne, S. A., & Caira, M. R. (2011). New polymorphs of the cocrystal formers isonicotinamide and nicotinamide. Chemical Communications, 47(3), 1038-1040. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 76905, 2-Ethylisonicotinamide. Retrieved from [Link]
-
Silva, A. F. F., et al. (2023). Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal. Scientific Reports, 13(1), 2263. [Link]
-
Staples, R. J. (2012). Growing and mounting Crystals Your Instrument Will Treasure. Michigan State University. [Link]
-
Taylor, C. R., & Matzger, A. J. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 21(8), 4647-4654. [Link]
-
University of Florida, Center for Xray Crystallography (2015). Crystal Growing Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Wright, W. B. (1954). The crystal structure of nicotinamide. Acta Crystallographica, 7(10), 648-652. [Link]
-
MIT Department of Chemistry (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15074, Isonicotinamide. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2761171, Ethionamide. Retrieved from [Link]
-
Creative Biostructure (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Pulstec USA (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
Zhang, D., et al. (2021). Crystal structure of five solid forms from isonicotinamide and carboxylic acids assembled by classical hydrogen bonds and other noncovalent interactions. Journal of Molecular Structure, 1225, 129103. [Link]
-
Chierotti, M. R., et al. (2020). Molecular Crystal Forms of Antitubercular Ethionamide with Dicarboxylic Acids: Solid-State Properties and a Combined Structural and Spectroscopic Study. Pharmaceutics, 12(9), 818. [Link]
Sources
- 1. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. New polymorphs of isonicotinamide and nicotinamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rigaku.com [rigaku.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. How To [chem.rochester.edu]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
A Comprehensive Spectroscopic Guide to 2-Ethylisonicotinamide
Introduction
2-Ethylisonicotinamide (C₈H₁₀N₂O, Mol. Wt.: 150.18 g/mol ) is a heterocyclic aromatic amide of significant interest within pharmaceutical development and chemical analysis.[1][2] It is recognized as a key metabolite and impurity of Ethionamide, a second-line antitubercular drug.[2] Consequently, its unambiguous identification and characterization are critical for quality control, metabolic studies, and regulatory compliance. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the definitive structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific rigor and trustworthiness for researchers and drug development professionals.
Below is the chemical structure of 2-Ethylisonicotinamide, which forms the basis for all subsequent spectroscopic interpretation.
Caption: Chemical structure of 2-Ethylisonicotinamide.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is the foundational technique for determining the molecular weight and obtaining structural information through controlled fragmentation. For a molecule like 2-Ethylisonicotinamide, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are effective.
Expertise & Experience: Choosing the Right Ionization
-
Electron Ionization (EI): This hard ionization technique is ideal for generating a reproducible fragmentation pattern, creating a "fingerprint" spectrum that can be compared against spectral libraries like NIST.[1] It is particularly useful for identifying known compounds and elucidating the structure of new ones by piecing together the fragments.
-
Electrospray Ionization (ESI): This soft ionization technique is preferred for its ability to generate intact protonated molecules, [M+H]⁺, providing a clear confirmation of the molecular weight.[3][4] It is less prone to in-source fragmentation, making it invaluable for quantitative studies and for analyzing thermally labile compounds.
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Dissolve approximately 1 mg of 2-Ethylisonicotinamide in 1 mL of a volatile solvent such as methanol or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Chromatographic Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., starting at 100°C, ramping to 250°C at 10°C/min) to ensure separation from any impurities. Helium is used as the carrier gas.
-
Ionization: The eluted compound enters the EI source, where it is bombarded with 70 eV electrons.
-
Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF) analyzer across a mass range of m/z 40-400.
Data Presentation: Interpretation of the Mass Spectrum
The mass spectrum of 2-Ethylisonicotinamide provides clear evidence for its molecular formula, C₈H₁₀N₂O.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Component Lost | Significance |
| 150 | [M]⁺ | None | Molecular Ion: Confirms the molecular weight of 150.18 Da.[1] |
| 149 | [M-H]⁺ | H• | Loss of a hydrogen radical.[1] |
| 134 | [M-NH₂]⁺ | •NH₂ | Loss of the amino radical from the amide group. |
| 122 | [M-C₂H₄]⁺ | Ethene (from ethyl group) | Likely via McLafferty rearrangement. |
| 106 | [M-CONH₂]⁺ | •CONH₂ | Loss of the entire carboxamide group radical, indicating the core pyridine structure. |
| 78 | [C₅H₄N]⁺ | C₂H₅, CONH₂ | Pyridine ring fragment. |
Mandatory Visualization: Key Fragmentation Pathways
The following diagram illustrates the primary fragmentation events for 2-Ethylisonicotinamide under Electron Ionization.
Caption: Proposed EI-MS fragmentation of 2-Ethylisonicotinamide.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR has become the standard for its simplicity and minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium) to subtract atmospheric (H₂O, CO₂) and instrumental contributions.[5]
-
Sample Application: Place a small amount of solid 2-Ethylisonicotinamide powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
The IR spectrum of 2-Ethylisonicotinamide will display characteristic absorptions confirming its key structural features.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Authoritative Grounding & Interpretation |
| 3400–3250 (two bands) | N-H Stretch | Primary Amide (-CONH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of a primary amide.[6] |
| 3100–3000 | C-H Aromatic Stretch | Pyridine Ring | Absorptions at wavenumbers >3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp² hybridized.[5] |
| 3000–2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂CH₃) | Absorptions at wavenumbers <3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized carbons.[5] |
| ~1670 | C=O Stretch (Amide I) | Primary Amide | This is a very strong and sharp absorption, one of the most prominent features of the spectrum, confirming the carbonyl group.[6] |
| ~1600 | N-H Bend (Amide II) | Primary Amide | This band results from the bending vibration of the N-H bond in the amide. |
| 1600–1450 | C=C and C=N Stretch | Pyridine Ring | Multiple bands in this region are characteristic of aromatic ring vibrations. |
| 900–675 | C-H Out-of-Plane Bend | Aromatic Ring | The specific pattern of these bands can provide information about the substitution pattern on the pyridine ring.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information on the hydrogen environment and connectivity, while ¹³C NMR maps the carbon skeleton.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures data integrity.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides as it slows the exchange of amide protons, resulting in sharper signals.
-
Sample Preparation: Accurately weigh ~5-10 mg of 2-Ethylisonicotinamide and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a reference standard (δ 0.00 ppm).
-
Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 90° pulse, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to produce singlets for all carbon atoms. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) are required.[7]
-
Data Presentation: ¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Expert Rationale |
| ~8.6 | Doublet (d) | 1H | H-6 | The proton adjacent to the ring nitrogen is the most deshielded aromatic proton. |
| ~7.8 | Singlet (s) or narrow doublet | 1H | H-3 | This proton has no adjacent proton neighbors, leading to a singlet or a very small long-range coupling. |
| ~7.7 | Doublet (d) | 1H | H-5 | Coupled to H-6, this proton appears downfield due to the electron-withdrawing nature of the amide group. |
| ~8.0, ~7.5 | Broad Singlets (br s) | 2H | -CONH₂ | Amide protons are often broad due to quadrupole effects and chemical exchange. Their chemical shift is highly dependent on concentration and temperature. |
| ~2.8 | Quartet (q) | 2H | -CH₂- | The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 rule). |
| ~1.2 | Triplet (t) | 3H | -CH₃ | The methyl protons are adjacent to two methylene protons, resulting in a triplet. |
Data Presentation: ¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Expert Rationale |
| ~166 | C=O | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield.[8] |
| ~155 | C-2 | The carbon atom bearing the ethyl group is deshielded by its position on the aromatic ring. |
| ~150 | C-6 | The carbon adjacent to the nitrogen is strongly deshielded. |
| ~140 | C-4 | The carbon atom attached to the amide group. |
| ~122 | C-5 | Aromatic CH carbon. |
| ~120 | C-3 | Aromatic CH carbon, typically the most shielded of the ring carbons. |
| ~25 | -CH₂- | Aliphatic sp³ carbon. |
| ~14 | -CH₃ | Aliphatic sp³ carbon, typically appearing furthest upfield. |
Mandatory Visualization: Spectroscopic Analysis Workflow
This diagram outlines the logical flow for a comprehensive structural analysis.
Caption: A validated workflow for spectroscopic characterization.
Conclusion
The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete and unambiguous structural characterization of 2-Ethylisonicotinamide. MS confirms the molecular weight and elemental composition. IR identifies the essential primary amide, aromatic, and aliphatic functional groups. Finally, ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, confirming the precise substitution pattern and connectivity. This multi-technique approach forms a robust and self-validating system for the identification and quality assessment of this important molecule in research and pharmaceutical settings.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76905, 2-Ethylisonicotinamide. Available at: [Link]
-
PubChemLite (2025). 2-ethylisonicotinamide (C8H10N2O). Université du Luxembourg. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3036240, 2-Ethylthioisonicotinamide monohydrochloride. Available at: [Link]
-
ResearchGate (n.d.). 13C-NMR spectrum of (4). In: STRUCTURAL NMR ANALYSIS OF TRIAZOLIC COMPOUNDS DERIVED FROM ISONICOTINIC ACID. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14393052, 2-Ethylnicotinamide. Available at: [Link]
-
Pharmaffiliates (n.d.). 2-Ethyl Isonicotinamide. CAS No: 3376-95-2. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra. In Spectrometric Identification of Organic Compounds, 7th ed. Wiley. Available at: [Link]
-
ContaminantDB (n.d.). 1H NMR Spectrum (CHEM022801). Available at: [Link]
-
University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Agilent Technologies (n.d.). Interpretation of 2D NMR Spectra. Available at: [Link]
-
NIST (n.d.). Ethionamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Smyth, W. F. (2014). The Characterisation of Synthetic and Natural Products of Low Molecular Mass by ESI-MSn. RUIdeRA. Available at: [Link]
-
Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. Organic Chemistry Data. ACS Division of Organic Chemistry. Available at: [Link]
-
UCLA Chemistry & Biochemistry (n.d.). IR Chart. Available at: [Link]
-
U.S. Food and Drug Administration (2021). EVALI Vaping Liquids Part 2: Mass Spectrometric Identification of Diluents and Additives. Available at: [Link]
-
Barros, H. et al. (2025). Theoretical and experimental study of the infrared spectrum of isonicotinamide. ResearchGate. Available at: [Link]
-
Biological Magnetic Resonance Bank (n.d.). bmse000281 Nicotinamide. Available at: [Link]
-
Fourmentin, S. et al. (2023). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Chem Help ASAP (2023). Interpretation of two sample infrared spectra. YouTube. Available at: [Link]
-
National Institutes of Health (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry. Available at: [Link]
-
AI Chat Physics UCLA (n.d.). Spectroscopic Identification Of Organic Compounds. Available at: [Link]
Sources
- 1. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. PubChemLite - 2-ethylisonicotinamide (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 4. EVALI Vaping Liquids Part 2: Mass Spectrometric Identification of Diluents and Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. nmr.tamu.edu [nmr.tamu.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to the In Silico Modeling of 2-Ethylisonicotinamide Interactions
Abstract
This technical guide provides a comprehensive, step-by-step workflow for the in silico analysis of 2-Ethylisonicotinamide, a key active metabolite of the second-line anti-tuberculosis drug, ethionamide. Ethionamide is a prodrug activated by the mono-oxygenase enzyme EthA in Mycobacterium tuberculosis.[1] Its activated form targets and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of the bacterium.[2][3] Understanding the molecular interactions between 2-Ethylisonicotinamide and its target, InhA, is crucial for the rational design of more potent anti-tubercular agents that can overcome resistance. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Introduction: The Rationale for In Silico Modeling of 2-Ethylisonicotinamide
Tuberculosis remains a significant global health threat, with the emergence of multidrug-resistant strains necessitating the development of novel therapeutics. Ethionamide plays a critical role in treating these resistant infections.[4] Its mechanism of action is similar to isoniazid, another frontline anti-tubercular drug, as both ultimately inhibit InhA.[5] However, their activation pathways are distinct, meaning cross-resistance is not guaranteed.[2] Mutations in the katG gene, which activates isoniazid, are a common cause of resistance, highlighting the importance of direct InhA inhibitors that do not require such activation.[6]
In silico modeling provides a powerful and cost-effective approach to investigate drug-target interactions at an atomic level.[7] By simulating the binding of 2-Ethylisonicotinamide to InhA, we can elucidate the key residues involved in the interaction, predict binding affinities, and assess the stability of the resulting complex. This knowledge can guide the optimization of lead compounds to enhance their efficacy and pharmacokinetic properties.
Part 1: Foundational Setup - Ligand and Protein Preparation
Ligand Preparation: 2-Ethylisonicotinamide
The initial step in any in silico study is the accurate preparation of the small molecule of interest.
Experimental Protocol:
-
Obtain 2D Structure: The 2D structure of 2-Ethylisonicotinamide can be readily obtained from chemical databases such as PubChem (CID: 76905).[8]
-
Convert to 3D: Utilize a molecular modeling software, such as Avogadro, to convert the 2D structure into a 3D conformation.
-
Add Hydrogens and Define Torsion Angles: Ensure the correct protonation state of the molecule at a physiological pH (typically 7.4) by adding hydrogens.[9] Define the rotatable bonds to allow for conformational flexibility during docking.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation of the ligand.
-
Save in Appropriate Format: Save the prepared ligand structure in a .pdbqt format for use with AutoDock Vina or a .mol2 format for other docking and simulation software.[9]
Target Preparation: Mycobacterium tuberculosis InhA
The selection and preparation of the target protein structure are critical for obtaining meaningful results.
Experimental Protocol:
-
Retrieve Protein Structure: Download the crystal structure of M. tuberculosis InhA from the Protein Data Bank (PDB). A suitable structure is PDB ID: 2X22, which is InhA in complex with an inhibitor.[10] This provides a relevant conformation of the active site. Other high-resolution structures like 6SQ5 or 8OTL can also be considered.[11][12]
-
Protein Clean-up:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands.
-
Inspect the protein for any missing residues or atoms and use modeling software to repair them if necessary.
-
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate charges (e.g., Kollman charges) to each atom.[13]
-
Save in PDBQT Format: Save the cleaned and prepared protein structure in the .pdbqt format for compatibility with AutoDock Vina.[14]
Part 2: Core Computational Analysis
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[15]
Experimental Protocol (using AutoDock Vina): [16]
-
Grid Box Definition: Define a grid box that encompasses the active site of InhA. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For PDB ID 2X22, the active site is well-defined by the location of the co-crystallized inhibitor.[10][17]
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.[18]
-
Run Docking Simulation: Execute the AutoDock Vina software from the command line, providing the configuration file as input.[14]
-
Analysis of Results: The output will include a log file with the predicted binding affinities (in kcal/mol) for different binding modes and a PDBQT file containing the coordinates of the docked ligand poses.[19] A more negative binding energy indicates a more favorable interaction. Visualize the docked poses using software like PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between 2-Ethylisonicotinamide and the amino acid residues of InhA.[13]
Visualization of the Molecular Docking Workflow:
Caption: Workflow for preparing the ligand and protein for molecular docking.
Molecular Dynamics Simulation: Assessing Complex Stability
While docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[20]
Experimental Protocol (using GROMACS): [21][22]
-
System Preparation:
-
Topology Generation: Generate topology files for both the protein (using a force field like CHARMM36) and the ligand (using a server like CGenFF).[23]
-
Complex Formation: Combine the coordinates of the best-docked pose of 2-Ethylisonicotinamide with the protein structure.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the temperature.
-
NPT Ensemble: Equilibrate the system at a constant Number of particles, Pressure, and Temperature to stabilize the pressure and density.[9]
-
-
Production MD: Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and ligand to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.[19]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation.
-
Visualization of the MD Simulation Workflow:
Caption: Conceptual flow of an in silico ADMET prediction.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the in silico modeling of 2-Ethylisonicotinamide. By following these protocols, researchers can gain valuable insights into its interaction with the InhA target, the stability of the drug-target complex, and its potential pharmacokinetic profile. The results from such studies can serve as a strong foundation for the structure-based design of new, more effective InhA inhibitors to combat drug-resistant tuberculosis. Future work could involve using these models for virtual screening of compound libraries to identify novel scaffolds with improved binding affinity and ADMET properties.
References
-
Ethionamide - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of Ethionamide? Patsnap Synapse. [Link]
-
Metabolism of the antituberculosis drug ethionamide. PubMed. [Link]
-
Direct inhibitors of InhA active against Mycobacterium tuberculosis. PMC - NIH. [Link]
-
6SQ5: Crystal structure of M. tuberculosis InhA in complex with NAD+ and 3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid. RCSB PDB. [Link]
-
Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
2X22: crystal structure of M. tuberculosis InhA inhibited by PT70. RCSB PDB. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. NIH. [Link]
-
GROMACS Tutorials. GROMACS. [Link]
-
High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis. ACS Publications. [Link]
-
Ethionamide: A “new” first-line drug for Tuberculosis? Working Group for New TB Drugs. [Link]
-
InhA inhibitors as potential antitubercular agents. Oriental Journal of Chemistry. [Link]
-
What is Ethionamide used for? Patsnap Synapse. [Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017). SciSpace. [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]
-
SwissDrugDesign. Molecular Modelling Group. [Link]
-
Tutorial – AutoDock Vina. [Link]
-
About - SwissADME. [Link]
-
Protein-Ligand Complex - MD Tutorials. [Link]
-
SwissADME - SIB Swiss Institute of Bioinformatics. Expasy. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
8OTL: structure of InhA from Mycobacterium tuberculosis in complex with 5-(((4-(2-hydroxyphenoxy)benzyl)(octyl)amino)methyl)-2-phenoxyphenol. RCSB PDB. [Link]
-
Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Vina Docking Tutorial. Eagon Research Group. [Link]
-
8OTN: structure of InhA from mycobacterium tuberculosis in complex with inhibitor 7-((1-(3-Hydroxy-4-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one. RCSB PDB. [Link]
-
InhA - Proteopedia, life in 3D. [Link]
-
2-Ethylisonicotinic acid thioamide. DrugBank. [Link]
-
Ethionamide | C8H10N2S. PubChem. [Link]
-
2-Ethylisonicotinamide | C8H10N2O. PubChem - NIH. [Link]
-
admetSAR. [Link]
-
Explanation Information - ADMETlab 2.0. [Link]
-
Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. [Link]
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
-
ADMETlab 2.0. [Link]
-
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. PMC - PubMed Central. [Link]
-
ADMET Predictions for Chemists. Scribd. [Link]
-
Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. NIH. [Link]
-
Generative AI, molecular docking and molecular dynamics simulations assisted identification of novel transcriptional repressor EthR inhibitors to target Mycobacterium tuberculosis. PubMed Central. [Link]
-
CAS No : 3376-95-2 | Product Name : 2-Ethyl Isonicotinamide. Pharmaffiliates. [Link]
-
Molecular docking and dynamics studies of Nicotinamide Riboside as a potential multi-target nutraceutical against SARS-CoV-2 entry, replication, and transcription: A new insight. PMC - PubMed Central. [Link]
-
SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. Indo American Journal of Pharmaceutical Research. [Link]
-
Molecular modeling towards in silico drug delivery formulations. Research Collection. [Link]
-
Spectroscopic, Thermodynamic and Molecular Docking Studies on Molecular Mechanisms of Drug Binding to Proteins. MDPI. [Link]
Sources
- 1. Ethionamide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 3. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Ethionamide used for? [synapse.patsnap.com]
- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. Molecular docking and dynamics studies of Nicotinamide Riboside as a potential multi-target nutraceutical against SARS-CoV-2 entry, replication, and transcription: A new insight - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
- 22. GROMACS Tutorials [mdtutorials.com]
- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
Introduction: The Strategic Importance of the 2-Ethylisonicotinamide Scaffold
An In-depth Technical Guide to the Synthesis of 2-Ethylisonicotinamide Derivatives and Analogs
The pyridine ring is a cornerstone of medicinal chemistry, and among its myriad derivatives, the 2-ethylisonicotinamide scaffold holds particular significance. At its core, this structure consists of a pyridine ring substituted with an ethyl group at the 2-position and a carboxamide at the 4-position[1][2]. While 2-ethylisonicotinamide itself is primarily known as a metabolite of the critical antitubercular drug Ethionamide, its true value lies in the synthetic versatility it offers for the development of novel therapeutic agents[3][4].
Ethionamide, the thioamide analog of 2-ethylisonicotinamide, is a second-line drug used to treat multi-drug resistant tuberculosis (MDR-TB)[5]. It functions as a prodrug, requiring activation by the mycobacterial monooxygenase EthA to ultimately inhibit mycolic acid synthesis, an essential component of the bacterial cell wall[3][6]. However, its efficacy can be hampered by toxicity and the development of resistance[3][7]. This has spurred intensive research into the synthesis of derivatives and analogs aimed at enhancing potency, reducing side effects, and circumventing resistance mechanisms.
This guide serves as a technical resource for researchers and drug development professionals, providing a detailed exploration of the core synthetic strategies for creating 2-ethylisonicotinamide derivatives and analogs. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical principles.
Core Synthetic Strategies and Key Precursors
The synthesis of 2-ethylisonicotinamide derivatives generally originates from two principal starting materials: 2-ethylisonicotinic acid and 2-ethyl-4-cyanopyridine (also known as 2-ethylisonicotinonitrile). The choice of precursor often dictates the overall synthetic route and the types of analogs that can be readily accessed.
Route A: Synthesis from 2-Ethylisonicotinic Acid
This is the most direct and versatile route for generating a wide array of N-substituted amide derivatives. The foundational logic involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine.
-
Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must first be converted into a more reactive species.
-
Formation of Acyl Chlorides: A classic and highly effective method is the reaction of 2-ethylisonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride. This produces the highly reactive 2-ethylisonicotinoyl chloride, which readily reacts with nucleophiles. This is a robust, cost-effective method suitable for large-scale synthesis.
-
Use of Coupling Agents: For more sensitive substrates or in cases where the harsh conditions of acyl chloride formation are undesirable, modern peptide coupling agents are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) activate the carboxylic acid in situ under mild conditions, minimizing side reactions and preserving stereochemistry in chiral amines.
-
-
Amidation: The activated carboxylic acid derivative is then reacted with a primary or secondary amine to form the target amide.
-
Thionation to Thioamides: To synthesize Ethionamide or its analogs, the corresponding amide is treated with a thionating agent. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most common choices. Lawesson's reagent is often preferred due to its better solubility in organic solvents and generally cleaner reaction profiles.
Route B: Synthesis from 2-Ethyl-4-cyanopyridine
This route leverages the nitrile group as a precursor to the amide. It is particularly useful when the cyanopyridine is a more readily available or cost-effective starting material.
-
Controlled Hydrolysis: The conversion of a nitrile to a primary amide is a standard transformation that can be achieved under either acidic or basic conditions. A patented method for the analogous conversion of 3-cyanopyridine to nicotinamide involves dissolving the nitrile in concentrated sulfuric acid, followed by neutralization[8]. Careful control of reaction time and temperature is crucial to prevent over-hydrolysis to the carboxylic acid.
-
Direct Conversion to Thioamides: The nitrile can also be directly converted to the thioamide by reaction with hydrogen sulfide or other sulfur-transfer reagents, providing an alternative pathway to Ethionamide and related structures.
Visualizing the Core Synthetic Pathways
The following diagram illustrates the primary synthetic routes starting from the key precursors.
Caption: Core synthetic pathways to 2-ethylisonicotinamide and its key analogs.
Detailed Synthetic Protocols
The following protocols are presented as self-validating systems, detailing the steps and rationale for key transformations.
Protocol 1: Synthesis of 2-Ethylisonicotinamide from 2-Ethylisonicotinic Acid
This two-step protocol exemplifies the acyl chloride activation route.
Step 1: Synthesis of 2-Ethylisonicotinoyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-ethylisonicotinic acid to the flask.
-
Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂) (approx. 3-5 equivalents) to the flask at room temperature.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-ethylisonicotinoyl chloride is often used directly in the next step without further purification.
-
Causality: Thionyl chloride serves as both a reagent and a solvent, converting the carboxylic acid to a highly reactive acyl chloride. Refluxing ensures the reaction goes to completion. Removing the excess reagent is critical to prevent unwanted side reactions in the subsequent step.
-
Step 2: Amidation to form 2-Ethylisonicotinamide
-
Setup: Cool the flask containing the crude acyl chloride in an ice bath.
-
Nucleophilic Addition: Slowly and carefully add concentrated aqueous ammonium hydroxide (NH₄OH) to the cooled acyl chloride with vigorous stirring. This reaction is highly exothermic.
-
Precipitation: Continue stirring until the reaction is complete. The product, 2-ethylisonicotinamide, will typically precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Causality: The highly electrophilic acyl chloride reacts rapidly with the nucleophilic ammonia. The ice bath controls the exothermicity of the reaction. Recrystallization purifies the final compound by leveraging differences in solubility between the product and any remaining impurities.
-
Protocol 2: Synthesis of N-Substituted Derivatives via Amide Coupling
This protocol demonstrates a modern, mild approach for creating analogs with diverse functionalities.
Workflow: EDC/HOBt Mediated Amide Coupling
Caption: Standard workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
Setup: To a solution of 2-ethylisonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen), add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Activation: Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture, followed by a tertiary amine base like triethylamine or DIPEA (2-3 equivalents) to act as a proton scavenger.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.
-
Causality: EDC and HOBt work in synergy to form a highly reactive O-acylisourea intermediate that is less prone to side reactions and racemization than an acyl chloride. The base neutralizes the HCl salt byproduct, driving the reaction forward. The aqueous work-up removes water-soluble reagents and byproducts, while chromatography provides the final, high-purity compound.
-
Synthesis of Advanced Analogs: Beyond the Amide
The 2-ethylisonicotinamide scaffold is a launching point for more complex structures. A notable strategy involves the chemical modification of the thioamide group in Ethionamide.
Thiazole Derivatives from Ethionamide
Research has shown that the thioamide group of Ethionamide can undergo cyclization reactions to form thiazole derivatives, which may possess their own antitubercular activities[5].
A representative synthesis involves reacting Ethionamide with a bromoacetyl derivative, such as 3-coumarinylacetyl bromide.
Reaction Scheme: Ethionamide to a Coumarinyl-Thiazole Derivative
-
Reaction: Equimolar amounts of Ethionamide and a substituted α-bromo ketone (e.g., 3-(2-bromoacetyl)-2H-chromen-2-one) are mixed in a suitable solvent like absolute ethanol.
-
Conditions: The mixture is heated to reflux for several hours (e.g., 2 hours)[5].
-
Isolation: The thiazole product often precipitates from the reaction mixture upon heating or subsequent cooling. The solid can be isolated by filtration[5].
Sources
- 1. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Ethionamide and Prothionamide Based Coumarinyl-Thiazole Derivatives: Synthesis, Antitubercular Activity, Toxicity Investigations and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 2-Ethylisonicotinic acid | 3376-96-3 [smolecule.com]
- 9. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Biological targets of 2-Ethylisonicotinamide
An In-Depth Technical Guide to the Biological Targets of 2-Ethylisonicotinamide
Abstract
2-Ethylisonicotinamide is a principal metabolite of the second-line anti-tuberculosis drug, Ethionamide. While the parent drug's mechanism of action against Mycobacterium tuberculosis is well-characterized, the biological activities and potential host-target interactions of its metabolites remain less understood. This technical guide provides a comprehensive analysis of the known biological landscape of 2-Ethylisonicotinamide, framed within the context of its parent compound. We will first dissect the established antimycobacterial targets of activated Ethionamide, then explore its mammalian metabolism leading to the formation of 2-Ethylisonicotinamide. The guide will further investigate the currently understood biological profile of this metabolite, including its perceived lack of antimycobacterial efficacy and the scientifically-grounded potential for interactions with host enzyme systems, such as cytochrome P450s. Finally, we will present robust experimental methodologies for the future identification and validation of novel biological targets for drug metabolites, underscoring the necessity for a deeper understanding of their complete pharmacological and toxicological profiles.
Section 1: The Primary Target of Ethionamide in Mycobacterium tuberculosis
Ethionamide (ETH) is a prodrug, meaning it requires activation within the target organism to exert its therapeutic effect.[1] Its journey from an inert molecule to a potent inhibitor of mycobacterial cell wall synthesis is a multi-step process orchestrated by bacterial enzymes.
Bioactivation by the Monooxygenase EthA
The critical first step in Ethionamide's mechanism of action is its activation by the flavin-containing monooxygenase, EthA, encoded by the ethA gene in Mycobacterium tuberculosis.[1][2] EthA catalyzes the S-oxidation of the thioamide group in Ethionamide, converting it into a highly reactive sulfoxide metabolite (ethionamide-S-oxide).[3][4][5] This bioactivation is the rate-limiting step in the drug's efficacy.
Regulation by the Transcriptional Repressor EthR
The expression of the activating enzyme, EthA, is tightly controlled by a transcriptional repressor known as EthR.[1] EthR binds to the promoter region of the ethA gene, significantly downregulating its expression.[1] This natural repression contributes to the intrinsic resistance of M. tuberculosis to Ethionamide. Consequently, strategies aimed at inhibiting EthR have been explored to "boost" the efficacy of Ethionamide by increasing the levels of activated drug.[6]
Inhibition of InhA and Mycolic Acid Synthesis
Once activated, the ethionamide-S-oxide metabolite forms a covalent adduct with nicotinamide adenine dinucleotide (NAD+).[7] This ETH-NAD adduct is the ultimate bioactive molecule that targets the enoyl-acyl carrier protein reductase, known as InhA.[1][7] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids—the long-chain fatty acids that are the hallmark of the mycobacterial cell wall.[1] By inhibiting InhA, the ETH-NAD adduct effectively halts mycolic acid production, leading to a compromised cell wall and eventual bacterial death.[1]
Caption: Ethionamide activation pathway in M. tuberculosis.
Section 2: Mammalian Metabolism of Ethionamide
In the human host, Ethionamide undergoes extensive metabolism, primarily in the liver.[8] This process is crucial as it not only influences the drug's therapeutic window but is also implicated in its associated hepatotoxicity.[8] The metabolic fate of Ethionamide in humans is different from the activation pathway in mycobacteria and is mediated by a different class of enzymes.
Role of Flavin-Containing Monooxygenases (FMOs)
The primary enzymes responsible for metabolizing Ethionamide in mammals are the flavin-containing monooxygenases (FMOs).[9][10] These enzymes, particularly FMO3 in the liver, convert Ethionamide to its S-oxide form (ETASO), the same metabolite that is active in mycobacteria.[9][10] However, FMOs can further oxygenate ETASO to a sulfinic acid, which is then converted to 2-ethyl-4-amidopyridine, also known as 2-Ethylisonicotinamide.[9] This latter metabolite is considered to be therapeutically inactive against M. tuberculosis.[9]
The metabolic process also yields several other compounds, including 2-ethylpyridine-4-carbonitrile, which may have an undesirable pharmacokinetic profile.
Caption: Simplified mammalian metabolic pathway of Ethionamide.
Section 3: Biological Profile of 2-Ethylisonicotinamide
While research has predominantly focused on the parent drug and its active S-oxide metabolite, understanding the biological profile of 2-Ethylisonicotinamide is essential for a complete picture of Ethionamide's pharmacology and toxicology.
Antimycobacterial Activity
Current literature consistently characterizes 2-Ethylisonicotinamide (also referred to as 2-ethyl-4-amidopyridine or ETAA) as a therapeutically inactive metabolite with no significant antimycobacterial effect.[9] Its formation represents a detoxification pathway in the host, converting the active drug into a readily excretable and non-toxic form in the context of bacterial killing.
Potential for Host Target Interactions
Despite its inactivity against M. tuberculosis, the chemical structure of 2-Ethylisonicotinamide—a nicotinamide derivative—warrants consideration for potential off-target effects in the human host. Nicotinamide and its analogues are known to interact with a variety of human enzymes.
-
Cytochrome P450 (CYP) Enzymes: Nicotinamide itself has been shown to inhibit several human CYP enzymes, including CYP2D6, CYP3A4, and CYP2E1, through the coordination of its pyridine nitrogen atom with the heme iron of the enzyme.[11] Given its structural similarity, it is plausible that 2-Ethylisonicotinamide could also act as an inhibitor of certain CYP isoforms. Such an interaction could have clinical implications, potentially leading to drug-drug interactions when Ethionamide is co-administered with other medications metabolized by these enzymes.
-
Other Potential Targets: The nicotinamide scaffold is a privileged structure in drug discovery. Recent research has explored nicotinamide derivatives as potential inhibitors of targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anticancer applications.[12][13][14][15] This highlights the potential for this class of molecules to bind to and modulate the activity of various human proteins. While there is no direct evidence of 2-Ethylisonicotinamide acting on these targets, these findings underscore the possibility of unforeseen biological activities.
Role in Ethionamide-Induced Hepatotoxicity
Ethionamide therapy is associated with a significant risk of hepatotoxicity, which is believed to be caused by a toxic or immunologically active intermediate metabolite.[8] While the S-oxide metabolite is known to be hepatotoxic, the precise contribution of other metabolites, including 2-Ethylisonicotinamide, to this adverse effect is not well-defined.[9] Further investigation is required to determine if 2-Ethylisonicotinamide plays any role in the liver injury observed during Ethionamide treatment.
Section 4: Methodologies for Investigating Metabolite Biological Targets
Identifying the biological targets of drug metabolites is a critical step in modern drug development, as recommended by regulatory bodies like the FDA.[16][17] A variety of experimental and computational techniques can be employed for this purpose.[18]
General Workflow for Target Deconvolution
The process of identifying the molecular target of a compound, often after its effects have been observed in a phenotypic screen, is known as target deconvolution.[18] Common approaches include:
-
Affinity-Based Methods: These techniques utilize a modified version of the metabolite (e.g., with a biotin tag) to "pull down" its binding partners from a cell lysate. The bound proteins are then identified using mass spectrometry.[18]
-
Genetic and Genomic Approaches: Methods like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway.[18]
-
Computational Methods: In silico approaches, such as molecular docking, can predict the binding of a metabolite to the known structures of a wide array of proteins, helping to prioritize potential targets for experimental validation.[19]
Caption: A generalized workflow for identifying the biological targets of a metabolite.
Detailed Protocol: In Vitro Assessment of 2-Ethylisonicotinamide on CYP450 Activity
This protocol describes a representative in vitro experiment to screen for the inhibitory potential of 2-Ethylisonicotinamide on major human cytochrome P450 isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Ethylisonicotinamide for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Materials:
-
2-Ethylisonicotinamide (synthesized or commercially procured)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.)
-
Known specific inhibitors for each isoform (positive controls)
-
Acetonitrile (ACN) with internal standard for reaction termination
-
96-well plates, incubators, centrifuges
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of 2-Ethylisonicotinamide, probe substrates, and control inhibitors in an appropriate solvent (e.g., DMSO). Create a serial dilution of 2-Ethylisonicotinamide to cover a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Incubation Setup: In a 96-well plate, add the HLM solution, NADPH regenerating system, and the specific probe substrate for the CYP isoform being tested.
-
Pre-incubation: Add varying concentrations of 2-Ethylisonicotinamide (or control inhibitor/vehicle) to the wells. Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system co-factor solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of metabolite formed from the specific probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of 2-Ethylisonicotinamide relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 5: Data Summary and Future Perspectives
The study of 2-Ethylisonicotinamide reveals a common challenge in pharmacology: understanding the complete biological role of drug metabolites. While its parent drug has a clear and potent mechanism of action, the metabolite itself is primarily viewed through the lens of inactivation and clearance.
| Molecule | Primary Role / Location | Known/Hypothesized Function |
| Ethionamide | Prodrug | Administered to the patient; requires bioactivation. |
| EthA | M. tuberculosis | Monooxygenase that activates Ethionamide to its S-oxide form.[1][2] |
| EthR | M. tuberculosis | Transcriptional repressor that downregulates EthA expression.[1] |
| InhA | M. tuberculosis | Primary target of activated Ethionamide; essential for mycolic acid synthesis.[1] |
| FMOs | Human Liver | Host enzymes that metabolize Ethionamide, producing both active and inactive metabolites.[9][10] |
| 2-Ethylisonicotinamide | Human Metabolite | Considered an inactive antimycobacterial metabolite; potential for off-target interactions with host proteins (e.g., CYPs) is hypothesized but unproven.[9][11] |
Future Perspectives:
The current understanding of 2-Ethylisonicotinamide as a biologically inert metabolite is based on its lack of antimycobacterial activity. However, this perspective may be incomplete. A thorough investigation into its potential interactions with host targets is warranted for several reasons:
-
Safety and Toxicology: A definitive assessment of its role, if any, in Ethionamide-induced hepatotoxicity is needed.
-
Drug-Drug Interactions: Characterizing its inhibitory profile against a panel of CYP450 enzymes could prevent unforeseen adverse events when Ethionamide is used in combination therapies.
-
New Therapeutic Opportunities: While unlikely, exploring the broader biological activity of this metabolite could, in theory, uncover novel therapeutic properties, as is being done with other nicotinamide derivatives.[12]
Future research should employ the target identification methodologies outlined in this guide to build a more complete and accurate profile of 2-Ethylisonicotinamide. This will not only enhance the safe and effective use of its parent drug, Ethionamide, but also contribute to the broader scientific understanding of drug metabolism and its consequences.
References
-
DrugBank Online. (n.d.). 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ethionamide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
-
Rocha, R. C., et al. (2020). New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. RSC Medicinal Chemistry, 11(9), 1051-1057. Retrieved from [Link]
-
Willand, N., et al. (2012). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. Future Medicinal Chemistry, 4(2), 143-163. Retrieved from [Link]
-
Machado, D., et al. (2012). Metabolism of the antituberculosis drug ethionamide. Current Drug Metabolism, 13(7), 968-975. Retrieved from [Link]
-
Somogyi, A., et al. (2016). Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites. Organic & Biomolecular Chemistry, 14(35), 8343-8349. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Retrieved from [Link]
-
General Metabolics. (n.d.). Metabolomics in Drug Development | Target Engagement Biomarkers. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Metabolism of the Antituberculosis Drug Ethionamide. Retrieved from [Link]
-
Zhang, B., et al. (2023). Metabolomics-driven approaches for identifying therapeutic targets in drug discovery. Medicinal Research Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism of the Antituberculosis Drug Ethionamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. Retrieved from [Link]
-
Henderson, M. C., et al. (2009). Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. Xenobiotica, 39(1), 54-65. Retrieved from [Link]
-
Henderson, M. C., et al. (2009). Metabolism of the anti-tuberculosis drug ethionamide by mouse and human FMO1, FMO2 and FMO3 and mouse and human lung microsomes. Xenobiotica, 39(1), 54-65. Retrieved from [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
Nagasawa, J., & Mikami, R. (1964). THE SIDE EFFECTS OF ETHIONAMIDE WITH EMPHASIS ON ITS HEPATOTOXICITY. Bulletin de l'Union internationale contre la tuberculose, 35, 139-141. Retrieved from [Link]
-
El-Khoury, S. A., & Dunmore, L. A., Jr. (1964). ETHIONAMIDE AND HEPATOTOXICITY: A CLINICAL STUDY. Medical annals of the District of Columbia, 33, 15-17. Retrieved from [Link]
-
Scite.ai. (n.d.). Acute hepatic necrosis associated with ethionamide. Retrieved from [Link]
-
Ramappa, V., & Aithal, G. P. (2013). Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management. Journal of Clinical and Experimental Hepatology, 3(1), 37-49. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Scientific Reports, 12(1), 10738. Retrieved from [Link]
-
Yousef, R. G., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4079. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylisonicotinamide. PubChem. Retrieved from [Link]
-
Yousef, R. G., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4079. Retrieved from [Link]
-
Snider, N. T., et al. (2008). A Cytochrome P450-Derived Epoxygenated Metabolite of Anandamide Is a Potent Cannabinoid Receptor 2-Selective Agonist. Journal of Pharmacology and Experimental Therapeutics, 327(2), 537-547. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2211-2228. Retrieved from [Link]
-
Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73-78. Retrieved from [Link]
-
Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. Retrieved from [Link]
-
Yousef, R. G., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4079. Retrieved from [Link]
-
Snider, N. T., et al. (2008). A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist. Journal of Pharmacology and Experimental Therapeutics, 327(2), 537-547. Retrieved from [Link]
-
Flipo, M., et al. (2011). Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors. Journal of Medicinal Chemistry, 54(8), 2994-3010. Retrieved from [Link]
-
Wang, B., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(22), 12486. Retrieved from [Link]
-
Tan, X. S., et al. (2016). Interaction effects on cytochrome P450 both in vitro and in vivo studies by two major bioactive xanthones from Halenia elliptica D. Don. Journal of Ethnopharmacology, 188, 13-21. Retrieved from [Link]
-
Murray, M. (2003). Nicotinamide: an oral antimicrobial agent with activity against both Mycobacterium tuberculosis and human immunodeficiency virus. Clinical Infectious Diseases, 36(4), 453-460. Retrieved from [Link]
-
Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-38). Elsevier. Retrieved from [Link]
-
Kim, M., et al. (2021). Elucidating Drug-Like Compounds and Potential Mechanisms of Corn Silk (Stigma Maydis) against Obesity: A Network Pharmacology Study. Molecules, 26(22), 6794. Retrieved from [Link]
Sources
- 1. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of the anti-tuberculosis drug ethionamide by mouse and human FMO1, FMO2 and FMO3 and mouse and human lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review Reports - Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 | MDPI [mdpi.com]
- 16. fda.gov [fda.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. drughunter.com [drughunter.com]
- 19. Elucidating Drug-Like Compounds and Potential Mechanisms of Corn Silk (Stigma Maydis) against Obesity: A Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of 2-Ethylisonicotinamide
Abstract
This document provides a comprehensive guide for designing and executing in vivo studies on 2-Ethylisonicotinamide. As a known metabolite of the second-line anti-tuberculosis drug Ethionamide, understanding the pharmacokinetic, efficacy, and toxicological profile of 2-Ethylisonicotinamide is critical for evaluating its potential contribution to the parent drug's activity and safety profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols grounded in established scientific principles. We move beyond simple instructions to explain the causality behind experimental choices, ensuring that the described protocols serve as self-validating systems for generating robust and reproducible data.
Scientific Rationale and Mechanism of Action
2-Ethylisonicotinamide is a primary metabolite of Ethionamide (ETH), a thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] ETH itself is a prodrug, meaning it requires bioactivation within the Mycobacterium tuberculosis (Mtb) bacterium to exert its therapeutic effect.[3] This activation is a critical first step in its mechanism of action.
The activation pathway is initiated by the bacterial enzyme EthA, a monooxygenase, which converts ETH into an active intermediate.[3][4] This intermediate subsequently forms a covalent adduct with NAD+, creating an ETH-NAD complex that potently inhibits the InhA enzyme.[4] InhA is an enoyl-ACP reductase essential for the synthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall.[1][4] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.
While the sulphoxide metabolite of ETH is known to possess antimicrobial activity, the precise biological role of 2-Ethylisonicotinamide is less defined.[5] In vivo studies are therefore essential to determine:
-
Whether 2-Ethylisonicotinamide possesses any direct anti-tubercular activity.
-
Its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), which informs its potential for systemic exposure and target organ accumulation.
-
Its safety and tolerability profile.
Preclinical Study Design: Core Considerations
Animal Model Selection
The choice of animal model is paramount for the translational relevance of the findings.
-
Mice: Mice are the most common and cost-effective model for initial characterization of anti-TB compounds.[6][7]
-
BALB/c: This inbred strain is widely used for standardized drug efficacy studies due to its robust immune response and reproducible bacterial burden after infection.[8]
-
C3HeB/FeJ: This strain develops human-like caseous necrotic granulomas, making it a valuable model for studying compounds that may target bacteria in these specific microenvironments.[7]
-
-
Rats: Rats (e.g., Sprague-Dawley, Wistar) are frequently used for pharmacokinetic and toxicology studies due to their larger size, which facilitates serial blood sampling, and the extensive historical database available for this species.[9][10]
For all studies, animals should be sourced from a reputable vendor, allowed to acclimate, and housed under controlled conditions of temperature, humidity, and light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11]
Formulation and Dosing
The test article, 2-Ethylisonicotinamide, must be properly formulated for administration.
-
Vehicle Selection: The vehicle should be inert, non-toxic, and capable of solubilizing or suspending the compound. Common vehicles include sterile water, saline, or aqueous solutions containing agents like 0.5% carboxymethylcellulose (CMC) or 5% dimethyl sulfoxide (DMSO) in corn oil. The stability and homogeneity of the formulation should be confirmed prior to the study.
-
Route of Administration: The intended clinical route should be considered. Oral gavage (PO) is common for screening, while intravenous (IV) administration is used to determine absolute bioavailability.[12][13]
Protocol 1: Pharmacokinetic (PK) Profiling in Rats
Objective: To determine the key pharmacokinetic parameters of 2-Ethylisonicotinamide following oral and intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
2-Ethylisonicotinamide
-
Appropriate vehicle (e.g., 20% Solutol HS 15 in water)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, pipettes, and storage vials
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Groups:
-
Group 1 (IV): n=3-5 rats, 1 mg/kg dose.
-
Group 2 (PO): n=3-5 rats, 10 mg/kg dose.
-
Animals should be fasted overnight before dosing.
-
-
Dosing:
-
IV: Administer the dose slowly via the tail vein.
-
PO: Administer the dose via oral gavage.
-
-
Blood Sampling:
-
Collect sparse samples (approx. 100-150 µL) from the tail vein or saphenous vein at specified time points. A typical schedule is:
-
IV: Pre-dose, 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
PO: Pre-dose, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
-
Immediately place blood into EDTA tubes, mix gently, and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge blood samples at ~2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to a clean, labeled cryovial.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for quantifying 2-Ethylisonicotinamide in plasma.
-
Analyze plasma samples to determine the concentration of the compound at each time point.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters summarized in the table below.
| Parameter | Description | Relevance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point | Represents total drug exposure over time. |
| t1/2 | Elimination half-life | Time required for the plasma concentration to decrease by half. |
| CL | Clearance | Volume of plasma cleared of the drug per unit time. |
| Vdss | Volume of distribution at steady state | Apparent volume into which the drug distributes. |
| F (%) | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100). |
Protocol 2: Efficacy Evaluation in a Murine Tuberculosis Model
Objective: To assess the in vivo anti-tubercular activity of 2-Ethylisonicotinamide in a mouse model of chronic infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol infection chamber (e.g., Glas-Col)
-
Biosafety Level 3 (BSL-3) facility
-
2-Ethylisonicotinamide formulation
-
Positive control drug (e.g., Isoniazid at 25 mg/kg)
-
7H11 agar plates supplemented with OADC
-
Tissue homogenizer
Methodology:
-
Infection:
-
Infect mice via the aerosol route to deliver ~100-200 CFU of Mtb H37Rv to the lungs.[7] This establishes a low-dose infection that mimics the natural route.
-
On Day 1 post-infection, sacrifice a small cohort (n=3) to confirm the initial bacterial implantation in the lungs.
-
-
Chronic Phase Establishment:
-
Allow the infection to establish for 3-4 weeks. At this point, a chronic infection with a stable bacterial load is typically achieved.
-
-
Treatment Phase:
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (PO, daily)
-
Group 2: 2-Ethylisonicotinamide (e.g., 50 mg/kg, PO, daily)
-
Group 3: Isoniazid (25 mg/kg, PO, daily)
-
-
Administer treatments for 4 weeks, 5 days per week. Monitor body weight and clinical signs weekly.
-
-
Endpoint Analysis:
-
24 hours after the final dose, euthanize all mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Prepare 10-fold serial dilutions of the homogenates and plate onto 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks.
-
Data Analysis:
-
Count the colonies on the plates to determine the number of CFUs per organ.
-
Convert CFU counts to log10 values for statistical analysis.
-
The primary endpoint is the mean change in log10 CFU in the lungs of treated groups compared to the vehicle control group. A statistically significant reduction indicates efficacy.
Protocol 3: Repeated-Dose Toxicity Assessment in Rodents
Objective: To evaluate the safety profile and identify potential target organs of toxicity of 2-Ethylisonicotinamide following repeated daily administration for 28 days. This protocol is based on general principles outlined in international guidelines.[14][15]
Materials:
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
2-Ethylisonicotinamide formulation
-
Hematology and clinical chemistry analyzers
-
Histopathology equipment
Methodology:
-
Dose Selection:
-
Animal Groups:
-
Use 4 groups of animals (10 males, 10 females per group):
-
Group 1: Vehicle Control
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
-
-
Administration and Observations:
-
Administer the compound or vehicle orally once daily for 28 consecutive days.
-
Clinical Observations: Conduct detailed observations daily for signs of toxicity (e.g., changes in skin, fur, eyes, posture, respiration, and behavior).[11]
-
Body Weight and Food Consumption: Record individual body weights weekly. Measure food consumption weekly.
-
-
Clinical Pathology:
-
At the end of the study (Day 29), collect blood from all animals for hematology and clinical chemistry analysis. Collect urine for urinalysis.[17]
-
-
Terminal Procedures:
-
Euthanize all animals and perform a full gross necropsy.
-
Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, thymus, adrenal glands).
-
Preserve a comprehensive set of tissues in formalin for histopathological examination.
-
Data Analysis:
-
Analyze body weight, food consumption, clinical pathology, and organ weight data for statistically significant differences between treated and control groups.
-
A board-certified veterinary pathologist should evaluate the histopathology slides to identify any treatment-related microscopic changes.
-
The primary outcome is the determination of the NOAEL , which is the highest dose level that does not produce any significant treatment-related adverse findings.
References
-
Peng, T., Lu, J., & Wang, H. (2018). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology. [Link]
-
Nuermberger, E. (2008). Using animal models to develop new treatments for tuberculosis. Johns Hopkins University. [Link]
-
National Center for Biotechnology Information (NCBI). 2-Ethylisonicotinic acid thioamide. Drug Information Portal. [Link]
-
Pym, A. S., & Orme, I. M. (2017). One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics. Frontiers in Microbiology. [Link]
-
Welin, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. PLoS One. [Link]
-
Lenaerts, A. J., et al. (2008). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Blondiaux, N., et al. (2017). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. Expert Review of Anti-infective Therapy. [Link]
-
MuriGenics. (n.d.). Toxicology. MuriGenics Preclinical Testing Services. [Link]
-
U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. National Toxicology Program. [Link]
-
National Center for Biotechnology Information (2024). 2-Ethylisonicotinamide. PubChem Compound Summary for CID 76905. [Link]
-
van der Laan, J. W. (n.d.). General toxicity study designs. Presentation Slides. [Link]
-
U.S. Food and Drug Administration. (2000). Toxicological Principles for the Safety Assessment of Food Ingredients - Redbook 2000. FDA. [Link]
-
Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine. [Link]
-
European Medicines Agency (EMA). (1999). Note for Guidance on Repeated Dose Toxicity. CPMP/SWP/1042/99. [Link]
-
Sloggett, A., et al. (1995). The pharmacokinetics of nicotinamide in humans and rodents. Diabetes. [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. [Link]
-
de Lago, E., et al. (2004). In vivo pharmacological actions of two novel inhibitors of anandamide cellular uptake. European Journal of Pharmacology. [Link]
-
England, M. W., et al. (1993). Metabolism of 2-ethylhexanoic Acid Administered Orally or Dermally to the Female Fischer 344 Rat. Xenobiotica. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ethionamide. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Huang, W., et al. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology. [Link]
-
Jia, L., et al. (2016). Species differences in metabolism and pharmacokinetics of a sphingosine-1-phosphate receptor agonist in rats and dogs. Drug Metabolism and Disposition. [Link]
-
Weaver, C. L., et al. (2022). In Vivo Regulation of Small Molecule Natural Products, Antioxidants, and Nutrients by OAT1 and OAT3. Metabolites. [Link]
-
Toutain, P. L., & Bousquet-Melou, A. (2004). Species differences in pharmacokinetics and pharmacodynamics. Handbook of Experimental Pharmacology. [Link]
-
Sarmento, B., et al. (2012). New Times, New Trends for Ethionamide: In Vitro Evaluation of Drug-Loaded Thermally Carbonized Porous Silicon Microparticles. Molecular Pharmaceutics. [Link]
-
Villemagne, B., et al. (2020). Fragment-Based Optimized EthR Inhibitors with in Vivo Ethionamide Boosting Activity. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New times, new trends for ethionamide: In vitro evaluation of drug-loaded thermally carbonized porous silicon microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
Analytical techniques for 2-Ethylisonicotinamide quantification
An Application Note on the Quantitative Analysis of 2-Ethylisonicotinamide for Pharmaceutical Quality Control
Authored by: A Senior Application Scientist
Introduction
2-Ethylisonicotinamide is a chemical compound with the molecular formula C8H10N2O[1][2]. As a derivative of isonicotinamide, it and similar chemical structures are of interest in pharmaceutical research and development. Accurate and precise quantification of 2-Ethylisonicotinamide is critical for quality control, ensuring the identity, purity, and strength of bulk drug substances and finished pharmaceutical products. This application note provides a comprehensive overview of analytical techniques for the quantification of 2-Ethylisonicotinamide, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. Additionally, it outlines protocols for method validation in accordance with international regulatory guidelines and discusses alternative analytical approaches.
The methodologies presented herein are designed for researchers, scientists, and drug development professionals, providing a strong foundation for establishing reliable analytical procedures in a regulated environment. The principles of method development and validation are grounded in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and major pharmacopoeias[3][4][5][6].
Principle of the Recommended Analytical Technique: Reversed-Phase HPLC with UV Detection
For the quantification of 2-Ethylisonicotinamide, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is recommended as the primary analytical technique. This choice is based on the physicochemical properties of 2-Ethylisonicotinamide and the widespread availability and robustness of HPLC instrumentation in pharmaceutical laboratories.
Causality behind Experimental Choices:
-
Reversed-Phase Chromatography: 2-Ethylisonicotinamide is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This mode of chromatography provides excellent resolution and reproducibility for such analytes.
-
UV Detection: The pyridine ring in the structure of 2-Ethylisonicotinamide contains a chromophore that absorbs UV radiation. This allows for sensitive and specific detection using a UV spectrophotometer. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity and minimizing interference from other components in the sample matrix.
-
Isocratic Elution: For routine quality control analysis, an isocratic elution (constant mobile phase composition) is preferred for its simplicity, robustness, and shorter run-to-run equilibration times, leading to higher throughput.
Diagram of the HPLC Analysis Workflow
Caption: Workflow for the quantification of 2-Ethylisonicotinamide by HPLC-UV.
Detailed Protocol for HPLC-UV Analysis of 2-Ethylisonicotinamide
This protocol is a recommended starting point and should be validated for its intended use.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Chromatography data system (CDS) for data acquisition and processing.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
2-Ethylisonicotinamide reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, preferably deionized and filtered).
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate).
-
Phosphoric acid or potassium hydroxide for pH adjustment.
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 20 mM, pH 3.0) (30:70, v/v) | Provides good separation and peak shape for pyridine derivatives. The pH is set to ensure the analyte is in a consistent ionic state. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | ~260 nm | Based on the UV absorbance of similar nicotinamide structures. Should be optimized by scanning the UV spectrum of 2-Ethylisonicotinamide.[7] |
| Injection Volume | 10 µL | A typical injection volume to achieve good sensitivity without overloading the column. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any potential early-eluting impurities, with adequate time for column re-equilibration. |
3. Preparation of Solutions:
-
Diluent: A mixture of the mobile phase components (e.g., Acetonitrile:Water, 50:50, v/v) is often a suitable diluent.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of 2-Ethylisonicotinamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards (e.g., 10-100 µg/mL): Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the diluent.
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh an amount of the sample powder equivalent to about 25 mg of 2-Ethylisonicotinamide into a 500 mL volumetric flask. Add approximately 400 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria should be defined in the validation protocol.
| Parameter | Typical Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time |
5. Data Analysis and Quantification:
-
Inject the blank (diluent), followed by the calibration standards and sample solutions.
-
Integrate the peak area of 2-Ethylisonicotinamide in each chromatogram.
-
Construct a linear regression calibration curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of 2-Ethylisonicotinamide in the sample solutions from the calibration curve.
Method Validation Protocol
The developed HPLC method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines[3][5][8].
Caption: Key parameters for analytical method validation as per ICH Q2(R2).
Validation Parameters and Acceptance Criteria:
| Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light). | The peak for 2-Ethylisonicotinamide should be free of interference from other components. Peak purity should be demonstrated. |
| Linearity | Analyze at least five concentrations over the desired range (e.g., 80-120% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision within that range. | Typically 80-120% of the test concentration for assay. |
| Accuracy | Analyze samples with known amounts of 2-Ethylisonicotinamide (e.g., spiked placebo) at different concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze a minimum of 6 replicates at 100% of the test concentration or 9 replicates over the specified range. Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate, mobile phase composition) and observe the effect on the results. | The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met. |
Alternative and Complementary Analytical Techniques
While HPLC-UV is the recommended primary technique, other methods can be employed for specific applications or for confirmatory analysis.
1. Gas Chromatography (GC):
-
Principle: GC is suitable for volatile and thermally stable compounds. 2-Ethylisonicotinamide may require derivatization to increase its volatility and improve its chromatographic behavior[9].
-
Application: Useful for the analysis of residual solvents or for the quantification of volatile impurities.
-
Detection: Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers high specificity and structural information[10][11].
2. UV-Visible Spectrophotometry:
-
Principle: This technique measures the absorbance of UV-Vis light by the analyte in a solution. It is a simple and rapid method.
-
Application: Suitable for the quantification of 2-Ethylisonicotinamide in simple matrices where there are no interfering substances that absorb at the same wavelength. It can be used for dissolution testing or for the assay of bulk drug substance.
-
Protocol: A standard solution of 2-Ethylisonicotinamide is prepared in a suitable solvent (e.g., methanol or dilute acid), and its UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of a series of standard solutions at the λmax.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
-
Application: This is the method of choice for the quantification of 2-Ethylisonicotinamide in complex biological matrices (e.g., plasma, urine) due to its ability to minimize matrix effects and achieve very low limits of detection[12][13][14][15]. It is also a powerful tool for impurity profiling and structural elucidation.
Conclusion
The reliable quantification of 2-Ethylisonicotinamide is essential for ensuring the quality and consistency of pharmaceutical products. The proposed RP-HPLC-UV method provides a robust, accurate, and precise approach for routine analysis. It is imperative that any analytical method be thoroughly validated according to established guidelines to ensure its suitability for the intended purpose[16][17]. The alternative techniques described, such as GC, UV-Vis spectrophotometry, and LC-MS/MS, serve as valuable tools for complementary analyses and for applications requiring higher sensitivity or specificity. This application note serves as a comprehensive guide for establishing and validating analytical procedures for 2-Ethylisonicotinamide in a pharmaceutical setting.
References
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. (2015). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
AMS Biotechnology (AMSBIO). (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Pharmacopeia. (2021). <621> Chromatography. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PPB Analytical. (2023). Following European Pharmacopoeia (EP) Analytical Testing Standards. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
EUPATI Toolbox. (n.d.). European pharmacopoeia: Quality standards for medicines. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). New general chapter on comparability of alternative analytical procedures published in European Pharmacopoeia. [Link]
-
European Medicines Agency. (n.d.). European Pharmacopoeia Department, EDQM, Council of Europe. [Link]
-
European Pharmaceutical Review. (2026). European Pharmacopoeia publishes new data quality framework. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
Pharmacopoeia of the Eurasian Economic Union. (2020). [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). A Review on Analytical Method Development and Validation (With Case Study). [Link]
-
Pharmaffiliates. (n.d.). 2-Ethyl Isonicotinamide. [Link]
-
MDPI. (2020). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Analytical method development and validation: A review. [Link]
-
International Council for Harmonisation. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
-
ResearchGate. (n.d.). GC-MS and LC-MS analyses of product B. TIC (a) and EI mass spectra of... [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylisonicotinamide. PubChem. [Link]
-
National Center for Biotechnology Information. (2015). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. [Link]
-
ResearchGate. (2014). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: Application to a human pharmacokinetic study. [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. [Link]
-
National Center for Biotechnology Information. (2022). A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. [Link]
-
National Center for Biotechnology Information. (2011). Development and validation of HPLC-DAD methods for the analysis of two novel iron chelators with potent anti-cancer activity. [Link]
-
National Center for Biotechnology Information. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. [Link]
-
ResearchGate. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. [Link]
-
National Center for Biotechnology Information. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
-
National Center for Biotechnology Information. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. [Link]
-
National Center for Biotechnology Information. (2008). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. [Link]
-
ResearchGate. (2026). Quantitative GC–MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. [Link]
-
National Center for Biotechnology Information. (2023). Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation. [Link]
-
National Center for Biotechnology Information. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. [Link]
-
British Pharmacopoeia. (n.d.). N-(2-hydroxyethyl)isonicotinamide nitric ester. [Link]
-
ResearchGate. (2017). Validated UV-Spectrophotometric Method for the Ethionamide Estimation in Bulk, Tablet and Nanoparticles. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Validation of Uv- Visible Spectrophotometric Analytical Method for Bcs Class Ii Drug. [Link]
-
ResearchGate. (2011). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. [Link]
-
National Center for Biotechnology Information. (2020). Analytical methods for determination of carbonyl compounds and nicotine in electronic No-Smoking aid refill solutions. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. qbdgroup.com [qbdgroup.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Following European Pharmacopoeia (EP) Analytical Testing Standards | PPB Analytical Inc. [ppbanalytical.com]
- 7. Chromatography [usp.org]
- 8. database.ich.org [database.ich.org]
- 9. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. pharmacyjournal.in [pharmacyjournal.in]
Application Notes & Protocols: 2-Ethylisonicotinamide
A Guide to the Synthesis, Quantification, and Application of a Key Ethionamide Metabolite for Drug Development Professionals
Abstract
This document provides a comprehensive guide to 2-Ethylisonicotinamide, a principal metabolite of the second-line anti-tuberculosis drug Ethionamide (ETH). While not a chemical probe in the traditional sense, 2-Ethylisonicotinamide serves a critical role as an analytical reference standard in pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism (DMPK) studies. Understanding the metabolic fate of ETH—distinguishing between its active and inactive forms—is paramount for optimizing dosing strategies, overcoming drug resistance, and improving therapeutic outcomes in patients with multidrug-resistant tuberculosis (MDR-TB). Here, we present the scientific rationale, detailed synthesis protocols, and validated bioanalytical methods for researchers engaged in the study of ETH metabolism.
Background: The Metabolic Dichotomy of Ethionamide
Ethionamide is a thioamide prodrug, meaning it requires activation within the target organism, Mycobacterium tuberculosis, to exert its therapeutic effect.[1][2] The activation and subsequent metabolism of ETH is not a monolithic process but a branching pathway that produces both active and inactive molecules. A thorough understanding of this pathway is essential for interpreting clinical and preclinical data.
Mechanism of Action and Metabolic Activation
The primary mechanism of ETH involves its conversion into an active metabolite that inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2]
-
Activation: Inside the mycobacterium, the prodrug ETH is oxidized by a flavin monooxygenase enzyme called EthA.[1][2][3]
-
Active Metabolite Formation: This oxidation yields Ethionamide-S-oxide (ETH-SO), the primary active metabolite.[1][4]
-
Target Inhibition: ETH-SO, in conjunction with NAD+, forms an adduct that is a potent inhibitor of the enoyl-acyl carrier protein reductase enzyme (InhA), leading to the disruption of cell wall synthesis and bacterial death.[2]
Formation of Inactive Metabolites
Host and bacterial enzymes also convert ETH into several inactive metabolites. The formation of these metabolites represents a diversion of the drug away from its active pathway, potentially reducing its efficacy. 2-Ethylisonicotinamide, where the thioamide group of ETH is replaced by a carboxamide, is a prominent inactive metabolite.[4][5] Distinguishing and quantifying the parent drug (ETH), the active metabolite (ETH-SO), and inactive metabolites like 2-Ethylisonicotinamide is therefore a key objective in pharmacokinetic analysis.
Metabolic Pathway of Ethionamide
The following diagram illustrates the metabolic fate of Ethionamide, highlighting the critical branch point leading to either the active ETH-S-oxide or inactive metabolites, including 2-Ethylisonicotinamide.
Caption: Metabolic pathway of Ethionamide (ETH).
Application as an Analytical Standard
To accurately measure the concentration of 2-Ethylisonicotinamide in a biological sample (e.g., plasma, urine, or tissue homogenate), a pure, well-characterized chemical standard of the molecule is required. This standard is essential for:
-
Method Validation: Establishing the linearity, accuracy, precision, and specificity of a bioanalytical assay, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calibration: Creating a standard curve to which the response from the unknown sample can be compared for absolute quantification.
-
Quality Control: QC samples, prepared from the standard, are run alongside study samples to ensure the assay is performing correctly throughout the analytical run.[6][7]
Protocol: Synthesis of 2-Ethylisonicotinamide Standard
This protocol describes a general and robust method for the synthesis of 2-Ethylisonicotinamide from 2-ethylnicotinic acid. This procedure is adapted from standard methodologies for amide bond formation from carboxylic acids.[8][9]
Principle
The synthesis is a two-step process. First, the carboxylic acid group of 2-ethylnicotinic acid is activated by converting it into a more reactive acyl chloride using thionyl chloride. Second, the acyl chloride is reacted with ammonia to form the desired primary amide, 2-Ethylisonicotinamide.
Materials
-
2-Ethylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide solution (NH₄OH), concentrated (e.g., 28-30%)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, ice bath
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for characterization
Procedure
Step 1: Formation of 2-Ethylnicotinoyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride can be used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude 2-ethylnicotinoyl chloride from Step 1 in anhydrous DCM and cool the solution in an ice bath.
-
In a separate flask, prepare a cold solution of concentrated ammonium hydroxide.
-
Slowly add the ammonium hydroxide solution to the stirred acyl chloride solution. A white precipitate will form.
-
Stir the reaction vigorously in the ice bath for 1-2 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Ethylisonicotinamide.
Step 3: Purification and Characterization
-
Purify the crude product using column chromatography (silica gel) or recrystallization to obtain the pure compound.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The final, purified solid should be stored in a desiccator.
Protocol: Quantification by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of 2-Ethylisonicotinamide, Ethionamide, and Ethionamide-S-oxide in human plasma. The method utilizes protein precipitation for sample cleanup followed by analysis with a triple quadrupole mass spectrometer.[10]
Principle
Plasma samples are treated with a cold organic solvent to precipitate proteins. After centrifugation, the supernatant containing the analytes is injected into an LC-MS/MS system. The analytes are separated chromatographically on a reverse-phase column and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is achieved by comparing the analyte peak area to a standard curve prepared with the synthesized standard.
Materials
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Synthesized 2-Ethylisonicotinamide, Ethionamide, and Ethionamide-S-oxide reference standards
-
Stable isotope-labeled internal standard (IS), if available (e.g., Ethionamide-d₄). If not, a structurally similar compound like prothionamide can be used.[11]
-
Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid
-
Water, LC-MS grade, containing 0.1% formic acid
-
Methanol, LC-MS grade
-
Microcentrifuge tubes, autosampler vials
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Procedure
1. Preparation of Stock and Working Solutions
-
Prepare individual primary stock solutions of 2-Ethylisonicotinamide, Ethionamide, Ethionamide-S-oxide, and the Internal Standard (IS) in methanol at 1 mg/mL.
-
From these stocks, prepare combined working solutions at various concentrations for building the calibration curve and for quality control (QC) samples.
2. Preparation of Calibration Curve and QC Samples
-
Spike blank human plasma with the combined working solutions to create a calibration curve over the desired concentration range (e.g., 10 - 5000 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, high).
3. Sample Extraction
-
Aliquot 100 µL of plasma (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Develop a suitable gradient to separate the analytes from matrix interferences (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate).
-
Ionization Source: ESI, positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize precursor → product ion transitions and collision energies for each analyte and the IS.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethionamide | [Value to be determined empirically] | [Value to be determined empirically] |
| Ethionamide-S-oxide | [Value to be determined empirically] | [Value to be determined empirically] |
| 2-Ethylisonicotinamide | [Value to be determined empirically] | [Value to be determined empirically] |
| Internal Standard | [Value to be determined empirically] | [Value to be determined empirically] |
| Caption: Example table for MRM transitions. |
5. Data Analysis
-
Integrate the chromatographic peaks for each analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of 2-Ethylisonicotinamide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
While 2-Ethylisonicotinamide does not function as a chemical probe to elucidate biological pathways, its role in drug development is indispensable. As a key inactive metabolite of Ethionamide, its accurate quantification is fundamental to building a complete pharmacokinetic profile of the drug. The protocols outlined here for its chemical synthesis and bioanalytical quantification provide researchers with the necessary tools to conduct rigorous DMPK and PK/PD studies, ultimately contributing to the more effective and safer use of Ethionamide in the fight against multidrug-resistant tuberculosis.
References
-
Gumbo, T. (2020). New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. RSC Medicinal Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. RSC Medicinal Chemistry. Available at: [Link]
-
Vale, N., Gomes, P., & Santos, H. A. (2013). Metabolism of the antituberculosis drug ethionamide. Current Drug Metabolism. Available at: [Link]
-
Bentham Science Publishers. (2013). Metabolism of the Antituberculosis Drug Ethionamide. Current Drug Metabolism. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Ethionamide? Patsnap Synapse. Available at: [Link]
- DeBarber, A. E., Mdluli, K., Bosman, M., Barry, C. E., & Schroeder, B. G. (2000). Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis.
-
Mullangi, R., Kulkarni, R., Pandey, S., & Mungantiwar, A. (2013). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: Application to a human pharmacokinetic study. Biomedical Chromatography. Available at: [Link]
-
Novitskaya, L., et al. (2021). LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (2013). Metabolism of the Antituberculosis Drug Ethionamide. Current Drug Metabolism. Available at: [Link]
-
Vu, D. H., et al. (2020). A high-throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. Journal of Chromatography B. Available at: [Link]
-
SlideShare. (n.d.). Ethionamide. Available at: [Link]
-
Bentham Science. (2013). Metabolism of the Antituberculosis Drug Ethionamide. Current Drug Metabolism. Available at: [Link]
-
Peloquin, C. A., et al. (2000). Population pharmacokinetics of ethionamide in patients with tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS. Available at: [Link]
-
UWCScholar. (n.d.). Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis. Available at: [Link]
-
Thee, S., et al. (2011). Pharmacokinetics of ethionamide in children. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Srivastava, S., et al. (2018). Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis. Clinical Infectious Diseases. Available at: [Link]
-
Srivastava, S., et al. (2018). Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis. Clinical Infectious Diseases. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]
-
Zheng, T., et al. (2020). Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Available at: [Link]
-
Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]
-
PubMed Central. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Available at: [Link]
-
IROA Technologies. (n.d.). Internal Standards for Metabolomics. Available at: [Link]
-
ScienceDirect. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available at: [Link]
-
MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. Available at: [Link]
-
Yang, T., et al. (2019). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PLOS ONE. Available at: [Link]
-
Steinbeck, C., et al. (2013). The role of reporting standards for metabolite annotation and identification in metabolomic studies. GigaScience. Available at: [Link]
-
MDPI. (n.d.). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules. Available at: [Link]
-
MDPI. (n.d.). Simultaneous Analysis of Seven Neonicotinoids in Commercial Milk Samples Using an UHPLC-MS/MS Method. Applied Sciences. Available at: [Link]
-
PubMed Central. (2022). Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples. Available at: [Link]
-
ResearchGate. (2017). Any 'recommended' reference standard mix for metabolomics analysis using LC-MSMS? Available at: [Link]
-
Willand, N., et al. (2011). Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed Central. (n.d.). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available at: [Link]
-
ResearchGate. (2018). Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms. Available at: [Link]
Sources
- 1. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. iroatech.com [iroatech.com]
- 7. isotope.com [isotope.com]
- 8. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 9. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2-Ethylisonicotinamide and its Pro-drug Ethionamide
High-Throughput Screening to Identify Potentiators of Ethionamide for Anti-Tuberculosis Drug Discovery
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Ethionamide (ETH) is a crucial second-line thioamide drug used to treat these resistant infections.[1] However, its efficacy is often limited by poor patient tolerance and the emergence of resistance. Ethionamide is a pro-drug that requires activation within the mycobacterium to exert its therapeutic effect.[2] This activation is a critical control point and a key opportunity for therapeutic intervention.
Ethionamide's mechanism of action begins with its conversion to an active form by the NADPH-specific monooxygenase, EthA.[2][3] The activated drug, an ETH-NAD adduct, then inhibits InhA, an enoyl-ACP reductase essential for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall.[1][4] The expression of the ethA gene is negatively regulated by the transcriptional repressor, EthR.[2] Overexpression of EthR is a common mechanism of ETH resistance. This regulatory pathway presents a compelling target for a high-throughput screening (HTS) campaign aimed at identifying compounds that can potentiate the activity of Ethionamide. By inhibiting EthR, we can de-repress ethA expression, leading to increased activation of Ethionamide and enhanced killing of M. tb. This strategy has the potential to lower the required therapeutic dose of Ethionamide, thereby reducing its associated toxicity, and to re-sensitize resistant strains.[2]
This application note provides a comprehensive guide for researchers to establish a robust HTS workflow to discover novel EthR inhibitors as Ethionamide potentiators. While 2-Ethylisonicotinamide is a metabolite of Ethionamide, the primary screening focus is on enhancing the activation of the parent pro-drug, Ethionamide.[4]
The EthA/EthR Regulatory Pathway: The Target for Potentiation
The core principle of this HTS campaign is to counteract the repressive action of EthR on the ethA gene. In its natural state, EthR binds to the promoter region of ethA, preventing its transcription. By identifying small molecules that bind to and inhibit EthR, we can effectively "release the brakes" on EthA production.
Caption: High-throughput screening workflow for identifying EthR inhibitors.
3. Step-by-Step Procedure:
-
Cell Culture: Grow the reporter strain in 7H9 media with Kanamycin at 37°C with shaking to mid-log phase (OD600 ≈ 0.4-0.6).
-
Assay Preparation: Dilute the culture in fresh media to an OD600 of 0.1.
-
Cell Seeding: Using a multichannel pipette or automated dispenser, add 40 µL of the cell suspension to each well of the 384-well plate.
-
Compound Addition:
-
Transfer approximately 50 nL of compound solutions (typically at 1-2 mM in DMSO) to the assay wells using a pin tool or acoustic dispenser. This results in a final concentration of ~10-20 µM.
-
Designate columns for controls: DMSO for negative control (0% activation) and a positive control for maximal signal (100% activation).
-
-
Incubation: Seal the plates and incubate at 37°C for 6 hours. This time allows for EthR inhibition, transcription, and translation of the luciferase reporter.
-
Signal Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Read the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.
-
Data Analysis and Hit Selection
-
Assay Quality Control: The robustness of the HTS assay is determined using the Z'-factor. [5] * Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
-
Hit Identification:
-
Normalize the data per plate. The signal from each compound well is expressed as a percentage of activation relative to the controls.
-
% Activation = [(Signal_cpd - Mean_neg) / (Mean_pos - Mean_neg)] * 100
-
A primary hit is defined as a compound that meets a predefined activity threshold, for instance, >50% activation or >3 standard deviations above the mean of the negative controls.
-
| Parameter | Recommended Value | Purpose |
| Plate Format | 384-well, solid white | High throughput, optimal for luminescence |
| Cell Density | OD600 = 0.1 | Ensures logarithmic growth during assay |
| Compound Conc. | 10-20 µM | Standard for primary single-point screening |
| Incubation Time | 6 hours | Balances signal strength and turnaround time |
| Incubation Temp. | 37°C | Optimal for M. smegmatis growth |
| Z'-Factor | > 0.5 | Ensures data quality and reliability |
| Hit Threshold | > 50% Activation | A common starting point for hit selection |
Part 2: Secondary and Confirmatory Assays
Compounds identified as hits in the primary screen require further validation to confirm their activity, determine their potency, and rule out artifacts.
1. Dose-Response Analysis
Primary hits must be re-tested over a range of concentrations to determine their potency (EC50).
-
Protocol: Perform the same reporter gene assay, but with a serial dilution of the hit compound (e.g., 8-point, 1:3 dilution series starting from 50 µM).
-
Analysis: Plot the % activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC50 value. This confirms the compound's activity and ranks hits by potency.
2. Cytotoxicity Assay
It is crucial to ensure that the observed reporter signal is not due to non-specific effects of compound toxicity. [6]A simple viability assay can be performed in parallel.
-
Protocol: Incubate the M. smegmatis reporter strain with the hit compounds at the same concentrations used in the dose-response assay. After the incubation period, add a viability reagent (e.g., resazurin-based assays like AlamarBlue™ or ATP-based assays like BacTiter-Glo™).
-
Analysis: A desirable hit should show a strong EC50 in the reporter assay but a much higher CC50 (cytotoxic concentration 50%) in the viability assay, indicating a specific mechanism of action.
3. Ethionamide Potentiation (Checkerboard) Assay
This is the most critical confirmatory assay, as it directly tests the hypothesis that the EthR inhibitor potentiates the bactericidal activity of Ethionamide.
-
Principle: A two-dimensional titration is performed where the concentration of Ethionamide is varied along one axis of a microplate and the concentration of the hit compound is varied along the other.
-
Protocol:
-
In a 96-well plate, prepare serial dilutions of Ethionamide along the columns.
-
Prepare serial dilutions of the hit compound along the rows.
-
Inoculate the plate with a culture of M. tuberculosis H37Rv (or a surrogate like M. smegmatis).
-
Incubate the plate for 5-7 days (for M. tb) or 48 hours (for M. smegmatis).
-
Determine the Minimum Inhibitory Concentration (MIC) of Ethionamide in the presence and absence of the hit compound by measuring cell growth (e.g., using resazurin or by OD600).
-
-
Analysis: A successful hit will cause a significant reduction in the MIC of Ethionamide. The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify synergy.
| Assay Type | Purpose | Key Metric | Desired Outcome |
| Dose-Response | Confirm activity and determine potency | EC50 | EC50 < 10 µM |
| Cytotoxicity | Rule out non-specific toxicity | CC50 | CC50 > 50 µM (High Selectivity Index: CC50/EC50) |
| Checkerboard Assay | Confirm potentiation of Ethionamide | MIC Fold Reduction | ≥ 4-fold reduction in Ethionamide MIC |
References
-
2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved January 10, 2026, from [Link]
-
Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. (2015). Frontiers in Microbiology. Retrieved January 10, 2026, from [Link]
-
Ethionamide - LiverTox - NCBI Bookshelf. (2020). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Mechanism of thioamide drug action against tuberculosis and leprosy. (2009). Journal of Experimental Medicine. Retrieved January 10, 2026, from [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Drug Discovery Today. Retrieved January 10, 2026, from [Link]
-
2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
CAS No : 3376-95-2 | Product Name : 2-Ethyl Isonicotinamide | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]
Sources
- 1. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 細胞測試 [sigmaaldrich.com]
Protocol for the Dissolution of 2-Ethylisonicotinamide for Experimental Applications
Abstract
This comprehensive application note provides a detailed protocol for the dissolution of 2-Ethylisonicotinamide (CAS No. 3376-95-2), a key metabolite of the antitubercular drug ethionamide, for use in a variety of research applications.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for preparing solutions suitable for both in vitro and in vivo studies. Recognizing the critical importance of accurate and reproducible experimental conditions, this protocol emphasizes the rationale behind solvent selection, step-by-step dissolution procedures, and best practices for ensuring solution stability and integrity. The document includes guidance on handling, storage, and safety, underpinned by authoritative references.
Introduction to 2-Ethylisonicotinamide
2-Ethylisonicotinamide is a pyridinecarboxamide derivative and a significant metabolite of ethionamide, a second-line antitubercular agent.[1] Its chemical structure and properties are of considerable interest in pharmacological and toxicological research. A thorough understanding of its solubility and stability is paramount for designing robust and reliable experiments, from cell-based assays to preclinical animal studies. This protocol provides a systematic approach to the preparation of 2-Ethylisonicotinamide solutions, addressing the common challenges associated with compounds of this class.
Physicochemical Properties and Solubility Profile
A foundational understanding of the physicochemical properties of 2-Ethylisonicotinamide is essential for developing an effective dissolution strategy.
Table 1: Physicochemical Properties of 2-Ethylisonicotinamide
| Property | Value | Source |
| CAS Number | 3376-95-2 | PubChem[2] |
| Molecular Formula | C₈H₁₀N₂O | PubChem[2] |
| Molecular Weight | 150.18 g/mol | PubChem[2] |
| Appearance | Solid (form may vary) | Generic |
| XLogP3 | 0.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Topological Polar Surface Area | 56 Ų | PubChem[2] |
The positive XLogP3 value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for solubility in polar solvents. However, empirical data for the related compound, ethionamide, indicates it is sparingly soluble in ethanol and methanol and insoluble in water. This suggests that 2-Ethylisonicotinamide is likely to exhibit poor aqueous solubility and will necessitate the use of organic solvents for the preparation of stock solutions.
Due to the limited availability of specific quantitative solubility data in public literature, an initial solubility assessment is a crucial first step. The following sections provide protocols for both determining solubility and preparing solutions for experimental use.
Safety, Handling, and Storage
Prior to handling 2-Ethylisonicotinamide, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The following are general safety and handling recommendations based on related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store 2-Ethylisonicotinamide in a tightly sealed container in a cool, dry place, as recommended by the supplier. Some suppliers suggest refrigeration (2-8°C).
Dissolution Protocol for In Vitro Applications
For most in vitro applications, such as cell-based assays, a concentrated stock solution is prepared in an organic solvent, which is then further diluted in the aqueous culture medium. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its high solubilizing power for a wide range of organic compounds.
Recommended Solvents for Stock Solutions
-
Primary Recommendation: Dimethyl sulfoxide (DMSO)
-
Alternative: Ethanol
Visualizing the Solvent Selection Workflow
Caption: Decision workflow for selecting an appropriate solvent for 2-Ethylisonicotinamide stock solution.
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution
-
Preparation: Bring the vial of 2-Ethylisonicotinamide and a bottle of anhydrous, cell culture-grade DMSO to room temperature.
-
Weighing: In a chemical fume hood, accurately weigh out a desired amount of 2-Ethylisonicotinamide (e.g., 1.502 mg) and place it in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1.502 mg of 2-Ethylisonicotinamide (MW = 150.18 g/mol ), this would be 1.0 mL.
-
Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) = Volume (L)
-
(0.001502 g / 150.18 g/mol ) / 0.010 mol/L = 0.001 L = 1.0 mL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can aid dissolution. Sonication can also be employed if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
Preparing Working Solutions for Cell-Based Assays
To minimize solvent toxicity in cell cultures, the final concentration of DMSO should generally be kept below 0.5%, and ideally at or below 0.1%.
-
Pre-warming: Warm the cell culture medium and the 10 mM stock solution of 2-Ethylisonicotinamide to 37°C.
-
Dilution: Perform serial dilutions of the stock solution into the pre-warmed culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium while gently vortexing or swirling to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound.
Dissolution Protocol for In Vivo Applications
The selection of a vehicle for in vivo studies is critical and must balance the solubility of the compound with the tolerability of the vehicle by the animal model. The final formulation should be non-toxic and non-irritating at the administered volume and concentration.
Recommended Vehicles for In Vivo Studies
The choice of vehicle will depend on the route of administration (e.g., oral, intravenous, intraperitoneal).
-
For Oral Administration (Gavage):
-
A suspension in an aqueous vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
A solution or suspension in a mixture of polyethylene glycol 400 (PEG400), propylene glycol (PG), and water.
-
A solution in an oil such as corn oil or sesame oil.
-
-
For Intravenous Administration:
-
A solution in a vehicle such as a mixture of DMSO, PEG400, and saline. The final concentration of organic solvents must be carefully controlled to avoid toxicity.
-
Visualizing the Experimental Workflow for In Vivo Solution Preparation
Caption: Workflow for preparing 2-Ethylisonicotinamide formulations for in vivo experiments.
Example Protocol for an Oral Suspension (10 mg/kg in a 10 mL/kg volume)
This protocol is for a 20-gram mouse requiring a 1 mg/mL solution.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity carboxymethylcellulose (CMC) in sterile water. Mix thoroughly until a homogenous solution is formed.
-
Weighing: Weigh out the required amount of 2-Ethylisonicotinamide for the entire study group, including a slight excess to account for transfer losses.
-
Grinding: If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle to facilitate suspension.
-
Wetting: In a glass vial, add a small amount of the 0.5% CMC vehicle to the powdered compound to create a paste. This prevents clumping.
-
Suspension: Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring or vortexing.
-
Homogenization: For a more uniform suspension, sonicate the mixture or use a tissue homogenizer.
-
Administration: Keep the suspension continuously stirred during dosing to ensure each animal receives the correct dose.
Solution Stability
The stability of 2-Ethylisonicotinamide in solution is not well-documented. It is recommended to prepare solutions fresh on the day of use. For stock solutions stored at -20°C, it is advisable to perform a stability check if stored for an extended period. This can be done by analytical methods such as HPLC to check for degradation products. As a nicotinamide-containing compound, its stability in aqueous solutions may be pH-dependent.
Troubleshooting
-
Precipitation upon dilution in aqueous media: This is a common issue for compounds dissolved in a high concentration of organic solvent. To mitigate this, ensure the aqueous medium is at 37°C and add the stock solution slowly while vigorously mixing. If precipitation persists, a lower concentration stock solution may be necessary.
-
Incomplete dissolution: If the compound does not fully dissolve in the chosen solvent at the desired concentration, try gentle heating (if the compound is heat-stable) or sonication. If these methods fail, a lower concentration stock solution should be prepared.
-
Vehicle toxicity in in vivo studies: If adverse effects are observed in the vehicle control group, consider alternative, well-tolerated vehicles. The concentration of organic co-solvents should be minimized.
Conclusion
This application note provides a comprehensive guide to the dissolution of 2-Ethylisonicotinamide for experimental purposes. By following these protocols, researchers can prepare accurate and reproducible solutions for both in vitro and in vivo studies. Due to the limited publicly available solubility data, it is strongly recommended that researchers perform initial solubility tests to determine the optimal solvent and concentration for their specific experimental needs. Adherence to proper safety and handling procedures is essential when working with this and any other chemical compound.
References
-
Pharmaffiliates. (n.d.). 2-Ethyl Isonicotinamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761171, Ethionamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76905, 2-Ethylisonicotinamide. Retrieved from [Link]
Sources
Application Notes & Protocols: A Researcher's Guide to 2-Ethylisonicotinamide Dosage for In Vitro Studies
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use and dosage determination of 2-Ethylisonicotinamide in a variety of in vitro experimental settings. Moving beyond a simple recitation of steps, this guide elucidates the underlying principles and decision-making processes required to generate robust and reproducible data.
Introduction: Understanding 2-Ethylisonicotinamide
2-Ethylisonicotinamide is a key metabolite of the second-line anti-tuberculosis drug Ethionamide (ETA).[1][2] Ethionamide is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect.[3][4] Studying 2-Ethylisonicotinamide directly allows researchers to bypass the metabolic activation step and investigate its specific interactions with cellular targets.
While its primary relevance is in infectious disease research, particularly tuberculosis, it belongs to the broader family of nicotinamide derivatives. This chemical class is under active investigation for a wide range of therapeutic applications, including oncology, due to the diverse roles of nicotinamide in cellular metabolism and signaling.[5][6][7] Therefore, the principles and protocols outlined herein are applicable not only to mycobacterial studies but can be adapted for exploring the effects of 2-Ethylisonicotinamide in mammalian cell systems.
Core Mechanism of Action in Mycobacterium tuberculosis
The therapeutic action of the parent compound, Ethionamide, is contingent on its conversion to an active form. This process is initiated by the bacterial flavin monooxygenase, EthA. The subsequent cascade results in the formation of an NAD adduct that potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall.[3][4] Understanding this pathway is crucial for contextualizing in vitro studies and interpreting results.
Caption: Bioactivation pathway of Ethionamide in M. tuberculosis.
Foundational Principles for Accurate In Vitro Dosing
The concentration of a compound added to cell culture medium (nominal concentration) is not always representative of the concentration experienced by the cells (effective concentration).[8][9] Adherence to the following principles is critical for experimental success.
-
Solubility is Paramount : 2-Ethylisonicotinamide, as a nicotinamide derivative, is expected to have good aqueous solubility.[10] However, it is imperative to empirically determine the solubility in your specific culture medium. For poorly soluble compounds, a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) is standard practice. The final concentration of DMSO in the culture medium should be kept to a minimum (typically <0.5%) and a vehicle control must be included in all experiments.
-
Stock Solution Integrity : Prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Cell-Type and Density Dependence : A dose that is effective in one cell line may be inert or overly toxic in another.[11] Furthermore, cell density can influence the apparent potency of a compound.[11] Always standardize cell seeding densities for your experiments.
-
Assay-Specific Optimization : The optimal concentration range and exposure duration will vary depending on the biological question and the assay endpoint (e.g., cell proliferation, apoptosis, gene expression).[12][13] An acute, high-dose exposure might be suitable for signaling studies, whereas a chronic, low-dose exposure may be necessary for differentiation assays.
Summary of Effective Concentrations for Nicotinamide Derivatives
| Compound Class | Cell Line(s) | Assay Type | Effective Concentration (IC50 / EC50) | Reference |
| Nicotinamide Derivatives | HCT-116 (Colon Cancer) | Anti-proliferative (MTT) | 5.4 - 15.7 µM | [5][7] |
| Nicotinamide Derivatives | HepG2 (Liver Cancer) | Anti-proliferative (MTT) | 7.1 - 15.5 µM | [5][7] |
| Nicotinamide Derivatives | N/A | VEGFR-2 Kinase Inhibition | 77.02 - 145.1 nM | [5][7] |
| Nicotinamide | Human CD34+ Cells | Hematopoietic Stem Cell Expansion | 5 - 10 mmol/L | [14] |
Note: The significant difference in effective concentrations between the nicotinamide derivatives (µM/nM) and nicotinamide itself (mM) highlights the critical importance of empirical determination for each specific compound and biological context.
Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of 2-Ethylisonicotinamide in DMSO, a common starting point for in vitro studies.
Materials:
-
2-Ethylisonicotinamide powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile, pyrogen-free water or PBS
-
Complete cell culture medium appropriate for your cell line
Procedure:
-
Calculate Mass: Determine the mass of 2-Ethylisonicotinamide needed for your desired stock concentration and volume. (Molecular Weight of 2-Ethylisonicotinamide: 150.18 g/mol ). For 1 mL of a 10 mM stock: 150.18 g/mol * 0.010 mol/L * 0.001 L = 0.0015018 g = 1.50 mg.
-
Dissolution: Aseptically weigh the calculated amount of powder and add it to a sterile microcentrifuge tube. Add the corresponding volume of DMSO to achieve the final 10 mM concentration.
-
Ensure Complete Solubilization: Vortex thoroughly. If necessary, warm the solution briefly at 37°C to aid dissolution. Ensure no particulates are visible.
-
Sterilization (Optional but Recommended): If preparing a large volume, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Preparing Working Solutions: For experiments, thaw a fresh aliquot of the 10 mM stock. Prepare serial dilutions in complete cell culture medium immediately before adding to cells. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 in medium.
Protocol 2: Determining IC50 using an MTT Cell Viability Assay
This protocol provides a framework for determining the concentration of 2-Ethylisonicotinamide that inhibits cell viability by 50% (IC50).
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of 2X concentrated working solutions of 2-Ethylisonicotinamide in culture medium. A typical 8-point dose-response curve might start at 200 µM (for a final concentration of 100 µM) and proceed with 1:2 or 1:3 serial dilutions. Include a "vehicle control" (medium with the same DMSO concentration as the highest dose) and a "cells only" control.
-
Cell Treatment: Carefully remove the old medium from the cells. Add an equal volume of the 2X compound dilutions to the corresponding wells. For example, add 100 µL of 2X solution to 100 µL of medium already in the well, or replace 100 µL of old medium with 100 µL of the final concentration.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well as per the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (typically ~570 nm).
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "lysed cells" control as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
In Vitro Dosage Determination Workflow
A systematic approach is essential for identifying the optimal dosage for your specific experimental context. The following workflow outlines a logical progression from initial range-finding to functional validation.
Caption: Systematic workflow for in vitro dosage determination.
Troubleshooting Common Issues
-
Compound Precipitation in Medium: The compound's solubility limit in the aqueous, protein-rich medium has been exceeded.
-
Solution: Lower the highest concentration in your dose-response curve. Ensure the DMSO concentration is minimal and consistent across all wells.
-
-
No Observable Effect:
-
Solution: The concentrations tested may be too low. Perform a broader dose-ranging study up to the limit of solubility. Also, verify the compound's identity and purity and ensure the stock solution was prepared correctly. The biological activity may also require longer incubation times.
-
-
High Variability Between Replicates:
-
Solution: This often points to technical issues. Review pipetting accuracy, ensure homogenous cell seeding, and check for edge effects on the plate. Ensure the compound is fully dissolved and mixed in the medium before adding to cells.
-
-
Vehicle Control Shows Toxicity:
-
Solution: The concentration of the solvent (e.g., DMSO) is too high for your cell type. Reduce the final solvent concentration to a well-tolerated level (e.g., ≤0.1%) by increasing the concentration of your primary stock solution.
-
References
-
Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine.[Link]
-
Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central.[Link]
-
Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PubMed Central.[Link]
-
Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. ResearchGate.[Link]
-
Effects of different concentrations of nicotinamide on hematopoietic stem cells cultured in vitro. PubMed Central.[Link]
-
In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. MDPI.[Link]
-
Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. MDPI.[Link]
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.[Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. National Institutes of Health (NIH).[Link]
-
New Times, New Trends for Ethionamide: In Vitro Evaluation of Drug-Loaded Thermally Carbonized Porous Silicon Microparticles. PubMed.[Link]
-
Cell-based assays: fuelling drug discovery. PubMed.[Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.[Link]
-
Mechanism of thioamide drug action against tuberculosis and leprosy. PubMed.[Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan.[Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix.[Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.[Link]
-
In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. MDPI.[Link]
-
Chemical Concentrations in Cell Culture Compartments (C5). ResearchGate.[Link]
-
Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation. PubMed.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New times, new trends for ethionamide: In vitro evaluation of drug-loaded thermally carbonized porous silicon microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. bioivt.com [bioivt.com]
- 14. Effects of different concentrations of nicotinamide on hematopoietic stem cells cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-Ethylisonicotinamide
Abstract
This application note details a highly specific, precise, and accurate stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethylisonicotinamide. The method is designed for use in research, development, and quality control environments. The protocol herein provides a comprehensive guide to chromatographic conditions, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]
Introduction: The Analytical Imperative for 2-Ethylisonicotinamide
2-Ethylisonicotinamide is a key chemical entity with significance in pharmaceutical research. As a derivative of isonicotinamide, it shares a structural resemblance to compounds with a history of therapeutic relevance. Accurate and reliable quantification of 2-Ethylisonicotinamide is paramount for ensuring the quality, efficacy, and safety of potential drug candidates and for monitoring its stability throughout the drug development lifecycle. The development of a robust, stability-indicating analytical method is therefore a foundational requirement for its progression through the pharmaceutical pipeline.
This document provides a detailed protocol for a reversed-phase HPLC method, offering a clear and logical approach to its implementation and validation. The causality behind the selection of critical method parameters is explained to provide a deeper understanding of the method's scientific basis.
Physicochemical Properties of 2-Ethylisonicotinamide
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C8H10N2O | [6] |
| Molecular Weight | 150.18 g/mol | [6] |
| XLogP3 | 0.5 | [6] |
The relatively low XLogP value of 0.5 indicates that 2-Ethylisonicotinamide is a polar compound, making it well-suited for reversed-phase HPLC.
Recommended HPLC Method
The following HPLC method has been developed to provide optimal separation and quantification of 2-Ethylisonicotinamide.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar compounds like 2-Ethylisonicotinamide. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v) | The combination of acetonitrile, a common organic modifier, and acidified water allows for good separation and peak shape. Formic acid helps to protonate the pyridine nitrogen, leading to more consistent retention and improved peak symmetry. |
| Flow Rate | 1.0 mL/min | This flow rate is standard for a 4.6 mm ID column and provides a good balance between analysis time and column efficiency. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | Based on the UV absorbance characteristics of the structurally similar nicotinamide, which exhibits an absorption maximum around 260 nm, 265 nm is chosen to provide good sensitivity. |
Reagent and Sample Preparation
Mobile Phase Preparation:
-
Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Filter the aqueous and organic mobile phase components through a 0.45 µm membrane filter before use.
-
Combine the filtered solvents in the specified ratio (30:70, Acetonitrile: 0.1% Formic Acid in Water).
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-Ethylisonicotinamide reference standard.
-
Dissolve in a 100 mL volumetric flask with the mobile phase and sonicate to ensure complete dissolution.
Sample Solution Preparation:
-
Prepare a stock solution of the sample containing 2-Ethylisonicotinamide.
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][7][8]
Specificity and Stability-Indicating Properties
To demonstrate the method's ability to unequivocally assess the analyte in the presence of potential impurities and degradation products, forced degradation studies should be performed.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should be compared to that of an unstressed sample to evaluate for the presence of degradation products and to ensure the analyte peak is well-resolved from any degradants.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of the 2-Ethylisonicotinamide reference standard over a range of 10-150 µg/mL. The calibration curve should be plotted, and the correlation coefficient (r²) and y-intercept should be determined.
Accuracy
Accuracy should be assessed by the recovery of known amounts of 2-Ethylisonicotinamide spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days, by two different analysts, or on two different instruments.
The relative standard deviation (%RSD) of the results should be calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
Detection wavelength (± 2 nm)
The effect on the retention time and peak area of 2-Ethylisonicotinamide should be monitored.
Data Presentation and Visualization
System Suitability
Before each analytical run, a system suitability test must be performed by injecting the standard solution in replicate (n=5). The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Validation Data Summary
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Robustness | No significant impact on results |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for this analytical procedure.
Caption: HPLC Analysis Workflow for 2-Ethylisonicotinamide.
Caption: Logical Flow of HPLC Method Validation.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 2-Ethylisonicotinamide. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been designed to be stability-indicating. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended use in a regulated environment, providing accurate and precise data for the quality assessment of 2-Ethylisonicotinamide.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
DrugBank. 2-Ethylisonicotinic acid thioamide. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76905, 2-Ethylisonicotinamide. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2761171, Ethionamide. [Link]
-
ResearchGate. (2025). An improved HPLC method for the determination of Ethionamide in Serum. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3036240, 2-Ethylthioisonicotinamide monohydrochloride. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. saudijournals.com [saudijournals.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. PubChemLite - 2-ethylisonicotinamide (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Quantitative Analysis of Ethionamide and its Metabolites in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-tuberculosis drug Ethionamide (ETA) and its primary active metabolite, Ethionamide Sulfoxide (ETASO), along with the further metabolite 2-Ethylisonicotinamide (ETAA), in human plasma. The protocol detailed herein provides a comprehensive workflow, from sample preparation using protein precipitation to the final validated analysis, suitable for pharmacokinetic studies and therapeutic drug monitoring. This method adheres to the principles outlined in international bioanalytical method validation guidelines.[1][2]
Introduction: The Clinical Significance of Ethionamide Metabolism
Ethionamide (2-ethylthioisonicotinamide) is a critical second-line pro-drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[3][4] Its therapeutic efficacy is dependent on its biotransformation into active metabolites. The primary activation step is the oxidation of ETA to Ethionamide Sulfoxide (ETASO), a reaction catalyzed by the flavin-containing monooxygenase (FMO) enzyme system both in the host and within the Mycobacterium tuberculosis bacillus.[5] ETASO is the principal active moiety responsible for inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][5]
Further metabolism can lead to the formation of 2-ethylisonicotinamide (ETAA), among other compounds.[6][7][8] Monitoring the plasma concentrations of the parent drug (ETA) and its key metabolites (ETASO, ETAA) is vital for several reasons:
-
Assessing Bioactivation: The ratio of ETASO to ETA can provide insights into the efficiency of the drug's activation.
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is essential for optimizing dosing regimens.
-
Therapeutic Drug Monitoring (TDM): Ensuring that drug and active metabolite levels are within the therapeutic window can improve efficacy and minimize dose-related toxicity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this application due to its high selectivity, sensitivity, and speed, allowing for precise quantification of multiple analytes in complex biological matrices like plasma.[9][10]
Bioanalytical Strategy and Workflow
The overall analytical workflow is designed for efficiency, robustness, and compliance with regulatory standards for bioanalytical method validation, such as those from the FDA and EMA, now harmonized under the ICH M10 guideline.[11][12][13]
Caption: High-level workflow for the analysis of Ethionamide metabolites.
Experimental Protocol
Materials and Reagents
-
Reference Standards: Ethionamide (ETA), Ethionamide Sulfoxide (ETASO), 2-Ethylisonicotinamide (ETAA), and a suitable stable isotope-labeled internal standard (IS), e.g., Ethionamide-d4.
-
Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic Acid (reagent grade).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the bulk of interfering plasma proteins.[9][14] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT provides adequate recovery and reduced matrix effects for this application when optimized, making it ideal for high-throughput analysis.[10]
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples and QCs to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (e.g., Ethionamide-d4 at 500 ng/mL in 50% methanol) to every tube except for "double blank" samples (matrix without analyte or IS).
-
To precipitate proteins, add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve precipitation efficiency and analyte stability.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a new set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes, improving sensitivity.[15]
-
Reconstitute the dried residue in 100 µL of the mobile phase A (e.g., Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge the final samples at 4,000 x g for 5 minutes to pellet any remaining particulates before placing them in the LC autosampler.
LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of these moderately polar compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
| Table 1: Example LC Gradient Program. |
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
The MRM transitions must be optimized by infusing each individual analyte into the mass spectrometer. The most intense and specific precursor-to-product ion transitions are selected for quantification (quantifier) and confirmation (qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Ethionamide (ETA) | 167.1 | 106.1 | 50 | 25 |
| Ethionamide Sulfoxide (ETASO) | 183.1 | 106.1 | 50 | 28 |
| 2-Ethylisonicotinamide (ETAA) | 151.1 | 106.1 | 50 | 22 |
| Ethionamide-d4 (IS) | 171.1 | 110.1 | 50 | 25 |
| Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions. |
Method Validation
A full validation of the bioanalytical method should be performed according to established guidelines to ensure its reliability for the intended purpose.[2][13]
Caption: Key parameters for bioanalytical method validation.
The table below summarizes the typical validation experiments and their acceptance criteria.
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze blank plasma from ≥6 sources. | No significant interfering peaks (>20% of LLOQ response) at the retention times of analytes and IS. |
| Linearity | Analyze a calibration curve with ≥6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples (Low, Mid, High) in quintuplicate over ≥3 runs. | Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. For LLOQ, both should be within ±20% and ≤20%, respectively. |
| Matrix Effect | Compare analyte response in post-extraction spiked blank plasma vs. neat solution. | IS-normalized matrix factor CV should be ≤15% across different sources. |
| Recovery | Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma. | Recovery should be consistent, precise, and reproducible (CV ≤15%). |
| Stability | Assess analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of nominal (freshly prepared) concentrations. |
| Table 3: Summary of Method Validation Parameters and Acceptance Criteria.[12][13] |
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput solution for the quantitative determination of Ethionamide and its critical metabolites, Ethionamide Sulfoxide and 2-Ethylisonicotinamide, in human plasma. The protocol, from sample preparation to instrumental analysis, is designed for robustness and can be fully validated to meet international regulatory standards. This application note serves as a comprehensive guide for researchers and drug development professionals engaged in the clinical and pharmacological study of this important anti-tuberculosis agent.
References
-
Preparing Samples for LC-MS/MS Analysis. Organomation.
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis.
-
Guidelines for LC – MS Samples. University of Vienna.
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
-
Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. Thermo Fisher Scientific.
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA).
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).
-
Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation (ICH).
-
ICH M10 on bioanalytical method validation. European Medicines Agency (EMA).
-
A scoping review about smoking, smoking cessation and their effects on anti-tuberculosis agents: insights into drug metabolisms, safety, and effectiveness. PubMed Central.
-
Application of metabolomics to drug discovery and understanding the mechanisms of action of medicinal plants with anti-tuberculosis activity. PubMed Central.
-
Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. ResearchGate.
-
LC-MS/MS of the polar metabolite of AGN 3. ResearchGate.
-
A scoping review about smoking, smoking cessation and their effects on anti-tuberculosis agents: insights into drug metabolisms, safety, and effectiveness. Frontiers.
-
agent diethylenetriaminepentaacetic acid: Topics by Science.gov. Science.gov.
-
Negative mode. Off-line synthesis and analysis of MMI oxidation... ResearchGate.
-
Phase I and Phase II biotransformation reactions. Deranged Physiology.
-
TARGETING SHIKIMATE PATHWAY FOR ANTIMYCOBACTERIAL DRUG DISCOVERY USING TRADITIONALLY USED MEDICINAL PLANTS. University of Limpopo.
-
Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. National Institutes of Health.
-
Ethionamide | C8H10N2S | CID 2761171. PubChem.
-
Biochemistry, Biotransformation. StatPearls - NCBI Bookshelf.
-
baso4 formation kinetics: Topics by Science.gov. Science.gov.
-
Metabolism and bioactivation of toxicants in the lung. The in vitro cellular approach. Universitat de València.
-
Biotransformation: Impact and Application of Metabolism in Drug Discovery. PubMed Central.
Sources
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Application of metabolomics to drug discovery and understanding the mechanisms of action of medicinal plants with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ul.netd.ac.za [ul.netd.ac.za]
- 5. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. organomation.com [organomation.com]
Application Notes & Protocols: Investigating the Metabolic Role of 2-Ethylisonicotinamide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Ethylisonicotinamide in metabolic studies. As a known metabolite of the second-line anti-tuberculosis drug Ethionamide, 2-Ethylisonicotinamide is primarily quantified to understand the pharmacokinetics of its parent compound.[1][2] However, its structural similarity to Nicotinamide—a crucial precursor for the metabolic coenzyme Nicotinamide Adenine Dinucleotide (NAD+)—presents a compelling rationale for investigating its direct and independent effects on cellular metabolism.[3]
This guide offers the scientific framework and detailed protocols to explore 2-Ethylisonicotinamide as a primary bioactive agent. We will delve into its known origins, hypothesized mechanisms of action, and provide robust, self-validating protocols for both in vitro and in vivo metabolic investigations.
Section 1: Scientific Background and Mechanistic Hypotheses
Origin: Metabolism of Ethionamide
2-Ethylisonicotinamide is one of six identified metabolites of Ethionamide (ETA).[1][2] The bioactivation of ETA is a critical step for its therapeutic effect and is catalyzed by both mycobacterial and mammalian flavin-containing monooxygenases (FMOs).[4][5][6] In humans, FMO3, predominantly expressed in the liver, is the primary enzyme responsible for oxidizing ETA to its active sulfoxide form and subsequently to other metabolites, including 2-Ethylisonicotinamide.[2][4] Understanding this pathway is crucial, as the metabolic profile of ETA can influence both its efficacy and its toxicity.[5]
Caption: Metabolic activation of Ethionamide in mammals.
Hypothesized Metabolic Impact: A Nicotinamide Analogue
The structural resemblance of 2-Ethylisonicotinamide to Nicotinamide, a form of vitamin B3, provides a strong basis for hypothesizing its potential roles in metabolic regulation. Nicotinamide is central to cellular energy homeostasis through its conversion to NAD+.[3] NAD+ is an essential cofactor for enzymes involved in redox reactions (glycolysis, TCA cycle) and a substrate for signaling enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and cellular stress responses.[3]
Therefore, investigations into 2-Ethylisonicotinamide should focus on its potential to influence:
-
NAD+ Biosynthesis: Does it compete with or supplement the nicotinamide salvage pathway?
-
Sirtuin and PARP Activity: Can it modulate the activity of these NAD+-dependent enzymes?
-
Central Energy Metabolism: Does it alter glucose utilization, mitochondrial respiration, or fatty acid metabolism?
-
Metabolic Signaling Pathways: Could it impact key energy-sensing pathways like AMP-activated protein kinase (AMPK) or the mechanistic target of rapamycin (mTOR)?[3][7]
Caption: Hypothesized metabolic influence of 2-Ethylisonicotinamide.
Section 2: Pre-clinical Study Design Considerations
Designing a robust study requires careful consideration of the experimental model, dose selection, and endpoints. As there is limited public data on the primary effects of 2-Ethylisonicotinamide, a systematic, stepwise approach is essential.
| Parameter | In Vitro (Cell Culture) | In Vivo (Rodent Model) | Rationale & Justification |
| Model | HepG2 (human hepatoma); Primary Hepatocytes; HCT-116 (colon cancer) | Sprague-Dawley or Wistar Rats | HepG2 cells are metabolically active and express key enzymes like FMOs.[8] Rodent models allow for the study of systemic metabolism and inter-organ effects.[9][10] |
| Dose Selection | Start with a dose-response curve (e.g., 1 µM - 100 µM) | Conduct an acute toxicity study to determine the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL).[11] Use this to select 2-3 doses for sub-chronic studies. | The lack of existing data necessitates empirical determination of effective and non-toxic concentrations.[12][13] |
| Controls | Vehicle Control (e.g., DMSO or PBS); Positive Control (e.g., Nicotinamide) | Vehicle Control (e.g., saline or corn oil via oral gavage) | The vehicle control is essential to rule out effects from the delivery solvent. A positive control helps validate the experimental system's responsiveness. |
| Duration | 24-72 hours for acute metabolic shifts | 14-28 days for sub-chronic studies to observe metabolic adaptations | Short-term in vitro studies capture immediate effects, while longer in vivo studies are needed to assess systemic and potential adaptive changes.[10] |
| Key Endpoints | Cell viability, NAD+/NADH ratio, key metabolite levels (e.g., lactate, ATP, TCA intermediates), gene expression (e.g., SIRT1, AMPK). | Body weight, food intake, plasma glucose/lipids, tissue collection (liver, plasma, muscle) for metabolomics, histology of key organs (liver, kidney).[14] | A combination of functional assays and molecular analyses provides a comprehensive view of the metabolic phenotype. |
Section 3: Experimental Protocols
These protocols are designed to be self-validating by incorporating appropriate controls and quality checks.
Protocol 3.1: In Vitro Metabolic Profiling in a Human Cell Line (HepG2)
This protocol outlines a workflow for treating cells and preparing them for metabolomic analysis.
Caption: Workflow for in vitro metabolic profiling.
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Preparation of Treatment Solutions: Prepare a 100 mM stock of 2-Ethylisonicotinamide in DMSO. Serially dilute in culture medium to achieve final concentrations (e.g., 1, 10, 50, 100 µM). Prepare vehicle (DMSO) and positive (Nicotinamide) controls at equivalent concentrations.
-
Treatment: Remove the old medium and add 2 mL of the respective treatment or control media to each well.
-
Incubation: Incubate the cells for the desired time point (e.g., 24 hours).
-
Metabolite Extraction:
-
Place the plate on ice. Aspirate the medium and quickly wash cells with 1 mL of ice-cold saline.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity.[15]
-
Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[16]
-
-
Sample Clarification: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for LC-MS/MS analysis. The remaining pellet can be used for protein quantification to normalize the data.
-
Storage: Store extracts at -80°C until analysis.
Protocol 3.2: In Vivo Sub-Chronic Metabolic Study in Rats
This protocol details a 14-day study to assess the systemic metabolic effects of 2-Ethylisonicotinamide. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: Workflow for a 14-day in vivo metabolic study.
Step-by-Step Methodology:
-
Animals and Housing: Use male Sprague-Dawley rats (8-10 weeks old). House them under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to standard chow and water.
-
Dosing Formulation: Based on prior toxicology studies, prepare dosing solutions. For example, if the chosen doses are 50 and 200 mg/kg, suspend 2-Ethylisonicotinamide in a vehicle like 0.5% carboxymethylcellulose in water.
-
Administration: Administer the formulation or vehicle control once daily via oral gavage for 14 consecutive days. Record body weight and food intake daily.
-
Blood Sampling: Collect blood from the tail vein after a 6-hour fast on Day 0 (baseline) and Day 14. Process to plasma and analyze for glucose, triglycerides, and cholesterol.
-
Tissue Collection:
-
On Day 15, after a 6-hour fast, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a laparotomy and collect a terminal blood sample via cardiac puncture.
-
Perfuse the system with ice-cold saline to remove blood from the organs.
-
Rapidly excise the liver, epididymal white adipose tissue, and skeletal muscle.
-
Weigh the tissues, then immediately flash-freeze them in liquid nitrogen.[16]
-
-
Storage: Store all plasma and tissue samples at -80°C until further analysis.
Protocol 3.3: Analytical Methodology - Targeted LC-MS/MS
This method provides a framework for quantifying 2-Ethylisonicotinamide and key central carbon metabolites.
Step-by-Step Methodology:
-
Sample Preparation:
-
In Vitro Supernatants: Dry the methanol extracts from Protocol 3.1 using a vacuum concentrator. Reconstitute in 100 µL of a suitable solvent (e.g., 50% acetonitrile).
-
In Vivo Tissues: Homogenize ~30-50 mg of frozen liver tissue in 1 mL of ice-cold 80% methanol.[16] Process as described in Protocol 3.1 (steps 5-7).
-
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).[17][18]
-
Chromatography:
-
Column: Use a reverse-phase C18 column for separating polar metabolites.
-
Mobile Phase: Employ a gradient elution, for example, with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode. This requires pre-determining the specific precursor-to-product ion transitions for each metabolite of interest, providing high sensitivity and specificity.
-
-
Quantification and Validation:
-
Standard Curve: Prepare a calibration curve by spiking known concentrations of authentic standards (including 2-Ethylisonicotinamide) into a blank matrix (e.g., 80% methanol).
-
Internal Standard: Include a stable isotope-labeled internal standard (e.g., 13C-labeled glutamine) in all samples and standards to correct for variations in sample preparation and instrument response.
-
Quality Control: Run QC samples (low, medium, high concentrations) alongside the experimental samples to ensure accuracy and precision.[19]
-
Section 4: Safety and Handling
As 2-Ethylisonicotinamide is a chemical compound with an incomplete toxicological profile, appropriate safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[20]
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of powder.
-
Storage: Store the compound in a tightly sealed container at room temperature, away from incompatible materials.
-
Disposal: Dispose of waste according to institutional and local environmental regulations.
References
-
National Center for Biotechnology Information. (n.d.). 2-Ethylisonicotinamide. PubChem Compound Database. Retrieved from [Link]
-
DrugBank. (n.d.). 2-Ethylisonicotinic acid thioamide. Retrieved from [Link]
-
J-Stage. (1962). Metabolism of 2-Ethylthioisonicotinamide in Organism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylthioisonicotinamide monohydrochloride. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2018). Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. Retrieved from [Link]
-
Orf, H. S., et al. (2019). 2H and 13C metabolic flux analysis elucidates in vivo thermodynamics of the ED pathway in Zymomonas mobilis. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Ethyl Isonicotinamide. Retrieved from [Link]
-
Kamel, A. (2010). Refined methodology for the determination of neonicotinoid pesticides and their metabolites in honey bees and bee products by liquid chromatography-tandem mass spectrometry (LC-MS/MS). PubMed. Retrieved from [Link]
-
Braidy, N., et al. (2020). New Insights for Nicotinamide: Metabolic Disease, Autophagy, and mTOR. PubMed Central. Retrieved from [Link]
-
Wróblewska, K. B., et al. (2024). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. MDPI. Retrieved from [Link]
-
Yuan, M., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PubMed Central. Retrieved from [Link]
-
You, Y., et al. (2021). Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging. PubMed Central. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. Retrieved from [Link]
-
Sziráki, A., et al. (2013). Nicotinamide supplementation induces detrimental metabolic and epigenetic changes in developing rats. PubMed. Retrieved from [Link]
-
Nutrients. (2025). Genotype-Drug-Diet Interactions in Metabolic Regulation: CYP1A2 rs762551 Modulates the Effect of Caffeine on Lipid and Glucose Profiles in the Context of Pharmacotherapy. PubMed. Retrieved from [Link]
-
Archives of Toxicology. (2025). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. PubMed. Retrieved from [Link]
-
Hui, S., et al. (2020). In vivo 2H/13C flux analysis in metabolism research. PubMed Central. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2024). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine. PubMed. Retrieved from [Link]
-
Journal of Nutritional Biochemistry. (1995). Metabolic effects of nicotinamide administration in rats. PubMed. Retrieved from [Link]
-
Forensic Chemistry. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. PubMed. Retrieved from [Link]
-
Biochemical Journal. (1951). Metabolism of nicotinic acid and related compounds in man and rat. PubMed Central. Retrieved from [Link]
-
Methods in Molecular Biology. (2016). Analytical Methods for Secondary Metabolite Detection. PubMed. Retrieved from [Link]
-
Chemico-Biological Interactions. (2020). Nicotinamide and its metabolite N1-Methylnicotinamide alleviate endocrine and metabolic abnormalities in adipose and ovarian tissues in rat model of Polycystic Ovary Syndrome. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI Bookshelf. Retrieved from [Link]
-
Xenobiotica. (2011). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. PubMed. Retrieved from [Link]
-
Food and Chemical Toxicology. (2024). Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests. PubMed. Retrieved from [Link]
-
Food and Chemical Toxicology. (2013). Metabolism and toxicity studies supporting the safety of rebaudioside D. PubMed. Retrieved from [Link]
-
Toxicological Sciences. (2000). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. PubMed. Retrieved from [Link]
-
Henderson, M. C., et al. (2018). Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. National Institutes of Health. Retrieved from [Link]
-
Krueger, S. K., et al. (2015). Metabolism and Pharmacokinetics of the Anti-Tuberculosis Drug Ethionamide in a Flavin-Containing Monooxygenase Null Mouse. MDPI. Retrieved from [Link]
-
Vale, N., et al. (2013). Metabolism of the antituberculosis drug ethionamide. PubMed. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2020). New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. National Institutes of Health. Retrieved from [Link]
-
STAR Protocols. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. National Institutes of Health. Retrieved from [Link]
Sources
- 1. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide and its metabolite N1-Methylnicotinamide alleviate endocrine and metabolic abnormalities in adipose and ovarian tissues in rat model of Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nicotinamide supplementation induces detrimental metabolic and epigenetic changes in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and toxicity studies supporting the safety of rebaudioside D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 13. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic effects of nicotinamide administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Refined methodology for the determination of neonicotinoid pesticides and their metabolites in honey bees and bee products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. merck.com [merck.com]
Troubleshooting & Optimization
2-Ethylisonicotinamide solubility issues and solutions
Technical Support Center: 2-Ethylisonicotinamide
Introduction
Welcome to the technical support guide for 2-Ethylisonicotinamide (CAS 3376-95-2). This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. 2-Ethylisonicotinamide, a pyridinecarboxamide derivative and a known metabolite of the antitubercular drug Ethionamide, possesses a chemical structure that presents specific solubility behaviors.[1][2] Its aromatic pyridine ring and amide group offer sites for polar interactions, while the ethyl group introduces nonpolar character. Understanding this balance is critical to successfully incorporating it into desired solvent systems for experimental use.
This guide provides a combination of frequently asked questions for quick reference, in-depth troubleshooting protocols for complex issues, and the fundamental scientific principles behind our recommendations.
Physicochemical Properties at a Glance
A summary of key computed properties is essential for predicting solubility behavior and designing effective formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| IUPAC Name | 2-ethylpyridine-4-carboxamide | [1] |
| XLogP3 (Predicted) | 0.5 | [1] |
| Hydrogen Bond Donors | 2 (from -NH₂) | [1] |
| Hydrogen Bond Acceptors | 3 (2 from C=O, 1 from pyridine N) | [1] |
| Appearance | White to off-white powder (inferred) | [3] |
Note: The XLogP3 value of 0.5 suggests a compound with a slight hydrophilic tendency, but the planar aromatic structure can still lead to poor aqueous solubility due to crystal lattice energy.
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline solubility of 2-Ethylisonicotinamide in aqueous solutions?
Based on its structural analogue, Ethionamide, and the parent compound, Isonicotinamide, 2-Ethylisonicotinamide is expected to be poorly soluble in neutral aqueous solutions (e.g., water, PBS pH 7.4).[4][5] The strong intermolecular forces within its crystal lattice require significant energy to overcome, which is not sufficiently compensated by hydration in neutral water.
Q2: Which organic solvents are a good starting point for dissolving 2-Ethylisonicotinamide?
Polar aprotic solvents are highly effective. For its structural analogue Ethionamide, solubility is high in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL and moderate in Ethanol at around 17 mg/mL.[4][6] Therefore, DMSO, N,N-Dimethylformamide (DMF), and to a lesser extent, ethanol, are excellent starting points.
Q3: Can I heat the solution to improve solubility?
Yes, gentle heating can significantly improve both the rate of dissolution and the saturation concentration.[7] However, this can also lead to the formation of a supersaturated solution that may precipitate upon cooling. If heating is used, it is crucial to monitor the solution's stability as it returns to ambient temperature. Always check for compound stability at elevated temperatures before proceeding.
Q4: My compound dissolves in DMSO but precipitates when added to my aqueous cell culture media. Why?
This is a common issue known as "solvent-shift precipitation." 2-Ethylisonicotinamide is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous medium. When a small volume of the concentrated stock is added to a large volume of the aqueous buffer, the local concentration of DMSO is no longer sufficient to keep the compound dissolved, causing it to crash out. See Protocol 2 in the Troubleshooting Guide for mitigation strategies.
Q5: How does pH affect the solubility of 2-Ethylisonicotinamide?
The pyridine nitrogen atom in the molecule is basic and can be protonated in acidic conditions (pH < 5). This protonation forms a cationic salt, which is significantly more polar and, therefore, more soluble in water than the neutral form. This principle is a cornerstone of solubilizing many basic pharmaceutical compounds.[8]
Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-oriented approach to solving the most common solubility challenges.
Problem 1: The compound will not dissolve in my desired aqueous buffer (e.g., PBS).
-
Causality: The energy required to break the compound's crystal lattice is greater than the energy released from its interaction with water molecules. Its limited hydrophilicity at neutral pH is insufficient to overcome this barrier.
-
Solution Path:
-
Primary Recommendation: Use an Organic Stock Solution. Do not attempt to dissolve the compound directly in a neutral aqueous buffer. First, create a concentrated stock solution in an appropriate organic solvent like DMSO. See Protocol 1 .
-
Alternative for Aqueous Systems: pH Modification. If an organic solvent is not permissible, you must modify the pH of your aqueous vehicle. By lowering the pH, you protonate the molecule, drastically increasing its aqueous solubility. See Protocol 3 for a detailed methodology.
-
Problem 2: I need to achieve a high concentration (>20 mg/mL) but it's not fully dissolving in ethanol.
-
Causality: You are exceeding the saturation solubility of the compound in that specific solvent. While ethanol is a decent solvent, it may not be strong enough for high concentrations compared to more potent polar aprotic solvents.[6]
-
Solution Path:
-
Switch Solvents: Change from ethanol to DMSO. The solubility of the related compound Ethionamide is nearly 6 times higher in DMSO than in ethanol.[4][6]
-
Apply Gentle Energy: Aid the dissolution process by gently warming the solution (e.g., 37-40°C water bath) and using sonication. Be cautious of creating a supersaturated solution that could precipitate upon cooling.
-
Consider a Co-Solvent System: While more complex, a mixture of solvents can sometimes achieve higher solubility than a single solvent. A system like DMSO:Ethanol (1:1) might be effective.
-
Problem 3: My solution appears clear initially but forms a precipitate after being stored overnight.
-
Causality: This can be due to two primary reasons:
-
Supersaturation: The initial dissolution (perhaps aided by heat) created a thermodynamically unstable supersaturated solution, which then equilibrated by precipitating the excess solute over time.
-
Solvent Instability: If using DMSO, it is highly hygroscopic. Absorbed water from the atmosphere can reduce the solvent's solvating power for your compound, causing it to fall out of solution.[4]
-
-
Solution Path:
-
Confirm Saturation Point: Re-prepare the solution without heating to find the true saturation solubility at room temperature. Work at or below this concentration for long-term stability.
-
Use Anhydrous Solvents: Always use fresh, anhydrous-grade DMSO or other organic solvents.[6] Store stock solutions in tightly sealed vials with desiccant to prevent moisture absorption.
-
Filter Sterilization: If you see precipitation, you cannot assume the concentration of the supernatant is what you originally prepared. The solution should be filtered (e.g., 0.22 µm syringe filter) to remove precipitate before use, and the concentration of the filtrate should be re-determined if precision is critical.
-
Visualization: Solubility Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility issues with 2-Ethylisonicotinamide.
Caption: Decision tree for troubleshooting 2-Ethylisonicotinamide solubility.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard method for preparing a stable, concentrated stock solution for subsequent dilution into aqueous experimental media.
-
Preparation: Weigh out the required amount of 2-Ethylisonicotinamide powder in a suitable glass vial. Use a calibrated analytical balance.
-
Solvent Addition: Add fresh, anhydrous-grade DMSO to the vial to reach the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of compound).[4]
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If solids remain, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (37°C) can be used as a final step if necessary.
-
Verification: Visually inspect the solution against a bright light to ensure all particulate matter has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.
Protocol 2: Mitigating Precipitation During Dilution into Aqueous Media
This protocol minimizes the solvent-shift precipitation effect when diluting a DMSO stock.
-
Pre-warm Media: Warm the final aqueous medium (e.g., cell culture media, buffer) to its temperature of use (e.g., 37°C). This can slightly increase the solubility of the compound.
-
Calculate Dilution: Determine the volume of DMSO stock needed. Aim to keep the final DMSO concentration in your experiment below 0.5% (v/v), as higher concentrations can be cytotoxic.
-
Perform Dilution: Add the small volume of DMSO stock directly into the larger volume of pre-warmed aqueous media while the media is being vortexed or rapidly stirred. This rapid mixing helps to disperse the compound quickly before it has a chance to nucleate and precipitate.
-
Immediate Use: Use the final diluted solution immediately. Do not store dilute aqueous solutions, as precipitation can occur over time.
Protocol 3: Preparation of an Aqueous Solution via pH Adjustment
This method is for applications where organic solvents are strictly prohibited.
-
Vehicle Preparation: Prepare an acidic aqueous vehicle. A simple starting point is 0.1 M Hydrochloric Acid (HCl) or a citrate buffer (pH 3-4).
-
Compound Suspension: Weigh the 2-Ethylisonicotinamide and add it to the acidic vehicle. It will likely not dissolve immediately but will form a suspension.
-
Titration & Dissolution: While stirring vigorously, add 1 M HCl dropwise to the suspension. The solid should begin to dissolve as the pyridine nitrogen is protonated. Monitor the pH and continue adding acid until the solution is completely clear.
-
Final pH Adjustment: Once dissolved, you can cautiously adjust the pH upwards with a base like NaOH, but be aware that the compound will precipitate if you raise the pH too close to its pKa. The goal is to find the highest possible pH at which it remains soluble.
-
Verification: Filter the final solution through a 0.22 µm filter to remove any undissolved microparticles before use.
References
- Vertex AI Search Result. (2026).
-
PubChem. (n.d.). Ethionamide. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Ethylisonicotinamide. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Ethylthioisonicotinamide monohydrochloride. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Ethionamide-Impurities. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 2-Ethyl Isonicotinamide. Retrieved January 14, 2026, from [Link]
-
Jain, A., et al. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. International Journal of Pharmaceutics, 336(1), 35-41. [Link]
-
Apexmol. (n.d.). Ethionamide Antibiotics chemical. Retrieved January 14, 2026, from [Link]
- Google Patents. (2011). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Analytica Chemie. (n.d.). Ethionamide Imp. B (EP). Retrieved January 14, 2026, from [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
-
ResearchGate. (n.d.). Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents. Retrieved January 14, 2026, from [Link]
-
Science.gov. (n.d.). increase drug solubility: Topics. Retrieved January 14, 2026, from [Link]
-
University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved January 14, 2026, from [Link]
Sources
- 1. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ethionamide Imp. B (EP) - Analytica Chemie [analyticachemie.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing 2-Ethylisonicotinamide Concentration for Cell Culture
Welcome to the technical support center for optimizing 2-Ethylisonicotinamide concentration in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to effectively utilize 2-Ethylisonicotinamide in your research by explaining the "why" behind experimental choices, ensuring scientific integrity and logical application.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 2-Ethylisonicotinamide in cell culture.
Q1: What is 2-Ethylisonicotinamide and what is its primary known biological role?
A1: 2-Ethylisonicotinamide is a chemical compound, identified as a metabolite of Ethionamide, a second-line antitubercular drug. Ethionamide acts as a prodrug that, upon activation, inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. In the context of its role as a metabolite, 2-Ethylisonicotinamide itself is not considered an active anti-mycobacterial agent. However, its potential effects in other biological systems, including mammalian cell cultures, are an area of active research.
Q2: What are the potential applications of 2-Ethylisonicotinamide in mammalian cell culture?
A2: As a derivative of nicotinamide, 2-Ethylisonicotinamide is of interest for its potential to influence various cellular processes. Nicotinamide and its derivatives have been studied for their roles in modulating signaling pathways, such as NF-κB and MAPK, which are involved in inflammation, cell proliferation, and apoptosis.[1][2][3][4] Therefore, research applications for 2-Ethylisonicotinamide in mammalian cell culture could include cancer studies, and investigations into inflammatory responses and other cellular signaling cascades.
Q3: What is a typical starting concentration range for 2-Ethylisonicotinamide in cell culture?
A3: For novel compounds or those with limited published data like 2-Ethylisonicotinamide, it is crucial to determine the optimal concentration empirically for your specific cell line and assay. A broad starting range, followed by a more focused dose-response study, is recommended. A common approach is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, in a preliminary experiment. Based on the observed effects on cell viability and the desired biological outcome, a narrower range can be selected for more detailed dose-response curve generation.
Q4: What is the best solvent to use for dissolving 2-Ethylisonicotinamide?
A4: While specific solubility data for 2-Ethylisonicotinamide in various solvents is not extensively published, a common starting point for many organic compounds for use in cell culture is Dimethyl Sulfoxide (DMSO). It is a powerful solvent capable of dissolving a wide array of organic materials.[5] It is critical to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous cell culture medium to a final DMSO concentration that is non-toxic to your cells, typically below 0.5% and ideally below 0.1%.[6]
Q5: I am observing precipitation when I add my 2-Ethylisonicotinamide stock solution to the cell culture medium. What should I do?
A5: Precipitation, or "crashing out," is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium.[6] To troubleshoot this, you can:
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in pre-warmed (37°C) culture medium.
-
Gentle mixing: Add the compound dropwise while gently vortexing or swirling the medium.
-
Lower the final concentration: Your target concentration may be above the compound's solubility limit in the medium.
-
Check the final DMSO concentration: Ensure the final DMSO concentration is as low as possible.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of 2-Ethylisonicotinamide concentration.
| Problem | Potential Cause | Recommended Solution |
| No observable effect at tested concentrations | Concentration too low: The effective concentration for your specific cell line and endpoint may be higher than what was tested. | Perform a dose-response experiment with a wider and higher concentration range. |
| Compound inactivity: The compound may not be active in your specific assay or cell model. | Verify the biological question being asked and consider if 2-Ethylisonicotinamide is the appropriate tool. | |
| Solubility issues: The compound may have precipitated out of solution, leading to a lower effective concentration. | Visually inspect the media for any signs of precipitation. Refer to the precipitation troubleshooting guide below. | |
| Incorrect experimental setup: Issues with cell health, reagent quality, or assay timing can mask the compound's effect. | Review your experimental protocol for any potential errors. Include appropriate positive and negative controls. | |
| High levels of cell death at all tested concentrations | Concentration too high: The tested concentrations are likely in the cytotoxic range for your cells. | Perform a dose-response experiment with a much lower concentration range, starting from nanomolar concentrations if necessary. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Inconsistent results between experiments | Variability in stock solution preparation: Inaccurate weighing or dissolving of the compound can lead to inconsistent stock concentrations. | Prepare a fresh stock solution carefully. Validate the concentration if possible. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Cell passage number and confluency: The physiological state of the cells can influence their response to treatment. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. | |
| Precipitation of the compound: Inconsistent precipitation can lead to variable effective concentrations. | Follow the best practices for dissolving and diluting the compound to minimize precipitation. | |
| Precipitation in the cell culture medium | Poor aqueous solubility: The compound has limited solubility in the aqueous environment of the cell culture medium. | Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution. Perform serial dilutions in pre-warmed media.[6] |
| High final concentration: The desired working concentration exceeds the compound's solubility limit. | Determine the maximum soluble concentration of 2-Ethylisonicotinamide in your specific cell culture medium through a solubility test. | |
| pH of the medium: The pH of the medium can affect the solubility of certain compounds. | Check the pKa of 2-Ethylisonicotinamide if available. While altering media pH is generally not recommended due to its impact on cell health, using a different buffer system could be considered in specific cases. | |
| Interaction with media components: Components in the serum or media can interact with the compound and reduce its solubility. | Consider using serum-free media for the experiment if compatible with your cells, or test different media formulations. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to determine the optimal concentration of 2-Ethylisonicotinamide.
Protocol 1: Determining the IC50 of 2-Ethylisonicotinamide using an MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 2-Ethylisonicotinamide on adherent cell lines.
Materials:
-
2-Ethylisonicotinamide
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of 2-Ethylisonicotinamide in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to prepare 2X concentrated solutions of your final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 2-Ethylisonicotinamide.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a negative control (untreated cells in medium only).
-
Typically, each concentration is tested in triplicate.
-
-
Incubation:
-
Incubate the treated cells for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualization of Key Concepts and Workflows
Diagram 1: General Workflow for Optimizing Compound Concentration
Caption: A generalized workflow for determining the optimal concentration of a compound in cell culture.
Diagram 2: Troubleshooting Precipitation of Hydrophobic Compounds
Caption: Potential points of intervention for 2-Ethylisonicotinamide in the NF-κB and MAPK signaling pathways.
Conclusion
The successful use of 2-Ethylisonicotinamide in cell culture hinges on a systematic and logical approach to optimizing its concentration. By understanding the principles of dose-response relationships, being adept at troubleshooting common issues like compound precipitation, and having a foundational knowledge of the potential cellular pathways it may influence, researchers can effectively harness the potential of this compound in their experimental systems. Always remember to meticulously document your procedures and results to ensure reproducibility and the scientific rigor of your findings.
References
-
PubChem. 2-Ethylpyridine-4-carbothioamide; pyrazine-2-carboxamide. [Link]
-
An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated. [Link]
-
Interplay of Cellular Nrf2/NF-κB Signalling after Plasma Stimulation of Malignant vs. Non-Malignant Dermal Cells. International Journal of Molecular Sciences. [Link]
-
Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. Molecules. [Link]
-
A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. Pharmacological Research. [Link]
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences. [Link]
-
MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities. Nature Reviews Cancer. [Link]
-
Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline. Journal of Medicinal Chemistry. [Link]
-
Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. Journal of Translational Medicine. [Link]
-
Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. Genetics. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
NF-kappaB: Two Sides of the Same Coin. Cells. [Link]
-
RRAD inhibits the Warburg effect through negative regulation of the NF-κB signaling. Oncotarget. [Link]
-
Inhibition of NF-kappaB signaling by A20 through disruption of ubiquitin enzyme complexes. Nature. [Link]
-
LabRoots. Cell Culture Troubleshooting Tips and Tricks. [Link]
-
Promega Corporation. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Interplay of Cellular Nrf2/NF-κB Signalling after Plasma Stimulation of Malignant vs. Non-Malignant Dermal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: 2-Ethylisonicotinamide Solutions
Welcome to the technical support guide for 2-Ethylisonicotinamide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-Ethylisonicotinamide in common laboratory buffer systems. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 2-Ethylisonicotinamide in a solution?
The stability of 2-Ethylisonicotinamide, like many small molecules with amide functional groups, is primarily influenced by a few key environmental and physical factors:
-
pH: The susceptibility of the amide bond to hydrolysis is highly pH-dependent. Degradation is often accelerated at both strongly acidic and strongly alkaline pH values.[1][2]
-
Temperature: Higher temperatures increase the rate of chemical degradation, following the principles of reaction kinetics.[3][4][5] Even a modest increase in temperature can significantly impact long-term stability.[6][7]
-
Buffer Species: The components of the buffer itself can play a role. Some buffer species, like phosphate, can act as catalysts for hydrolysis, whereas others, like Tris, may be more inert.[6]
-
Light Exposure: Photodegradation can be a concern for aromatic compounds. It is crucial to determine the photosensitivity of the molecule as recommended by ICH guidelines (Q1B).[8][9]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation, particularly affecting the pyridine ring.
Q2: Which buffer system is recommended as a starting point for formulating 2-Ethylisonicotinamide?
For compounds containing a nicotinamide moiety, Tris (tris(hydroxymethyl)aminomethane) buffer is often an excellent starting point.[6][7] Studies on the stability of related nicotinamide cofactors (NAD+/NADH) have shown that they are significantly more stable in Tris buffer compared to phosphate or HEPES buffers over extended periods.[6][7] This is because Tris is less likely to participate directly in hydrolysis reactions.
However, the optimal buffer is always application-dependent. We strongly recommend performing a preliminary buffer screening study covering a relevant pH range (e.g., pH 5.0, 7.4, and 9.0) to determine the most stable conditions for your specific concentration and intended use.
Q3: My analytical results show a decrease in the 2-Ethylisonicotinamide peak and the appearance of new peaks over time. What is happening?
This is a classic sign of chemical degradation. The decrease in the area of the parent peak corresponds to the loss of 2-Ethylisonicotinamide, while the new peaks represent degradation products. A common degradation pathway for this molecule is the hydrolysis of the amide bond to form 2-ethylisonicotinic acid.
To confirm this, a forced degradation study is essential.[1][2][10] By intentionally stressing the molecule under harsh conditions (e.g., strong acid, strong base, oxidation), you can generate these degradation products in larger quantities, which helps in developing a "stability-indicating" analytical method capable of resolving the parent compound from all its significant degradants.[11][12]
Troubleshooting Guide: Common Stability Issues
Problem: Rapid degradation observed in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Plausible Cause: While pH 7.4 is physiologically relevant, phosphate ions can act as a general acid/base catalyst, potentially accelerating the hydrolysis of the amide group in 2-Ethylisonicotinamide.
-
Troubleshooting Steps:
-
Switch Buffer System: Prepare a new solution in a 50 mM Tris-HCl buffer at the same pH (7.4). Compare the stability of this solution against the PBS solution under the same storage conditions.
-
Analyze Buffer Purity: Ensure the water and salts used to prepare the PBS are of high purity (e.g., HPLC grade or equivalent). Metal ion contaminants can catalyze degradation.
-
Control Temperature: Store samples at a lower temperature (e.g., 4°C) and protect them from light to minimize other contributing factors.
-
Problem: Inconsistent stability results between experimental batches.
-
Plausible Cause: Inconsistency often points to uncontrolled variables in the experimental setup. This could include minor pH shifts during buffer preparation, different light exposure conditions, or variations in the initial quality of the 2-Ethylisonicotinamide solid material.
-
Troubleshooting Steps:
-
Standardize Buffer Preparation: Always use a calibrated pH meter. Prepare a stock buffer solution and perform serial dilutions to ensure consistency.
-
Use a Single Batch of API: For a given study, use 2-Ethylisonicotinamide from a single, well-characterized manufacturing lot.
-
Control the Environment: Use amber vials or wrap containers in foil to eliminate light as a variable.[13] Ensure all samples in a study are stored in the same incubator or refrigerator to avoid temperature fluctuations.
-
Validate Analytical Method: Ensure your analytical method is validated for precision and accuracy according to established guidelines.[14]
-
Data Summary: Stability Profile of 2-Ethylisonicotinamide
The following table summarizes expected stability trends for 2-Ethylisonicotinamide based on general chemical principles of similar molecules. This data is illustrative and should be confirmed by specific experimental studies.
| Buffer System (50 mM) | pH | Temperature (°C) | Storage Duration | Expected % Degradation (Illustrative) | Key Observations & Potential Degradants |
| Sodium Phosphate | 5.0 | 40 | 14 Days | 5 - 10% | Minor hydrolysis. |
| Sodium Phosphate | 7.4 | 40 | 14 Days | 10 - 15% | Moderate hydrolysis; potential for catalysis. |
| Tris-HCl | 7.4 | 40 | 14 Days | < 5% | Generally more stable than phosphate. |
| Sodium Borate | 9.0 | 40 | 14 Days | > 20% | Significant base-catalyzed hydrolysis. |
| Hydrochloric Acid | 1.0 | 60 | 24 Hours | > 30% | Rapid acid-catalyzed hydrolysis to 2-ethylisonicotinic acid. |
| Sodium Hydroxide | 9.0 | 60 | 24 Hours | > 50% | Very rapid base-catalyzed hydrolysis. |
Experimental Protocols & Workflows
Protocol 1: Designing a Buffer Stability Study
This protocol is based on principles outlined in the ICH Q1A(R2) guidelines for stability testing.[8][15]
Objective: To evaluate the stability of 2-Ethylisonicotinamide in three different buffer systems at an accelerated temperature condition.
Materials:
-
2-Ethylisonicotinamide (high purity)
-
Buffers: 0.1 M Sodium Acetate (pH 5.0), 0.1 M Tris-HCl (pH 7.4), 0.1 M Sodium Borate (pH 9.0)
-
HPLC-grade water and acetonitrile
-
Calibrated pH meter
-
Type 1 glass vials (amber)
-
Stability chamber or incubator set to 40°C ± 2°C
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 2-Ethylisonicotinamide in each of the three buffers to achieve a final concentration of 1 mg/mL.
-
Sample Aliquoting: Dispense 1 mL aliquots of each solution into separate, clearly labeled amber vials. Prepare enough vials to cover all time points in triplicate.
-
Initial Analysis (T=0): Immediately after preparation, take three vials from each buffer system and analyze them using a validated stability-indicating HPLC method. This establishes the initial concentration (100% value).
-
Incubation: Place the remaining vials into the 40°C stability chamber.
-
Time-Point Analysis: At predetermined intervals (e.g., Day 3, Day 7, Day 14, Day 30), remove three vials of each solution from the chamber.
-
Sample Analysis: Allow samples to cool to room temperature. Analyze each sample by HPLC to determine the remaining percentage of 2-Ethylisonicotinamide and the relative percentage of any degradation products.
-
Data Evaluation: Plot the percentage of 2-Ethylisonicotinamide remaining versus time for each buffer system. Calculate the degradation rate for each condition.
Workflow & Data Analysis Visualization
The following diagram illustrates the logical flow of a comprehensive stability study.
Caption: Workflow for a 2-Ethylisonicotinamide buffer stability study.
Potential Degradation Pathway
Forced degradation studies often reveal key molecular vulnerabilities. For 2-Ethylisonicotinamide, the primary non-photolytic, non-oxidative degradation pathway in aqueous solution is the hydrolysis of the amide bond.
Caption: Primary hydrolytic degradation pathway for 2-Ethylisonicotinamide.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
-
Ich guidelines for stability studies 1. Slideshare. Available from: [Link]
-
Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Forced Degradation Studies. SciSpace. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. National Institutes of Health (NIH). Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]
-
ANALYTICAL METHODS. In: Toxicological Profile for Tin and Tin Compounds. National Institutes of Health (NIH). Available from: [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. PubMed. Available from: [Link]
-
Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. MDPI. Available from: [Link]
-
New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. RSC Publishing. Available from: [Link]
-
Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. National Institutes of Health (NIH). Available from: [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available from: [Link]
-
Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioProcess International. Available from: [Link]
-
The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities: A Case Study of the Wuchong Stream, South China. National Institutes of Health (NIH). Available from: [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available from: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. National Institutes of Health (NIH). Available from: [Link]
-
Physical stability of the amorphous state of loperamide and two fragment molecules in solid dispersions with the polymers PVP-K30 and PVP-VA64. ResearchGate. Available from: [Link]
-
Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations. National Institutes of Health (NIH). Available from: [Link]
-
Inhibitors to degraders: Changing paradigm in drug discovery. National Institutes of Health (NIH). Available from: [Link]
-
Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. PubMed. Available from: [Link]
-
Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability. National Institutes of Health (NIH). Available from: [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. National Institutes of Health (NIH). Available from: [Link]
-
Lifitegrast Degradation: Products and Pathways. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snscourseware.org [snscourseware.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmtech.com [pharmtech.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting 2-Ethylisonicotinamide experimental variability
Technical Support Center: 2-Ethylisonicotinamide
Welcome to the technical support guide for 2-Ethylisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the experimental variability often encountered when working with this compound. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the consistency, accuracy, and reliability of your results.
Part 1: Foundational Knowledge & Quality Control
Before troubleshooting specific experimental failures, it's crucial to establish a baseline for quality and handling. Variability often originates from the source material itself or its preparation.
What is 2-Ethylisonicotinamide?
2-Ethylisonicotinamide (IUPAC Name: 2-ethylpyridine-4-carboxamide) is a pyridinecarboxamide derivative.[1] It is structurally related to nicotinamide (a form of vitamin B3) and is a known metabolite of the antitubercular drug Ethionamide.[2] Its role as a metabolite and potential impurity in pharmaceutical preparations makes understanding its properties critical for toxicological and efficacy studies.[3][4]
Key Physicochemical Properties:
-
Molecular Formula: C₈H₁₀N₂O[1]
-
Molecular Weight: 150.18 g/mol [1]
-
Appearance: Typically a white to off-white or yellow crystalline powder.[2]
The First Step: Initial QC and Vendor Validation
The reliability of your experiments begins with the quality of your starting material. Never assume a new or even an existing lot of a chemical is perfect.
Best Practice: The In-House QC Workflow Upon receiving a new lot of 2-Ethylisonicotinamide, a systematic check is the best defense against downstream variability.
Caption: Initial Quality Control (QC) workflow for incoming 2-Ethylisonicotinamide.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format.
FAQ 1: Solubility & Stock Solutions
Q: My 2-Ethylisonicotinamide isn't dissolving properly in my aqueous buffer, or it's precipitating when I dilute my DMSO stock. What's wrong?
A: This is a frequent issue stemming from the compound's limited aqueous solubility and the properties of common organic solvents.
-
Causality: 2-Ethylisonicotinamide is sparingly soluble in water.[5] Organic solvents like DMSO and ethanol are used to create concentrated stock solutions.[6] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically. If the final concentration of the compound exceeds its solubility limit in the mixed aqueous/DMSO medium, it will precipitate.[7]
-
Troubleshooting Steps:
-
Verify Solvent Choice: For biological assays, DMSO is a common first choice. Ethanol can also be used.[6]
-
Check Final Concentration: Ensure the final concentration in your assay medium does not exceed the compound's aqueous solubility. You may need to perform a solubility test in your specific assay buffer.
-
Mind the Final DMSO Percentage: Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%. High percentages of co-solvent can increase the apparent solubility of your compound but may introduce artifacts or toxicity.
-
Protocol Adjustment: Try warming the solution gently (e.g., to 37°C) or vortexing for an extended period. For dilution, add the DMSO stock to the aqueous buffer dropwise while vortexing, rather than pipetting the buffer onto the stock. This avoids localized high concentrations that can cause immediate precipitation.[7]
-
Data Table: General Solubility Guidelines
| Solvent | Miscibility/Solubility | Notes |
| Water | Sparingly Soluble | Solubility can be increased by adjusting pH, but this may affect compound stability. |
| DMSO | Soluble | A common solvent for creating high-concentration stock solutions.[6][8] |
| Ethanol | Soluble | An alternative to DMSO; may be less toxic to certain cell lines.[6] |
| Methanol | Soluble | Generally used for analytical purposes (e.g., HPLC mobile phase) rather than for biological stock solutions.[6] |
This table provides general guidance. Always determine solubility empirically for your specific lot and experimental conditions.
FAQ 2: Inconsistent Biological Activity
Q: I'm seeing significant variability in my assay results (e.g., IC50 values, enzyme inhibition) between experiments using the same batch of compound. What could be the cause?
A: Inconsistent biological activity, even with the same nominal concentration, often points to compound degradation or the presence of active impurities. Biological assays are inherently variable, and this variability can be amplified by instability in the test compound.[9][10]
-
Causality - Degradation: The amide group in 2-Ethylisonicotinamide can be susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures in aqueous buffers.[11][12] This hydrolysis would break the amide bond, yielding 2-ethylisonicotinic acid and ammonia, neither of which is expected to have the same biological activity. The stability of related nicotinamide cofactors is known to be highly dependent on the buffer system and temperature.[13]
-
Causality - Impurities: The synthesis of 2-Ethylisonicotinamide can result in process-related impurities that may have their own biological effects.[14] For example, if synthesized from ethionamide, residual starting material or other metabolites could be present.[4]
Caption: Potential hydrolysis degradation pathway of 2-Ethylisonicotinamide.
-
Troubleshooting Steps:
-
Storage Conditions: Confirm that the solid compound is stored in a cool, dark, and dry place as recommended by the supplier. Desiccate if necessary.
-
Stock Solution Stability: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials and store at -20°C or -80°C. A long-term stability study in DMSO showed that while many compounds are stable, degradation does occur over time.[15]
-
Working Solution Stability: Do not prepare dilute working solutions in aqueous buffer far in advance of your experiment. The stability in your specific assay buffer at the working temperature (e.g., 37°C) may be limited to a few hours.
-
Re-analyze Purity: If you suspect degradation, re-run an HPLC/LC-MS analysis on your stock solution. Compare the chromatogram to a freshly prepared standard or the original CoA data. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
FAQ 3: Batch-to-Batch Variability
Q: A new lot of 2-Ethylisonicotinamide is giving me different results than the old one, even though the CoA claims >99% purity for both. Why?
A: This is a classic and challenging problem. The "% purity" value on a Certificate of Analysis (CoA) doesn't tell the whole story.[16]
-
Causality:
-
Different Impurity Profiles: Two batches can both be >99% pure but have different trace impurities. If one of those impurities is biologically active (either as an agonist or antagonist in your assay), even at <1%, it can significantly alter the results. The synthesis route can influence the types of impurities present.[14]
-
Analytical Method Resolution: The purity value is dependent on the analytical method used (e.g., HPLC, GC, NMR).[17][18] The method used by the manufacturer might not resolve an impurity that is critical to your specific biological assay.
-
Physical Properties: Differences in crystallinity or salt form (if applicable) can affect solubility and dissolution rates, leading to discrepancies in the effective concentration.
-
-
Troubleshooting Steps:
-
Direct Comparison: Run a side-by-side comparison of the old and new lots in your assay. This is the most definitive way to confirm a lot-specific effect.
-
Analytical Head-to-Head: Analyze both lots using the same high-resolution analytical method in your lab (e.g., a gradient HPLC method with UV and MS detection). Overlay the chromatograms. Look for small peaks in one lot that are absent in the other.
-
Contact the Supplier: Reach out to the vendor's technical support.[3] Inquire if they have changed the synthesis route between the lots. Provide them with your comparative data. They may be able to provide additional information or a replacement lot.
-
Part 3: Key Experimental Protocols
Protocol 1: Preparation and QC of a 10 mM DMSO Stock Solution
-
Pre-calculation: Determine the mass of 2-Ethylisonicotinamide (MW: 150.18 g/mol ) needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 150.18 g/mol * (1000 mg / 1 g) = 1.50 mg
-
-
Weighing: Accurately weigh slightly more than the target mass (e.g., 1.5-2.0 mg) into a tared, sterile microcentrifuge tube or amber glass vial. Record the exact mass.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 150.18 ( g/mol )] * 100,000
-
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid overheating.
-
QC Check (Optional but Recommended): Dilute an aliquot of the stock solution with an appropriate solvent (e.g., methanol or acetonitrile/water) and analyze by HPLC-UV to confirm the concentration and purity. The peak area should be proportional to the calculated concentration.
-
Storage: Aliquot the stock solution into single-use, low-retention microcentrifuge tubes. Store protected from light at -20°C or -80°C.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76905, 2-Ethylisonicotinamide. PubChem. Retrieved from [Link]
- Kozik, V., et al. (2018). Twenty-Year Stability Study of the GSK Screening Collection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 807-814. (Note: This is a general reference for compound stability in DMSO, not specific to 2-Ethylisonicotinamide).
-
Pharmaffiliates. 2-Ethyl Isonicotinamide. CAS No: 3376-95-2. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761171, Ethionamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14393052, 2-Ethylnicotinamide. PubChem. Retrieved from [Link]
-
Pharmaffiliates. Ethionamide-Impurities. Retrieved from [Link]
- Reddy, G. J., et al. (2012). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 4(3), 931-939.
-
Scribd. Certificate of Analysis. Retrieved from [Link]
-
BioPharm International. Essentials in Bioassay Development. Retrieved from [Link]
-
University of Florida. Study Designs. Retrieved from [Link]
- Liu, Y., et al. (2020). Potency Assay Variability Estimation in Practice. Statistics in Biopharmaceutical Research, 12(3), 362-371.
-
USP. 〈111〉 Design and Analysis of Biological Assays. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. Retrieved from [Link]
- Carr, R., et al. (2022). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. International Journal of Molecular Sciences, 23(23), 14739.
-
ResearchGate. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Retrieved from [Link]
- Maric, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3585-3592.
-
ResearchGate. Solubility of drugs in ethanol and dmso. Retrieved from [Link]
- Li, Z., et al. (2023). The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities: A Case Study of the Wuchong Stream, South China.
-
University of California, San Diego. By compound. Retrieved from [Link]
-
ResearchGate. Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. Retrieved from [Link]
-
ResearchGate. Solubility of N 2 O and CO 2 in Dimethyl Sulfoxide, 2-(Butylamino)ethanol, and Their Water-Lean Blends. Retrieved from [Link]
-
Science.gov. dmso methanol ethanol: Topics. Retrieved from [Link]
Sources
- 1. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. By compound [wahoo.cns.umass.edu]
- 6. dmso methanol ethanol: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. USP Bioassay Reference Standards [usp.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities: A Case Study of the Wuchong Stream, South China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. ijrar.org [ijrar.org]
- 18. biopharminternational.com [biopharminternational.com]
Technical Support Center: A Researcher's Guide to the Degradation of 2-Ethylisonicotinamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation of 2-Ethylisonicotinamide under experimental conditions. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the integrity and success of your stability studies.
Introduction: Understanding the Stability of 2-Ethylisonicotinamide
2-Ethylisonicotinamide is a pyridinecarboxamide derivative whose stability is a critical quality attribute that must be thoroughly understood to ensure the safety, efficacy, and shelf-life of any potential drug product. Forced degradation studies are a cornerstone of this process, providing essential insights into the molecule's intrinsic stability and its degradation pathways.[1][2] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to develop and validate stability-indicating analytical methods.[3][4]
This guide will walk you through the theoretical and practical aspects of designing and executing forced degradation studies for 2-Ethylisonicotinamide, helping you to anticipate and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for 2-Ethylisonicotinamide?
A1: The core objectives are:
-
To identify the likely degradation products of 2-Ethylisonicotinamide under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).[1][2]
-
To elucidate the degradation pathways of the molecule.[2]
-
To develop and validate a stability-indicating analytical method that can accurately separate and quantify 2-Ethylisonicotinamide from its degradation products.[1]
-
To understand the intrinsic stability of the molecule, which informs formulation development, packaging selection, and storage conditions.[4]
Q2: What are the typical stress conditions I should apply to 2-Ethylisonicotinamide?
A2: According to ICH Q1A(R2) guidelines, the following stress conditions are recommended:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposing the solid drug substance and a solution to high temperatures (e.g., 70°C).
-
Photodegradation: Exposing the solid drug substance and a solution to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours per square meter.[4]
Q3: How much degradation should I aim for in my experiments?
A3: The generally accepted target for forced degradation is between 5-20% degradation of the parent compound.[2][3] This range is sufficient to produce detectable quantities of degradation products for analytical method development without leading to secondary degradation, which can complicate the interpretation of results.
Q4: What is a "stability-indicating method," and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2] Its importance lies in its ability to provide a true measure of the drug's stability over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your forced degradation studies of 2-Ethylisonicotinamide.
Issue 1: No degradation or minimal degradation is observed under stress conditions.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress. | The rate of chemical reactions is often dependent on the concentration of reactants and temperature. Increasing these parameters will accelerate the degradation process. |
| 2-Ethylisonicotinamide is highly stable under the applied conditions. | This is a valid experimental result. Document the conditions under which the molecule is stable. Consider applying more aggressive conditions if no degradation is seen under standard starting conditions. | The purpose of the study is to determine the intrinsic stability of the molecule. High stability is a key finding. |
| Incorrect preparation of stressor solutions. | Verify the concentration and pH of your acidic, basic, and oxidative solutions before initiating the experiment. | The effectiveness of hydrolytic and oxidative stress is directly related to the concentration of the stressing agent. |
Issue 2: Excessive degradation (>20%) or the appearance of many small, unidentifiable peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the stress. | Overly aggressive conditions can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the actual stability of the drug under normal storage conditions. |
| Secondary degradation of primary degradants. | Analyze samples at multiple time points to observe the formation and subsequent degradation of primary degradation products. | This will help in building a more accurate degradation pathway and identifying the initial, most relevant degradants. |
| Poor chromatographic resolution. | Optimize your analytical method (e.g., change the mobile phase composition, gradient, column temperature, or select a different column chemistry). | Proper separation of all peaks is crucial for accurate quantification and identification of degradation products. |
Issue 3: Poor mass balance in the analytical results.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Co-elution of degradants with the parent peak or with each other. | Improve the chromatographic separation as described above. Use a photodiode array (PDA) detector to check for peak purity. | Co-elution will lead to inaccurate quantification of both the parent compound and the degradation products. |
| Degradation products do not have a chromophore and are not detected by the UV detector. | Use a mass spectrometer (MS) detector in parallel with the UV detector to identify non-chromophoric degradants. | An MS detector can identify compounds based on their mass-to-charge ratio, regardless of their UV absorbance. |
| Formation of volatile or insoluble degradation products. | For volatile compounds, consider using headspace gas chromatography (GC). For insoluble products, ensure complete dissolution of the sample before analysis. | Not all degradation products will be amenable to analysis by a single method. |
| Different response factors of degradants compared to the parent compound. | If possible, isolate and purify the major degradation products to determine their individual response factors for more accurate quantification. | Assuming the same response factor for the parent and degradants can lead to significant errors in mass balance calculations. |
Predicted Degradation Pathways of 2-Ethylisonicotinamide
Based on the chemical structure of 2-Ethylisonicotinamide, the following degradation pathways are predicted under forced degradation conditions.
Hydrolytic Degradation
Under acidic or basic conditions, the primary site of hydrolytic attack is expected to be the amide bond.
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen of the amide will make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of 2-ethylisonicotinic acid and ammonia .
-
Base-catalyzed hydrolysis: Hydroxide ion will directly attack the carbonyl carbon of the amide, leading to the formation of the carboxylate salt of 2-ethylisonicotinic acid and ammonia .
Oxidative Degradation
The pyridine ring and the ethyl group are potential sites for oxidation.
-
N-oxidation: The nitrogen atom in the pyridine ring can be oxidized to form 2-Ethylisonicotinamide N-oxide .
-
Side-chain oxidation: The ethyl group can be oxidized at the benzylic-like position to form 1-(pyridin-4-yl)ethan-1-one-4-carboxamide or further to 2-acetylisonicotinamide .
Photolytic Degradation
Photodegradation can proceed through various radical mechanisms and may lead to a complex mixture of products. Potential pathways could involve cleavage of the C-C bond of the ethyl group or reactions involving the pyridine ring.
Thermal Degradation
Thermal degradation in the solid state is often complex and can involve dehydration or decomposition. In solution, thermal stress will accelerate the hydrolytic and oxidative pathways.
Caption: Predicted degradation pathways of 2-Ethylisonicotinamide.
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Ethylisonicotinamide
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 2-Ethylisonicotinamide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 70°C. For solid-state thermal stress, place the powdered drug substance in an oven at 70°C.
-
Photodegradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution.
-
Dilute the samples to a suitable concentration for analysis with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) is recommended.
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of 2-Ethylisonicotinamide and also scan a wider range with the PDA detector to identify degradants with different spectral properties.
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to separate the parent peak from all degradation product peaks.
Caption: Experimental workflow for forced degradation studies.
Data Summary
The following table provides recommended starting conditions for forced degradation studies of 2-Ethylisonicotinamide. The duration and temperature may need to be adjusted based on initial results.
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0-48 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 0-48 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp. | 0-24 hours | 5-20% |
| Thermal (Solution) | In a suitable solvent | 70°C | 0-72 hours | 5-20% |
| Thermal (Solid) | Solid drug substance | 70°C | 0-72 hours | 5-20% |
| Photodegradation | ICH Q1B conditions | As per chamber | As per ICH | 5-20% |
Conclusion
A systematic approach to the forced degradation of 2-Ethylisonicotinamide is essential for regulatory success and for building a comprehensive understanding of the molecule's stability profile. While this guide provides a robust framework based on established scientific principles and regulatory expectations, it is crucial to remember that experimental conditions may need to be optimized based on the observed stability of the compound. Careful documentation and justification of the experimental design and results are paramount.
References
-
Pharmaffiliates. 2-Ethyl Isonicotinamide. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
PubChem. 2-Ethylisonicotinamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
National Center for Biotechnology Information. (1998, September 1). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, January). Impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2018, August 5). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, August). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. Retrieved from [Link]
-
ResearchGate. (2019, June). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 22). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 22). The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities: A Case Study of the Wuchong Stream, South China. Retrieved from [Link]
-
MDPI. (2024, January 31). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Oxidative degradation of 2-ethanolamine: The effect of oxygen concentration and temperature on product formation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 16). External Factors Modulating Vaping-Induced Thermal Degradation of Vitamin E Acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 16). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 9). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Off-Target Effects of 2-Ethylisonicotinamide
Welcome to the technical support center for 2-Ethylisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on anticipating, identifying, and mitigating potential off-target effects during experimentation. Given that 2-Ethylisonicotinamide is a metabolite of the anti-tuberculosis drug Ethionamide, understanding its independent pharmacological profile is critical for robust and reproducible research.[1] This guide offers a proactive framework for minimizing unintended interactions and ensuring the scientific integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 2-Ethylisonicotinamide in a research setting.
Q1: What is 2-Ethylisonicotinamide and how does it relate to Ethionamide?
2-Ethylisonicotinamide is a known metabolite of Ethionamide, a second-line anti-tuberculosis drug.[1] Ethionamide is a prodrug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect.[2] During its metabolism in the host, Ethionamide is converted into several compounds, including 2-Ethylisonicotinamide.[1] Therefore, when studying the effects of Ethionamide, it is crucial to consider that observed cellular responses may be due to the parent compound, its active form, or its various metabolites.
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a small molecule interacts with proteins or cellular pathways other than its intended therapeutic or experimental target. These unintended interactions can lead to a range of issues, from misleading experimental data to cellular toxicity, confounding the interpretation of results and potentially leading to the failure of drug development programs.[3][4]
Q3: Are there known off-target effects for 2-Ethylisonicotinamide?
Currently, there is limited publicly available data specifically documenting the off-target binding profile of 2-Ethylisonicotinamide. However, as a nicotinamide derivative, it belongs to a class of compounds known to interact with a variety of enzymes and receptors. For instance, some nicotinamide derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] Without direct experimental evidence, a proactive, predictive approach is the best strategy to ensure the specificity of your findings.
Q4: How can I predict potential off-target effects of 2-Ethylisonicotinamide?
Part 2: Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may arise during experiments with 2-Ethylisonicotinamide, potentially due to off-target effects.
Issue 1: Unexpected Cellular Toxicity or Reduced Viability
Symptoms:
-
Increased apoptosis or necrosis observed through microscopy or cell viability assays (e.g., MTT, trypan blue).
-
Reduced cell proliferation rate compared to vehicle-treated controls.
Troubleshooting Workflow:
Workflow for troubleshooting unexpected cytotoxicity.
Causality and Explanation:
-
Verify Compound Integrity: Before investigating biological causes, ensure the observed toxicity is not due to compound degradation or impurities. Use techniques like HPLC-MS to confirm the purity and stability of your 2-Ethylisonicotinamide stock.
-
Assess General Cellular Stress: Off-target effects often manifest as general cellular stress.[9][10]
-
Mitochondrial Dysfunction: Many compounds inadvertently disrupt mitochondrial function, leading to a drop in ATP production and triggering apoptosis.[10]
-
Oxidative Stress: The molecule might be redox-active or inhibit antioxidant pathways, leading to an accumulation of reactive oxygen species (ROS) and cellular damage.[10][11]
-
Calcium Homeostasis: Disruption of intracellular calcium signaling is a common off-target effect that can trigger various downstream stress responses.[11]
-
Issue 2: Inconsistent or Unexplained Changes in a Signaling Pathway
Symptoms:
-
Activation or inhibition of a signaling pathway that is not the intended target of your experiment.
-
Phosphorylation or expression changes in unexpected proteins in Western blots or proteomic screens.
Troubleshooting Workflow:
Proactive workflow for off-target profiling.
Protocol 1: In Silico Off-Target Prediction
Objective: To generate a prioritized list of potential off-targets for 2-Ethylisonicotinamide.
Methodology:
-
Obtain the 2D Structure: Secure the SMILES string or SDF file for 2-Ethylisonicotinamide from a chemical database like PubChem. [12]2. Select Prediction Tools: Utilize a combination of ligand-based and structure-based prediction servers.
-
Ligand-Based: These tools (e.g., SEA, SwissTargetPrediction) compare the 2D/3D similarity of 2-Ethylisonicotinamide to databases of known ligands. [3] * Structure-Based: If a 3D structure of a potential target is available, molecular docking simulations can predict the binding affinity and pose of 2-Ethylisonicotinamide in its active site. [13]3. Analyze and Prioritize: Consolidate the results from multiple tools. Prioritize potential off-targets based on:
-
Prediction Score/Confidence: Higher scores indicate a greater likelihood of interaction.
-
Biological Relevance: Focus on targets expressed in your experimental system and relevant to your observed phenotype.
-
Cross-Tool Agreement: Targets predicted by multiple independent methods should be considered high-priority.
-
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To determine if 2-Ethylisonicotinamide is further metabolized in your cellular or in vivo model, as these metabolites could have their own off-target effects.
Methodology:
-
Sample Preparation:
-
Culture cells with 2-Ethylisonicotinamide for a defined period.
-
Harvest cells and media separately.
-
Perform a metabolite extraction, typically using a cold organic solvent like methanol or acetonitrile, to precipitate proteins and extract small molecules.
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements. [14][15] * Employ a chromatographic method (e.g., HILIC or reversed-phase) suitable for separating polar metabolites. [15] * Set up a data-dependent acquisition method where the instrument performs a full scan to detect all ions, followed by fragmentation (MS/MS) of the most abundant ions. [16]3. Data Analysis:
-
Compare the chromatograms of treated and untreated samples to find unique peaks in the treated group.
-
Use the accurate mass of these unique peaks to predict possible elemental formulas.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of potential metabolites. This can be aided by metabolite identification software. [14][17]
Parameter Recommendation Rationale Column Chemistry HILIC or C18 Reversed-Phase HILIC is suitable for polar compounds like nicotinamide derivatives; C18 is a robust general-purpose choice. Mass Analyzer Q-TOF or Orbitrap Provides high mass accuracy (<5 ppm) crucial for predicting elemental formulas of unknown metabolites. [14] Ionization Mode Electrospray Ionization (ESI), Positive Mode Nicotinamide derivatives are basic and readily protonate in positive ESI mode. | Acquisition Mode | Data-Dependent MS/MS | Allows for untargeted detection of metabolites and collection of structural information (fragmentation) in a single run. [16]|
-
Protocol 3: General Cell Culture Troubleshooting for Nicotinamide Analogs
Objective: To maintain healthy cell cultures when using nicotinamide-based compounds, which can affect cellular metabolism.
Methodology:
-
Monitor Media pH:
-
Nicotinamide and its analogs can alter cellular metabolism, potentially leading to changes in the production of acidic byproducts like lactate.
-
Visually inspect the phenol red indicator in your media daily. A rapid shift to yellow can indicate metabolic stress. [18]2. Control for Nutrient Depletion:
-
Compounds that affect NAD+/NADH balance can impact a wide range of metabolic pathways. [19] * Ensure you are using fresh media for experiments and consider performing media changes during longer incubation periods to replenish nutrients like glucose and glutamine.
-
-
Perform Regular Mycoplasma Testing:
-
Mycoplasma contamination is a common issue in cell culture that can alter cellular metabolism and signaling, confounding the effects of your test compound. [20]4. Use a Consistent, Low Passage Number:
-
Continuous passaging can lead to genetic drift and altered cellular phenotypes. To ensure reproducibility, use cells with a consistent and low passage number for all experiments. [20] By adopting this proactive and systematic approach, researchers can confidently navigate the challenges of working with 2-Ethylisonicotinamide, ensuring that their experimental conclusions are both accurate and robust.
-
References
-
2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. Retrieved January 14, 2026, from [Link]
-
Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligo Therapeutics Society. Retrieved January 14, 2026, from [Link]
-
Computational target prediction to identify off-targets for (−)-EA.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (2020). PMC. Retrieved January 14, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). PubMed. Retrieved January 14, 2026, from [Link]
-
Effect of anandamide or 2-AG treatment on intracellular signalling in... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. (2012). PMC. Retrieved January 14, 2026, from [Link]
-
2-Ethylisonicotinamide | C8H10N2O | CID 76905. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PMC. Retrieved January 14, 2026, from [Link]
-
Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. (2024). Preprints.org. Retrieved January 14, 2026, from [Link]
-
Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. (2022). PMC. Retrieved January 14, 2026, from [Link]
-
Streamline LC-MS Metabolite Identification Using a Second, Complementary Fragmentation Technique. (2023). Lab Manager. Retrieved January 14, 2026, from [Link]
-
Metabolite Identification by Mass Spectrometry. (2017). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved January 14, 2026, from [Link]
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2012). PMC. Retrieved January 14, 2026, from [Link]
-
In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining. (2001). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. (2019). PMC. Retrieved January 14, 2026, from [Link]
-
Chemical-Induced Cellular Toxicity Mechanisms. (n.d.). Eurofins Advinus. Retrieved January 14, 2026, from [Link]
-
Cell toxicity mechanism and biomarker. (2018). PMC. Retrieved January 14, 2026, from [Link]
-
Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. (2024). MDPI. Retrieved January 14, 2026, from [Link]
-
Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. (2022). PMC. Retrieved January 14, 2026, from [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2018). Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). PMC. Retrieved January 14, 2026, from [Link]
-
CAS No : 3376-95-2 | Product Name : 2-Ethyl Isonicotinamide. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]
-
Niacin restriction upregulates NADPH oxidase and ROS in human keratinocytes. (2011). PMC. Retrieved January 14, 2026, from [Link]
-
Identifying off-target effects and hidden phenotypes of drugs in human cells. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Cell Culture Troubleshooting Tips and Tricks. (2020). YouTube. Retrieved January 14, 2026, from [Link]
-
Cellular signal transduction by anandamide and 2-arachidonoylglycerol. (2001). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. (2021). MDPI. Retrieved January 14, 2026, from [Link]
-
Ethionamide. (2020). LiverTox - NCBI Bookshelf. Retrieved January 14, 2026, from [Link]
Sources
- 1. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. advinus.com [advinus.com]
- 10. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpras.com [ijpras.com]
- 15. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Streamline LC-MS Metabolite Identification Using a Second, Complementary Fragmentation Technique | Lab Manager [labmanager.com]
- 18. youtube.com [youtube.com]
- 19. Niacin restriction upregulates NADPH oxidase and ROS in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of 2-Ethylisonicotinamide in Animal Models
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 2-Ethylisonicotinamide in animal models. As a key metabolite of the second-line anti-tuberculosis drug Ethionamide, understanding and optimizing the systemic exposure of 2-Ethylisonicotinamide is crucial for elucidating its pharmacological and toxicological profile.[1] This resource provides a structured approach to troubleshooting common issues and offers detailed protocols for enhancing bioavailability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when working with 2-Ethylisonicotinamide.
Q1: What are the likely reasons for the poor oral bioavailability of 2-Ethylisonicotinamide in my animal model?
A1: Low oral bioavailability of a compound like 2-Ethylisonicotinamide, a metabolite of the water-insoluble drug Ethionamide, is often multifactorial.[1] The primary reasons to investigate are:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. The dissolution rate is a critical factor limiting the absorption of compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[2][3][4][5]
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.[2]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[2]
-
Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[2]
Q2: What initial steps should I take to improve the bioavailability of 2-Ethylisonicotinamide?
A2: A systematic approach is crucial.[2] Your initial steps should involve:
-
Physicochemical Characterization: If not already done, thoroughly characterize the compound's aqueous solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) and its membrane permeability (e.g., using a Caco-2 permeability assay).[2][6][7] This will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide your formulation strategy.[3][4][5]
-
Formulation Strategy Selection: Based on the physicochemical properties, select an appropriate formulation strategy. For a likely poorly soluble compound, common starting points include particle size reduction (nanosuspension) or creating an amorphous solid dispersion.[2][8]
-
Preclinical Animal Model Selection: The choice of animal model is important, as anatomical and physiological differences can influence bioavailability. Rats are a common initial model for pharmacokinetic studies.[2]
Q3: How do I choose the right formulation strategy for 2-Ethylisonicotinamide?
A3: The choice of formulation depends on the compound's specific properties, particularly its BCS classification.
-
For BCS Class II compounds (Low Solubility, High Permeability): The primary goal is to enhance the dissolution rate. Strategies like nanosuspensions and solid dispersions are highly effective.[9]
-
For BCS Class IV compounds (Low Solubility, Low Permeability): A combination of strategies is often necessary. This may involve using a solubility-enhancing formulation (like a solid dispersion) in conjunction with a permeation enhancer.
The following decision tree can guide your selection process:
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Part 2: Troubleshooting Guide
This section provides a detailed guide to troubleshoot specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low Oral Bioavailability Observed in Pharmacokinetic Studies | 1. Poor Aqueous Solubility: The compound is not dissolving in the GI tract. 2. High First-Pass Metabolism: The compound is being extensively metabolized before reaching systemic circulation. 3. P-glycoprotein (P-gp) Efflux: The compound is being pumped back into the intestinal lumen. | 1. Solubility Assessment: Determine the kinetic and thermodynamic solubility in biorelevant media (Simulated Gastric Fluid - SGF, Simulated Intestinal Fluid - SIF). 2. Formulation Strategies: Implement solubility enhancement techniques such as nanosuspensions or solid dispersions (see protocols below).[8] 3. Metabolic Stability: Assess the compound's stability in liver microsomes.[10] 4. P-gp Substrate Assessment: Conduct an in vitro Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil).[11][12] |
| High Variability in Plasma Concentrations Between Animals | 1. Inconsistent Oral Dosing: Variation in the administered dose. 2. Variability in Food Intake: The presence or absence of food can significantly impact absorption. 3. Physiological Differences: Natural variations between individual animals. | 1. Refine Dosing Technique: Ensure consistent oral gavage technique. 2. Fasting Protocol: Implement a standardized fasting period (e.g., 12-16 hours) before dosing. 3. Increase Group Size: Use a larger number of animals per group to improve statistical power.[2] |
| Improved in vitro Dissolution Does Not Translate to Improved in vivo Bioavailability | 1. Poor Permeability: The compound dissolves but cannot effectively cross the intestinal barrier. 2. Significant First-Pass Metabolism: The dissolved drug is rapidly metabolized. 3. Efflux Transporter Substrate: The compound is a substrate for efflux transporters like P-gp. | 1. In Vitro Permeability Assays: Conduct Caco-2 cell assays to assess intestinal permeability.[11][12] 2. Investigate Metabolic Stability: Use liver microsomes to determine the metabolic stability of the compound.[10] 3. Evaluate Efflux: Assess if the compound is a substrate for efflux transporters.[11] |
| The Chosen Formulation is Not Well-Tolerated by the Animals | 1. Excipient Toxicity: The excipients used in the formulation may cause GI irritation or other adverse effects. | 1. Review Excipient Safety Data: Consult literature and regulatory databases for the safety of the chosen excipients in the selected animal model and dose. 2. Dose-Ranging Study: Conduct a dose-ranging study with the formulation to determine the maximum tolerated dose. 3. Alternative Excipients: Explore alternative, well-tolerated excipients. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and formulation preparations.
Protocol 1: Preparation of a 2-Ethylisonicotinamide Nanosuspension for Oral Administration in Rats
Objective: To reduce the particle size of 2-Ethylisonicotinamide to the nanometer range to improve its dissolution rate and oral bioavailability.[13][14]
Materials:
-
2-Ethylisonicotinamide
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC, Poloxamer 188)
-
Wetting agent (e.g., Tween 80)
-
Purified water
-
High-pressure homogenizer or media mill
Methodology:
-
Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer (e.g., 1% w/v HPMC) in purified water with gentle stirring.
-
Dispersion of the Drug: Add 2-Ethylisonicotinamide (e.g., 5% w/v) and a wetting agent (e.g., 0.1% w/v Tween 80) to the stabilizer solution.
-
Pre-milling (Optional): Stir the suspension with a high-speed stirrer for 30 minutes to form a pre-dispersion.
-
High-Pressure Homogenization: Process the pre-dispersion through a high-pressure homogenizer at a suitable pressure (e.g., 1500 bar) for a specific number of cycles (e.g., 20-30 cycles) until the desired particle size is achieved.
-
Particle Size Analysis: Characterize the resulting nanosuspension for mean particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Characterization: Confirm the crystalline state of the drug in the nanosuspension using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Dosing: The final nanosuspension can be administered orally to rats via gavage.
Caption: Workflow for preparing a nanosuspension.
Protocol 2: Preparation of a 2-Ethylisonicotinamide Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the dissolution of 2-Ethylisonicotinamide by creating a solid dispersion with a hydrophilic carrier, transforming the drug from a crystalline to a more soluble amorphous state.[15][16][17][18]
Materials:
-
2-Ethylisonicotinamide
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30, HPMC)
-
Organic solvent (e.g., Methanol, Ethanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve both 2-Ethylisonicotinamide and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio) in a suitable organic solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (DSC and XRPD to confirm the amorphous state).
-
Formulation for Dosing: The solid dispersion can be suspended in an appropriate vehicle (e.g., 0.5% HPMC in water) for oral administration.
Sources
- 1. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. scispace.com [scispace.com]
- 17. japsonline.com [japsonline.com]
- 18. ybcp.ac.in [ybcp.ac.in]
Common pitfalls in 2-Ethylisonicotinamide handling and storage
Technical Support Center: 2-Ethylisonicotinamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-Ethylisonicotinamide (CAS No. 3376-95-2). This resource is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during the handling, storage, and experimental use of this compound. As a substituted pyridine derivative, proper handling is crucial to ensure experimental integrity, reproducibility, and safety.
Section 1: Frequently Asked Questions (FAQs) - General Handling & Storage
This section addresses the most common initial queries regarding the physical properties and basic safety protocols for 2-Ethylisonicotinamide.
Q1: What are the recommended storage conditions for solid 2-Ethylisonicotinamide?
A1: Proper storage is the first line of defense against degradation. To maintain the integrity of solid 2-Ethylisonicotinamide, it should be stored under controlled conditions. The primary recommendation is refrigeration.[1]
-
Causality: Storing the compound at low temperatures minimizes the rate of potential solid-state degradation reactions, which can be accelerated by ambient heat. Keeping the container tightly sealed is critical because pyridine-based compounds can be hygroscopic, meaning they can absorb moisture from the atmosphere.[2] Absorbed water can act as a plasticizer, increasing molecular mobility and the risk of physical changes or hydrolysis over time.[3]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | Slows kinetic degradation and reduces volatility. |
| Atmosphere | Tightly sealed container, inert atmosphere (e.g., Argon, Nitrogen) for long-term storage. | Prevents moisture absorption and oxidation. |
| Light | Protect from light (Amber vial). | Minimizes risk of photolytic degradation. |
Q2: What Personal Protective Equipment (PPE) is required when handling 2-Ethylisonicotinamide?
A2: As a pyridine derivative, 2-Ethylisonicotinamide requires adherence to strict safety protocols to avoid exposure.[4] The potential hazards include eye, skin, and respiratory irritation.[5][6]
-
Expertise & Experience: While a specific Safety Data Sheet (SDS) may not list extensive hazards, treating it with the caution afforded to its parent class of compounds (pyridines) is a prudent laboratory practice. Standard PPE provides a necessary barrier against accidental contact.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex.[2][4] | Provides robust chemical resistance against pyridine derivatives. |
| Eye Protection | Chemical splash goggles.[4][7] | Protects against irritation from airborne powder or solution splashes.[8] |
| Body Protection | Chemical-resistant lab coat. | Prevents contamination of personal clothing and skin.[7] |
| Respiratory | Use in a certified chemical fume hood.[2][7] | The volatile nature of related compounds necessitates handling in a well-ventilated area to prevent inhalation.[2] |
Q3: My solid 2-Ethylisonicotinamide appears discolored (e.g., yellow or brown). Is it still usable?
A3: The pure compound should be a white to off-white solid. Discoloration often indicates the presence of impurities or degradation products.
-
Causality: The color change is typically due to oxidation of the pyridine ring or impurities that are more susceptible to oxidation. While minor discoloration may not significantly impact purity for some applications, it is a clear indicator of suboptimal storage or age. For sensitive quantitative experiments or in vivo studies, using a discolored reagent is not recommended as the impurities could have unintended biological or chemical activity. It is advisable to re-qualify the material using an analytical technique like HPLC-UV or LC-MS to assess purity before use.
Section 2: FAQs - Solution Preparation & Stability
This section focuses on the challenges of bringing the compound into solution and maintaining its stability for experimental use.
Q4: What solvents are recommended for dissolving 2-Ethylisonicotinamide, and what are its general solubility characteristics?
A4: Selecting the right solvent is critical for creating a stable, homogenous solution. Based on its chemical structure (a polar pyridine ring and an amide group), 2-Ethylisonicotinamide is expected to be soluble in polar organic solvents.
-
Expertise & Experience: While comprehensive public data is limited, solubility can be inferred from its structure and data on related compounds like Isonicotinamide.[6] Always start with a small amount of material to test solubility before committing the bulk of your compound. Sonication can aid dissolution, but avoid excessive heating, which can accelerate degradation.
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The amide and pyridine nitrogen can form hydrogen bonds. |
| Polar Aprotic | DMSO, DMF | High | Good general solvents for many organic compounds. |
| Non-Polar | Hexanes, Toluene | Low to Insoluble | The molecule's polarity is too high for these solvents. |
Q5: My 2-Ethylisonicotinamide solution is showing precipitation over time, even at room temperature. What is causing this?
A5: Precipitation indicates that the solution is supersaturated or that the compound is converting to a less soluble form.
-
Causality: This can happen for several reasons:
-
Temperature Fluctuation: The solution may have been prepared at a slightly elevated temperature (e.g., during sonication) and is now crashing out at ambient temperature.
-
Solvent Evaporation: If the container is not perfectly sealed, evaporation of the solvent will increase the compound's concentration, leading to precipitation.
-
pH Shift: If using an aqueous buffer, a shift in pH could alter the protonation state of the pyridine nitrogen, affecting its solubility.
-
Degradation: The compound could be degrading into a less soluble product. For example, hydrolysis to 2-ethylisonicotinic acid, which may have different solubility properties.
-
Q6: How stable are solutions of 2-Ethylisonicotinamide? How should I store them?
A6: Solution stability is generally lower than solid-state stability and is highly dependent on the solvent and storage conditions. A study on the related compound ethionamide showed that ethylene glycol solutions were stable for up to a year at 3-7°C, while aqueous solutions required storage at -20°C.[9]
-
Expertise & Experience: For maximum reproducibility, prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C, protected from light. Before use, visually inspect the thawed solution for any signs of precipitation or color change.
Section 3: Troubleshooting Guide
This section provides structured guidance for resolving specific experimental problems.
Q7: I am observing an unexpected peak in my analytical run (HPLC, LC-MS). Could this be a degradation product?
A7: Yes, this is a common issue. The appearance of new peaks is often the first sign of chemical degradation. The primary degradation pathway for an amide-containing compound like 2-Ethylisonicotinamide is hydrolysis.
-
Causality: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 2-ethylisonicotinic acid and ammonia. This is a known metabolic pathway for the related drug, ethionamide.[10][11] Oxidation of the ethyl group or the pyridine ring can also occur, especially in the presence of trace metals or peroxides.
Potential Degradation Pathway
The diagram below illustrates the most probable hydrolytic degradation pathway.
Caption: Probable hydrolytic degradation of 2-Ethylisonicotinamide.
Troubleshooting Workflow: Unidentified Analytical Peak
If you suspect degradation, follow this logical workflow to diagnose the issue.
Caption: Workflow for troubleshooting an unidentified analytical peak.
Q8: I am planning an experiment with 2-Ethylisonicotinamide. What chemicals should I avoid mixing or storing it with?
A8: Chemical incompatibility can lead to violent reactions, degradation of the compound, or the generation of toxic fumes.[12] As a pyridine derivative with an amide group, several classes of chemicals should be avoided.
-
Causality: Strong oxidizing agents can react with the pyridine ring or ethyl group, potentially leading to fire or explosion.[13] Strong acids or bases will catalyze the hydrolysis of the amide group, as discussed previously. Mixing with certain reactive chemicals can lead to hazardous situations.[14]
| Incompatible Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Nitric acid, Perchlorates, Permanganates | Fire, explosion, rapid degradation.[5][13] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Exothermic reaction, rapid hydrolysis of the amide group.[15] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Rapid hydrolysis of the amide group.[5][15] |
| Acids + Bleach | Any acid + Sodium Hypochlorite | Generation of toxic chlorine gas.[13] |
Appendix: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a self-validating method for preparing a standard stock solution.
-
Pre-analysis & Weighing:
-
Allow the vial of solid 2-Ethylisonicotinamide (M.W. 150.18 g/mol )[16] to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
In a certified chemical fume hood, weigh out approximately 1.5 mg of the solid into a tared, sterile, amber glass vial. Record the exact weight.
-
Self-Validation: The solid should be a free-flowing white or off-white powder.
-
-
Dissolution:
-
Calculate the required volume of DMSO for a 10 mM solution. Formula: Volume (mL) = [Weight (mg) / 150.18 ( g/mol )] / [10 (mmol/L)]
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 30 seconds. If solids remain, place the vial in a sonicating water bath for 5-10 minutes at room temperature.
-
Self-Validation: The final solution should be clear and colorless, with no visible particulates.
-
-
Filtration & Storage:
-
For applications requiring sterility or removal of trace particulates, filter the solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquot the final solution into single-use, amber cryovials.
-
Store immediately at ≤ -20°C.
-
References
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
-
Pharmaffiliates. 2-Ethyl Isonicotinamide. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76905, 2-Ethylisonicotinamide. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761171, Ethionamide. PubChem. [Link]
-
New Jersey Department of Health. (2007). HAZARD SUMMARY - Pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3036240, 2-Ethylthioisonicotinamide monohydrochloride. PubChem. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Isonicotinamide, 99%. [Link]
-
Magalhães, J., et al. (2021). New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. RSC Medicinal Chemistry. [Link]
-
Grand Valley State University. (2010). Incompatibility of Common Laboratory Chemicals. [Link]
-
Stanford Environmental Health & Safety. (2020). Chemical Incompatibility Guide. [Link]
-
Griffith, M. E., & Bodily, H. L. (1992). Stability of antimycobacterial drugs in susceptibility testing. Antimicrobial agents and chemotherapy, 36(11), 2398–2402. [Link]
-
Helmenstine, A. (2009). Incompatible Chemical Mixtures. Lab Manager. [Link]
-
De Witte, A., et al. (2011). Physical stability of the amorphous state of loperamide and two fragment molecules in solid dispersions with the polymers PVP-K30 and PVP-VA64. European Journal of Pharmaceutics and Biopharmaceutics, 79(2), 377-385. [Link]
-
Špringer, T., et al. (2025). Lifitegrast Degradation: Products and Pathways. International Journal of Molecular Sciences, 26(19), 14751. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. Physical stability of the amorphous state of loperamide and two fragment molecules in solid dispersions with the polymers PVP-K30 and PVP-VA64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Stability of antimycobacterial drugs in susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Incompatibility of Common Laboratory Chemicals - Lab Safety - Grand Valley State University [gvsu.edu]
- 13. Incompatible Chemical Mixtures | Lab Manager [labmanager.com]
- 14. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. fishersci.com [fishersci.com]
- 16. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent 2-Ethylisonicotinamide precipitation in media
A Guide to Preventing Precipitation in Experimental Media
Welcome to the technical support center for 2-Ethylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in aqueous experimental media. As Senior Application Scientists, we understand that maintaining compound solubility is critical for experimental success and data integrity. This document provides in-depth troubleshooting advice, step-by-step protocols, and the scientific reasoning behind our recommendations.
Understanding 2-Ethylisonicotinamide: Key Properties
| Property | Value / Information | Source |
| Chemical Name | 2-Ethylpyridine-4-carboxamide | [1][2] |
| Synonyms | 2-Ethylisonicotinamide, 2-Ethyl-4-carbamoylpyridine | [2][3] |
| CAS Number | 3376-95-2 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₀N₂O | [1][2][3] |
| Molecular Weight | 150.18 g/mol | [1][2][3] |
| Predicted XLogP3 | 0.5 | [1] |
| Storage | 2-8°C (Refrigerator) | [2] |
The predicted XLogP value of 0.5 suggests that 2-Ethylisonicotinamide is not excessively hydrophobic. However, its solubility in aqueous media can still be limited, making proper handling essential to prevent it from precipitating out of solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: I just added my 2-Ethylisonicotinamide stock solution to my cell culture media, and it immediately turned cloudy. What happened?
Answer: This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its solubility limit in the final aqueous environment. The organic solvent (likely DMSO) in your stock solution is miscible with the media, but the compound itself is not sufficiently soluble in the high-water content of the media.
Probable Causes & Immediate Solutions:
-
Final Concentration is Too High: The most common reason for precipitation is that the final working concentration of 2-Ethylisonicotinamide in your media is higher than its maximum aqueous solubility.
-
Solution: Lower the final concentration of the compound. If a high concentration is necessary, you will need to perform a formal solubility assessment (see protocol below).
-
-
Rapid Dilution Shock: Adding a highly concentrated stock solution directly into a large volume of media creates a localized area of high solvent concentration that rapidly disperses. This sudden change in solvent environment can cause the compound to precipitate before it has a chance to properly dissolve.
-
Solution: Employ a serial or stepwise dilution method. First, dilute your stock into a smaller, intermediate volume of pre-warmed media, mix gently, and then add this intermediate dilution to your final volume. Also, add the stock solution dropwise while gently swirling or vortexing the media to facilitate rapid and uniform dispersion.
-
-
Media Temperature: Adding a compound to cold media can significantly reduce its solubility.
-
Solution: Always use cell culture media that has been pre-warmed to your experimental temperature (e.g., 37°C).
-
-
High Solvent Percentage: While DMSO is an excellent solvent for stock solutions, its concentration in the final culture medium should be kept to a minimum. High concentrations of organic solvents can be directly toxic to cells and can also contribute to solubility issues upon high dilution factors.
-
Solution: Ensure the final concentration of DMSO (or other organic solvent) in your media is below 0.5%, and ideally below 0.1%. If your desired compound concentration requires a higher solvent percentage, you must remake a more concentrated stock solution.
-
Q2: My media containing 2-Ethylisonicotinamide looked clear initially, but I observed crystalline precipitates after several hours or days in the incubator. Why did this happen?
Answer: Delayed precipitation indicates that while the compound was initially soluble (or formed a supersaturated solution), changes in the media over time under incubation conditions have reduced its stability in solution.
Probable Causes & Long-Term Solutions:
-
Compound Instability: The 2-Ethylisonicotinamide molecule may be degrading over time at 37°C into less soluble byproducts.
-
Solution: Assess the stability of your compound under your specific culture conditions. Consider preparing fresh media with the compound more frequently (e.g., every 24-48 hours) rather than preparing a large batch for a long-term experiment.
-
-
pH Shift in Media: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic) over time, especially in dense cultures. Since 2-Ethylisonicotinamide has a pyridine ring, a structure whose solubility can be pH-dependent, a change in pH could lower its solubility.
-
Solution: Monitor the pH of your culture medium throughout the experiment. If you observe significant pH shifts, you may need to change the medium more frequently or use a more strongly buffered medium formulation.
-
-
Interaction with Media Components: The compound may be slowly interacting with salts, amino acids, or proteins (especially if using serum) in the media to form insoluble complexes.
-
Solution: If possible, try a different basal media formulation. Sometimes, specific salt concentrations or components can be the culprit. If using serum, be aware that serum proteins can bind to compounds, which can either help or hinder solubility depending on the specific interactions.
-
-
Evaporation: During long-term experiments, evaporation of water from the culture vessel can concentrate all media components, including 2-Ethylisonicotinamide, potentially pushing its concentration above the solubility limit.
-
Solution: Ensure your incubator is properly humidified. For long-term cultures, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
The key to preventing precipitation starts with a properly prepared stock solution.
Objective: To prepare a concentrated stock solution of 2-Ethylisonicotinamide in an appropriate organic solvent.
Materials:
-
2-Ethylisonicotinamide powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, chemical-resistant microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer and/or sonicator
Methodology:
-
Determine Target Concentration: Decide on a high-concentration stock (e.g., 50 mM or 100 mM). A higher concentration allows for smaller volumes to be added to your media, minimizing the final solvent concentration.
-
Weigh Compound: Accurately weigh the required amount of 2-Ethylisonicotinamide powder. For example, for 1 mL of a 100 mM stock solution (MW = 150.18), you would need 15.02 mg.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the powder.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound is slow to dissolve, brief sonication in a water bath or gentle warming to 37°C can be employed. Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Your Media
Since specific solubility data is unavailable, this protocol is essential to perform before your main experiment.
Objective: To empirically determine the highest concentration of 2-Ethylisonicotinamide that remains in solution in your specific cell culture medium under your experimental conditions.
Materials:
-
High-concentration 2-Ethylisonicotinamide stock solution (from Protocol 1)
-
Your complete cell culture medium (including serum/supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
Calibrated pipettes
Methodology:
-
Prepare a Dilution Series: Prepare a series of dilutions of your compound in the pre-warmed medium. It is good practice to test concentrations ranging from your intended experimental concentration up to 5-10 times higher.
-
Example: To test final concentrations of 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM from a 100 mM stock:
-
10 µM: Add 1 µL stock to 10 mL media (or 0.1 µL to 1 mL)
-
25 µM: Add 2.5 µL stock to 10 mL media (or 0.25 µL to 1 mL)
-
...and so on.
-
-
-
Immediate Observation: Immediately after adding the compound and mixing gently, visually inspect each dilution for any signs of cloudiness or precipitate. Use a clear tube or plate and check against a dark background.
-
Incubate: Place the tubes or plate in your cell culture incubator (e.g., 37°C, 5% CO₂) for a period that mimics your longest experimental time point (e.g., 24, 48, or 72 hours).
-
Final Observation: After the incubation period, carefully inspect the solutions again, both by eye and under a microscope. Look for any crystalline structures, amorphous precipitate, or general turbidity.
Workflow & Logic Diagrams
To assist in your decision-making process, we have developed the following workflows using Graphviz.
Troubleshooting Precipitation Events
This diagram outlines the logical steps to take when you encounter precipitation.
Caption: Protocol for determining the maximum soluble concentration of a compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76905, 2-Ethylisonicotinamide.[Link]
-
Pharmaffiliates. 2-Ethyl Isonicotinamide Product Page.[Link]
Sources
- 1. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. 2-Ethyl isonicotinamide | CymitQuimica [cymitquimica.com]
- 5. 3376-95-2 Cas No. | 2-Ethyl isonicotinamide | Matrix Scientific [matrixscientific.com]
Technical Support Center: Optimizing 2-Ethylisonicotinamide Treatment
Welcome to the technical support guide for optimizing experiments involving 2-Ethylisonicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during its application. The advice herein is grounded in established principles of cell-based assays and xenobiotic metabolism.
Foundational Knowledge & Context
What is 2-Ethylisonicotinamide and what is its primary application in research?
2-Ethylisonicotinamide is a derivative of isonicotinamide, a form of niacin (Vitamin B3).[1][2] While its direct applications are less documented than its parent compounds, its structural similarity to other nicotinamide derivatives suggests its use in studying various cellular processes.[3][4][5] In drug development, a critical application for such xenobiotics (foreign chemical compounds) is to investigate their potential to induce the expression of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily in liver cells (hepatocytes).[6]
This induction is a key cause of drug-drug interactions. Therefore, this guide will focus on the context of using 2-Ethylisonicotinamide as a potential inducer of CYP enzymes in an in vitro hepatocyte model, a standard procedure in preclinical safety assessment.[6][7] The principles discussed, however, are broadly applicable to other cell-based assays.
How does 2-Ethylisonicotinamide likely exert its effects?
Xenobiotics like 2-Ethylisonicotinamide typically induce CYP enzymes by activating specific nuclear receptors that act as sensors. The most prominent of these are the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[8][9][10] Upon binding the compound, the receptor translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to response elements on the DNA, initiating the transcription of target genes like CYP3A4, CYP2B6, and various drug transporters.[10][11] Understanding this pathway is crucial for interpreting your experimental results.
Core FAQs: Optimizing Incubation Time
The central question in designing a cell-based assay is "How long should I expose my cells to the compound?" The answer is critical: too short, and you may miss the biological response; too long, and you may see secondary effects like cytotoxicity that confound your results.[12]
Q1: I'm starting a new experiment with 2-Ethylisonicotinamide. What is a standard incubation time for CYP induction assays?
A1: For assessing CYP induction in primary human hepatocytes, a standard incubation period is 48 to 72 hours .[6][7] Regulatory guidelines from bodies like the FDA often recommend a 72-hour incubation period, typically with daily media changes to ensure nutrient availability and remove waste.[6] This duration is generally sufficient to observe significant changes in both mRNA expression and enzymatic activity of key CYP enzymes like CYP1A2, CYP2B6, and CYP3A4.[6][7] For slowly metabolized compounds, incubation can sometimes be extended.[13]
Q2: Should I use a shorter or longer incubation time? What is the scientific rationale for choosing?
A2: The choice depends on your specific endpoint and experimental goals.
-
Short Incubation (e.g., 4-24 hours): This is ideal for studying early, transient events. You would choose a shorter time frame if you are investigating:
-
Initial signaling events: Activation of upstream kinases or initial transcription factor binding.
-
mRNA expression kinetics: To capture the peak of gene transcription, which often precedes the peak of protein activity. A time-course experiment with points at 4, 8, 12, and 24 hours can be highly informative.
-
Compounds with high cytotoxicity: If the compound is toxic, a shorter incubation may be necessary to see a specific effect before widespread cell death occurs.[13][14]
-
-
Long Incubation (e.g., 48-72 hours): This is necessary for observing endpoints that require transcription and translation to occur. This is the standard for:
-
Enzyme Activity Assays: Measuring the functional activity of induced CYP enzymes requires time for the cell to produce and accumulate the new protein. Peak enzymatic activity often follows peak mRNA levels.[15]
-
Stable Protein Expression: Assessing total protein levels via methods like Western Blotting.
-
Mimicking Chronic Exposure: In toxicology, longer incubation times can provide insight into the effects of sustained exposure to a compound.[12]
-
Q3: My results are highly variable between experiments. Could incubation time be the cause?
A3: Yes, inconsistent timing is a major source of variability in cell-based assays.[16][17] Ensure that you are timing your incubations precisely from the moment the compound is added to the moment the assay is stopped. For multi-plate experiments, it is crucial to stagger the addition of the compound and the stopping reagent to ensure every plate has the exact same incubation duration. Grouping plates by timepoint, rather than by treatment group, can help maintain consistency.[18][19]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause Related to Incubation Time | Recommended Action & Rationale |
| Low or No Induction Signal | Incubation time is too short. The cells have not had enough time to transcribe and translate the target enzyme. | Action: Perform a time-course experiment (e.g., 24, 48, 72 hours). Rationale: This will determine the optimal time point where the induction signal (mRNA or activity) is maximal for this specific compound and cell system.[15] |
| Compound degradation. The compound may not be stable in culture medium for the entire incubation period. | Action: Refresh the media and compound every 24 hours. Rationale: This is standard practice in 72-hour induction assays to ensure a consistent concentration of the active compound is available to the cells.[6] | |
| High Cytotoxicity Observed | Incubation time is too long. The compound's toxicity is masking the specific biological effect you want to measure. | Action: Shorten the incubation period and/or lower the compound concentration. Run a cytotoxicity assay (e.g., LDH or MTT) in parallel with your main experiment.[20][21][22] Rationale: You must identify a time and concentration window where the specific effect (e.g., CYP induction) occurs without significant cell death.[23] |
| Inconsistent Results / Poor Reproducibility | Timing is not precise across wells/plates. Even small differences in incubation time can lead to variability, especially during early or rapidly changing responses. | Action: Add reagents (compound, stop solution, lysis buffer) to all wells of a single plate as rapidly and consistently as possible. For large experiments, process one plate at a time.[18][19] Rationale: This minimizes temporal drift and ensures all samples are treated identically. |
| Cell health declines over long incubations. Primary hepatocytes, in particular, can lose viability and metabolic function over several days in standard culture.[14][24] | Action: Ensure you are using appropriate, high-quality culture media. For incubations > 48h, consider co-culture systems or specialized media that better maintain hepatocyte function.[13] Rationale: Healthy cells are the foundation of a reliable assay. Poor cell health will always lead to variable results.[24] |
Experimental Protocol: Time-Course Experiment to Determine Optimal Incubation
This protocol outlines a robust method to determine the optimal incubation time for 2-Ethylisonicotinamide-mediated CYP3A4 induction in plated primary human hepatocytes.
Objective: To identify the incubation time that yields the maximal induction of CYP3A4 mRNA and enzyme activity.
Methodology:
-
Cell Plating:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes onto collagen-coated 24-well plates at a density of approximately 0.3 x 10⁶ cells/well.[7]
-
Allow cells to attach and form a monolayer for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of 2-Ethylisonicotinamide in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock in culture medium. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%).[18][19] Include a vehicle-only control (e.g., 0.1% DMSO) and a known positive control inducer (e.g., Rifampicin for CYP3A4).[15]
-
-
Treatment and Incubation:
-
Remove the old medium from the cells and replace it with the medium containing the vehicle, positive control, or different concentrations of 2-Ethylisonicotinamide.
-
Return the plates to a 37°C, 5% CO₂ incubator.
-
For a 72-hour experiment, you will have separate sets of plates for each time point (e.g., 24h, 48h, 72h).
-
-
Endpoint Analysis:
-
At 24 hours: Harvest the first set of plates.
-
For mRNA analysis (qPCR) : Lyse the cells directly in the well using a suitable lysis buffer and proceed with RNA extraction.
-
For Enzyme Activity (e.g., P450-Glo™ Assay) : Remove the treatment medium, incubate cells with a luminogenic CYP3A4 substrate for the recommended time, then measure luminescence.
-
-
At 48 hours: Repeat the harvesting and analysis steps on the second set of plates.
-
At 72 hours: Repeat the harvesting and analysis steps on the third set of plates.
-
-
Parallel Cytotoxicity Assay:
Sample Data Presentation
Your results can be summarized in a table to easily identify the optimal time point.
| Incubation Time | Treatment | CYP3A4 mRNA Fold Induction (vs. Vehicle) | CYP3A4 Activity (RLU) | % Cytotoxicity (LDH Release) |
| 24h | Vehicle (0.1% DMSO) | 1.0 ± 0.2 | 15,000 ± 1,200 | 2.5 ± 0.5% |
| Rifampicin (10 µM) | 15.6 ± 2.1 | 125,000 ± 9,800 | 3.1 ± 0.6% | |
| 2-Ethylisonicotinamide | 8.2 ± 1.5 | 45,000 ± 4,100 | 4.0 ± 0.8% | |
| 48h | Vehicle (0.1% DMSO) | 1.0 ± 0.3 | 14,500 ± 1,500 | 4.5 ± 1.0% |
| Rifampicin (10 µM) | 35.1 ± 4.5 | 350,000 ± 25,000 | 5.2 ± 1.1% | |
| 2-Ethylisonicotinamide | 25.7 ± 3.9 | 210,000 ± 18,000 | 6.8 ± 1.5% | |
| 72h | Vehicle (0.1% DMSO) | 1.0 ± 0.2 | 13,000 ± 1,100 | 8.0 ± 1.8% |
| Rifampicin (10 µM) | 30.5 ± 3.8 | 320,000 ± 21,000 | 9.5 ± 2.0% | |
| 2-Ethylisonicotinamide | 22.4 ± 3.1 | 195,000 ± 15,500 | 15.5 ± 3.2% |
Data are hypothetical. RLU = Relative Light Units.
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for a time-course experiment.
Hypothetical Signaling Pathway
Caption: PXR-mediated CYP3A4 enzyme induction pathway.
References
-
Activation of the mammalian xenobiotic-sensing nuclear receptors PXR... - ResearchGate. Available at: [Link]
-
2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega GmbH. Available at: [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. Available at: [Link]
-
Nuclear Pregnane X Receptor: A Key Regulator of Xenobiotic Metabolism | Endocrine Reviews | Oxford Academic. Available at: [Link]
-
Optimizing hepatocyte suspension incubations for reliable ADMET/DMPK data. Available at: [Link]
-
PXR: a xenobiotic receptor of diverse function implicated in pharmacogenetics - PMC - NIH. Available at: [Link]
-
Genetic Profiling Defines the Xenobiotic Gene Network Controlled by the Nuclear Receptor Pregnane X Receptor | Molecular Endocrinology | Oxford Academic. Available at: [Link]
-
CYP3A4 induction test - Bio-protocol. Available at: [Link]
-
Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. Available at: [Link]
-
How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. Available at: [Link]
-
Advances in Enzyme Induction: Clinical Relevance & Protocols | Labcorp. Available at: [Link]
-
LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC - PubMed Central. Available at: [Link]
-
Optimizing In Vitro Hepatocyte Suspension Incubations for Reliable ADMET/DMPK Data for New Users - BioIVT. Available at: [Link]
-
New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures - PubMed. Available at: [Link]
-
Targeting xenobiotic receptors PXR and CAR in human diseases - PMC - NIH. Available at: [Link]
-
CYP Induction Assay - LifeNet Health LifeSciences. Available at: [Link]
-
Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]
-
Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Available at: [Link]
-
Cell viability from MTT assay and cytotoxicity results from LDH assay... - ResearchGate. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. Available at: [Link]
-
Inhibition in vitro of the enzymes of the oxidative pathway of tryptophan metabolism and of nicotinamide nucleotide synthesis by benserazide, carbidopa and isoniazid - PubMed. Available at: [Link]
-
Isonicotinamide - Wikipedia. Available at: [Link]
-
2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem - NIH. Available at: [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available at: [Link]
-
Mechanism of thioamide drug action against tuberculosis and leprosy - PMC - NIH. Available at: [Link]
-
Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PubMed Central. Available at: [Link]
-
Ethionamide - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]
Sources
- 1. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 2. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. lnhlifesciences.org [lnhlifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. PXR: a xenobiotic receptor of diverse function implicated in pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 17. m.youtube.com [m.youtube.com]
- 18. news-medical.net [news-medical.net]
- 19. bioivt.com [bioivt.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Experimental Results with 2-Ethylisonicotinamide and the Isonicotinamide Scaffold
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and validating experimental results involving 2-Ethylisonicotinamide, primarily in its role as a key metabolite of the anti-tuberculosis drug Ethionamide. We will delve into the mechanistic underpinnings of Ethionamide's action, compare its performance with the frontline anti-tubercular agent Isoniazid, and then broaden our scope to explore the wider therapeutic potential of the isonicotinamide scaffold in oncology and neurology. This guide is designed to provide not only procedural steps but also the scientific rationale behind experimental choices, ensuring a self-validating approach to your research.
Part 1: The Central Role of 2-Ethylisonicotinamide in Ethionamide's Efficacy Against Mycobacterium tuberculosis
2-Ethylisonicotinamide is a primary metabolite of Ethionamide (2-ethylthioisonicotinamide), a crucial second-line drug for treating multidrug-resistant tuberculosis (MDR-TB). Understanding the bioactivation pathway of Ethionamide is paramount to interpreting experimental data related to its efficacy and resistance mechanisms. Ethionamide itself is a prodrug, meaning it requires enzymatic activation within the bacterium to exert its therapeutic effect.
Mechanism of Action: A Tale of Two Activating Pathways
The primary mechanism of action for Ethionamide mirrors that of Isoniazid, a cornerstone of first-line tuberculosis therapy. Both drugs ultimately target the InhA enzyme, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall.[1][2] However, their activation pathways are distinct, which has significant implications for cross-resistance.
-
Ethionamide Activation: Ethionamide is activated by the monooxygenase EthA, encoded by the ethA gene in Mycobacterium tuberculosis.[3][4] EthA oxidizes Ethionamide, initiating a cascade that leads to the formation of an active adduct with NAD+. This Ethionamide-NAD adduct is the species that inhibits InhA.[3][5] 2-Ethylisonicotinamide is a metabolite in this pathway.[6]
-
Isoniazid Activation: Isoniazid is activated by the catalase-peroxidase enzyme KatG.[2][7]
This difference in activation is critical: mutations in katG can confer high-level resistance to Isoniazid while leaving the bacterium susceptible to Ethionamide. Conversely, mutations in ethA can lead to Ethionamide resistance with minimal impact on Isoniazid susceptibility.[2]
Visualizing the Ethionamide Activation Pathway
Caption: Metabolic activation of Ethionamide in M. tuberculosis.
Comparative Efficacy: Ethionamide vs. Isoniazid
The choice between Ethionamide and Isoniazid in a research or clinical context is often dictated by the resistance profile of the M. tuberculosis strain. The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for these drugs.
| Compound | Target Organism | Typical MIC Range (µg/mL) | Key Resistance Genes |
| Ethionamide | M. tuberculosis | 0.3 - 1.25 | ethA, inhA |
| Isoniazid | M. tuberculosis | 0.025 - 0.05 | katG, inhA |
Data sourced from multiple studies, including[8].
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) for Anti-Tubercular Compounds
This protocol outlines a standard broth microdilution method for determining the MIC of compounds like Ethionamide and Isoniazid against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
96-well microtiter plates.
-
M. tuberculosis H37Rv (or other strain of interest).
-
Stock solutions of Ethionamide and Isoniazid in a suitable solvent (e.g., DMSO).
-
Plate reader for measuring optical density (OD600) or a reagent for measuring viability (e.g., Resazurin).
Procedure:
-
Prepare Drug Dilutions: Create a serial dilution of each drug in the 96-well plate. The final concentrations should span a range that is expected to include the MIC.
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase (OD600 ≈ 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of the drug that inhibits visible growth of the bacteria. This can be determined by visual inspection, measuring OD600, or by a colorimetric viability assay.
Self-Validation and Causality:
-
Why broth microdilution? This method allows for high-throughput screening of multiple compounds and concentrations, providing a quantitative measure of efficacy.
-
Why 7-14 days incubation? M. tuberculosis is a slow-growing bacterium, and this extended incubation period is necessary to observe sufficient growth in the control wells.
-
Trustworthiness: The inclusion of positive and negative controls is essential for validating the results of each assay plate. The MIC of a known reference compound (like Isoniazid for a susceptible strain) should also be determined in parallel to ensure the assay is performing as expected.
Part 2: The Broader Potential of the Isonicotinamide Scaffold
While 2-Ethylisonicotinamide's primary relevance is in the context of tuberculosis, the broader isonicotinamide chemical scaffold has shown promise in other therapeutic areas, notably oncology and neurology. This section provides a comparative overview for drug development professionals exploring the versatility of this chemical moiety.
Isonicotinamide Derivatives in Oncology: Targeting VEGFR-2
Several studies have identified nicotinamide and isonicotinamide derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][9][10] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation and downstream signaling.
Visualizing the VEGFR-2 Inhibition Workflow
Caption: A typical experimental workflow for evaluating isonicotinamide derivatives as VEGFR-2 inhibitors.
Comparative Data for VEGFR-2 Inhibitors
| Compound | Target | Cell Line | IC50 |
| Nicotinamide Derivative D-1 | VEGFR-2 | HCT-116 | 3.08 µM (cytotoxicity) |
| Nicotinamide Derivative C-6 | VEGFR-2 | - | Good (unspecified) |
| Sorafenib (Reference) | VEGFR-2 | HCT-116 | 7.28 µM (cytotoxicity) |
Data from[6].
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of a compound against the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
A suitable kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase assay buffer.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Test compound (isonicotinamide derivative).
Procedure:
-
Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Isonicotinamide Derivatives as Anticonvulsants
The isonicotinamide scaffold has also been investigated for its potential anticonvulsant properties.[5][11] The proposed mechanisms are varied and may involve the modulation of NAD-dependent oxidations or interactions with neurotransmitter systems.
Comparative Anticonvulsant Activity
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
Materials:
-
Male Swiss albino mice (20-25 g).
-
An electroconvulsive shock apparatus.
-
Corneal electrodes.
-
Test compound (isonicotinamide derivative) and vehicle control.
-
Positive control (e.g., Phenytoin).
Procedure:
-
Dosing: Administer the test compound, vehicle, or positive control to groups of mice via an appropriate route (e.g., intraperitoneal injection).
-
Acclimatization: Allow a set period for drug absorption (e.g., 30-60 minutes).
-
Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this tonic extension is considered protection.
-
Data Analysis: Calculate the percentage of mice protected in each group. Determine the ED50 (the dose required to protect 50% of the animals) for the test compound.
Part 3: Synthesis and Physicochemical Properties
For researchers looking to work with 2-Ethylisonicotinamide or synthesize novel derivatives, understanding its basic properties is essential.
General Synthesis of Isonicotinamide Derivatives
A common synthetic route involves the acylation of a substituted amine with an activated nicotinic acid derivative.[12][13][14]
Caption: A general synthetic scheme for isonicotinamide derivatives.
Physicochemical Properties of 2-Ethylisonicotinamide
| Property | Value |
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Data sourced from PubChem CID 76905.[15]
Solubility and Stability
Nicotinamide and its derivatives are generally hydrophilic and freely soluble in water.[16] For in vitro experiments, stock solutions are typically prepared in DMSO. It is crucial to determine the solubility and stability of your specific compound in your experimental media to ensure accurate and reproducible results.
Conclusion
2-Ethylisonicotinamide, while primarily known as a metabolite of Ethionamide, serves as an important case study in the broader field of isonicotinamide-based drug discovery. The validation of experimental results in the context of tuberculosis requires a thorough understanding of the distinct activation pathways of Ethionamide and its key comparator, Isoniazid.
For drug development professionals, the isonicotinamide scaffold represents a versatile platform with demonstrated potential in oncology and neurology. By employing the robust experimental workflows and self-validating protocols outlined in this guide, researchers can confidently explore the therapeutic promise of this important chemical class.
References
-
Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (n.d.). MDPI. Retrieved from [Link]
-
Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Ethylisonicotinamide. (n.d.). PubChem. Retrieved from [Link]
-
Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis. (1991). PubMed. Retrieved from [Link]
-
Anticonvulsant Activity and Selective Inhibition of Nicotinamide Adenine Dinucleotide-Dependent Oxidations by 10-(2-arylimino-3-acetylamino-4-thiazolidonyl) Phenothiazines. (n.d.). PubMed. Retrieved from [Link]
-
Mechanism of thioamide drug action against tuberculosis and leprosy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Potentiation of the Antiepileptic Activity of Phenobarbital by Nicotinamide. (1983). PubMed. Retrieved from [Link]
-
Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. (2017). PubMed. Retrieved from [Link]
-
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (n.d.). Frontiers. Retrieved from [Link]
-
Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. (2014). PubMed. Retrieved from [Link]
-
Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation. (2008). PubMed. Retrieved from [Link]
Sources
- 1. In Vivo and in Vitro Assays To Assess the Health Effects of Environmental Tobacco Smoke - Environmental Tobacco Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticonvulsant activity and selective inhibition of nicotinamide adenine dinucleotide-dependent oxidations by 10-(2-arylimino-3-acetylamino-4-thiazolidonyl) phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 8. Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of the antiepileptic activity of phenobarbital by nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 14. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a detailed comparison of the enzymatic activity of 2-Ethylisonicotinamide, a principal metabolite of the second-line anti-tuberculosis drug Ethionamide. We will explore its interaction with the primary target of its parent compound, the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), and discuss its cross-reactivity profile with related mycobacterial and human enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Introduction: The Metabolic Landscape of Ethionamide
Ethionamide (2-ethylthioisonicotinamide) is a critical pro-drug in the arsenal against multidrug-resistant tuberculosis (MDR-TB). Its therapeutic efficacy is not intrinsic but is a result of metabolic activation within the mycobacterium. This activation cascade, however, also leads to the formation of various metabolites, including 2-Ethylisonicotinamide. Understanding the biological activity of these metabolites is paramount for a comprehensive grasp of Ethionamide's therapeutic window and toxicity profile.
The metabolic journey of Ethionamide is a tale of two enzyme systems: the activating mycobacterial monooxygenase (EtaA) and the metabolizing human flavin-containing monooxygenases (FMOs).
-
In Mycobacterium tuberculosis : Ethionamide is bioactivated by the flavin monooxygenase EtaA. This enzyme catalyzes the S-oxidation of Ethionamide, producing a reactive S-oxide metabolite. It is this activated form that is believed to subsequently form a covalent adduct with NAD+, which then acts as a potent inhibitor of InhA, a key enzyme in mycolic acid biosynthesis.[1][2][3][4] Further metabolism can lead to the formation of 2-Ethylisonicotinamide, which is considered an inactive end-product in this pathway.[1][5]
-
In Humans : The human liver and lungs also metabolize Ethionamide, primarily through the action of FMOs, with FMO1, FMO2, and FMO3 being the most relevant isoforms.[1][2] This metabolism also produces the S-oxide metabolite, which contributes to the drug's known hepatotoxicity.[1][6] 2-Ethylisonicotinamide is also a product of this metabolic pathway in humans.[1]
The following diagram illustrates the metabolic activation and degradation pathways of Ethionamide.
Caption: Metabolic pathways of Ethionamide in M. tuberculosis and humans.
Comparative Analysis of Enzymatic Inhibition
Our comparative analysis focuses on the interaction of 2-Ethylisonicotinamide with its parent drug's primary target, InhA, and other structurally or functionally related enzymes.
Primary Target: Enoyl-Acyl Carrier Protein Reductase (InhA)
InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway of M. tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] Inhibition of InhA leads to the disruption of this protective layer, ultimately resulting in bacterial cell death.
| Compound | Target Enzyme | Organism | Reported Activity |
| Ethionamide-S-oxide-NAD adduct | InhA | M. tuberculosis | Potent Inhibition |
| 2-Ethylisonicotinamide | InhA | M. tuberculosis | Inactive |
Cross-Reactivity with Related Mycobacterial Enzymes
The mycobacterial proteome contains a host of enzymes that could potentially interact with small molecule inhibitors. Given the established inactivity of 2-Ethylisonicotinamide against the primary target InhA, significant cross-reactivity with other mycobacterial enzymes involved in mycolic acid synthesis is considered unlikely. However, a comprehensive screening against a panel of such enzymes would be required for definitive confirmation.
Off-Target Interactions: Human Flavin-Containing Monooxygenases (FMOs)
The metabolism of Ethionamide by human FMOs is a critical factor in its toxicity profile, particularly its hepatotoxicity.[1][6] This metabolic activity by host enzymes represents a form of off-target interaction. While the primary focus is often on the parent drug, the potential for its metabolites to interact with these enzymes should also be considered.
Human FMOs, particularly FMO1, FMO2, and FMO3, are known to metabolize Ethionamide to its S-oxide form and subsequently to 2-Ethylisonicotinamide.[1][2] This indicates that 2-Ethylisonicotinamide is a product of, and is present in the environment of, human FMOs. While it is considered an inactive metabolite, the potential for feedback inhibition or other interactions with FMOs has not been extensively studied. Any such interaction could have implications for the overall metabolic profile and toxicity of Ethionamide.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of 2-Ethylisonicotinamide, a series of robust enzymatic assays are required. Below are representative protocols for determining the inhibitory activity against InhA and for evaluating metabolic turnover by human liver microsomes.
Protocol for InhA Inhibition Assay (IC50 Determination)
This protocol outlines a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against M. tuberculosis InhA.
Materials:
-
Recombinant purified M. tuberculosis InhA
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
trans-2-Dodecenoyl-CoA (substrate)
-
PIPES buffer, pH 6.8
-
NaCl
-
Test compound (2-Ethylisonicotinamide) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.
-
Prepare a stock solution of InhA in assay buffer.
-
Prepare stock solutions of NADH and trans-2-Dodecenoyl-CoA in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test compound dilutions to the respective wells. Include a DMSO-only control.
-
Add a constant concentration of InhA to each well.
-
Add NADH to each well to a final concentration of 200 µM.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding trans-2-Dodecenoyl-CoA to each well to a final concentration of 80 µM.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the InhA enzyme inhibition assay.
Protocol for Human Liver Microsome Metabolic Stability Assay
This protocol is designed to assess the metabolic turnover of a test compound by human liver microsomes, providing an indication of its interaction with a complex mixture of human drug-metabolizing enzymes, including FMOs and Cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer, pH 7.4
-
Test compound (2-Ethylisonicotinamide)
-
Acetonitrile with an internal standard for quenching and protein precipitation
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Incubation Mixture:
-
In a microcentrifuge tube, pre-warm the phosphate buffer, HLMs, and the test compound to 37°C.
-
-
Initiate Reaction:
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quench Reaction:
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Preparation:
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining amount of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.
-
Conclusion and Future Directions
The available evidence consistently indicates that 2-Ethylisonicotinamide, a major metabolite of Ethionamide, is therapeutically inactive against its parent drug's primary target, InhA, in Mycobacterium tuberculosis. Its cross-reactivity with other related mycobacterial enzymes is presumed to be low, although this warrants further direct investigation.
The primary area of known cross-reactivity, or more accurately, off-target interaction, lies with the human flavin-containing monooxygenases. These enzymes are responsible for the metabolism of Ethionamide, a process linked to the drug's toxicity. While 2-Ethylisonicotinamide is a product of this metabolism, its direct interaction with and potential modulation of FMO activity remain an area for future research. A deeper understanding of the interplay between Ethionamide, its metabolites, and human drug-metabolizing enzymes will be crucial for the development of safer and more effective anti-tuberculosis therapies.
References
- Henderson, M. C., et al. (2008). Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes.
- Vale, N., Gomes, P., & Santos, H. A. (2013). Metabolism of the antituberculosis drug ethionamide. Current Drug Metabolism, 14(1), 151-158.
- DeBarber, A. E., Mdluli, K., Bosman, M., Bekker, L. G., & Barry, C. E. (2000). Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 97(17), 9677-9682.
- PATSAP Synapse. (2024). What is the mechanism of Ethionamide? [Provide a more formal citation if available, or note as a web resource]
- Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase. Journal of Biological Chemistry, 277(15), 12824-12829.
-
PubChem. (n.d.). Ethionamide. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. National Library of Medicine. (2020). Ethionamide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
Sources
- 1. Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of the anti-tuberculosis drug ethionamide by mouse and human FMO1, FMO2 and FMO3 and mouse and human lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Reproducibility of 2-Ethylisonicotinamide and Its Analogs
In the landscape of preclinical drug discovery, the reproducibility of in vitro findings is the bedrock upon which successful translational research is built. This guide provides a critical comparison of the in vitro findings for 2-Ethylisonicotinamide, a key metabolite of the antitubercular drug ethionamide, and its broader class of nicotinamide derivatives. We will delve into the core in vitro applications of this chemical scaffold, critically examining the consistency of reported biological effects and the experimental designs that contribute to or detract from their reproducibility. This analysis is intended for researchers, scientists, and drug development professionals seeking to build upon existing research and make informed decisions in their own experimental designs.
The Multifaceted In Vitro Profile of Nicotinamide Derivatives
The nicotinamide scaffold, to which 2-Ethylisonicotinamide belongs, has been investigated across a surprising diversity of in vitro models, revealing a range of biological activities. The reproducibility of these findings varies across different therapeutic areas. This guide will focus on three key areas of investigation: antitubercular, anticonvulsant/neuroprotective, and anticancer effects.
Antitubercular Activity: A Well-Established and Reproducible Mechanism
The most robust and consistently reported in vitro activity of the ethionamide lineage, which includes its metabolite 2-Ethylisonicotinamide, is its potent effect against Mycobacterium tuberculosis.
Core Mechanism: It is widely accepted that ethionamide is a pro-drug that requires activation by the mycobacterial monooxygenase EthA. This activation leads to the formation of an NAD adduct, which in turn potently inhibits InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis.[1][2] This mechanism has been independently verified by multiple research groups, establishing it as a cornerstone of our understanding of this drug class.
Reproducibility Across Studies: The antitubercular activity and its underlying mechanism are highly reproducible. Different studies using cell-based assays with M. tuberculosis consistently demonstrate the potent inhibitory effects of ethionamide.[1][2] The key to this reproducibility lies in the specific host-pathogen interaction; the presence of the activating enzyme EthA in M. tuberculosis is the critical determinant of the drug's efficacy.
Anticonvulsant and Neuroprotective Effects: Emerging Evidence with Methodological Considerations
A growing body of research has explored the potential of nicotinamide and its derivatives as anticonvulsant and neuroprotective agents. These studies often utilize in vitro models of neuronal stress to assess the cytoprotective effects of these compounds.
Reported Effects: In vitro studies have demonstrated that nicotinamide derivatives can protect neurons from excitotoxicity and oxidative stress.[3][4] For instance, some novel molecules have been shown to prevent cell death in rat hippocampal cultures treated with glutamate or hydrogen peroxide.[3] The proposed mechanisms often involve the modulation of ion channels, reduction of reactive oxygen species, and inhibition of apoptotic pathways.[5][6]
Challenges in Reproducibility: While promising, the reproducibility of these neuroprotective findings can be influenced by a number of factors:
-
Cell Models: The choice of neuronal cell line (e.g., PC12, SH-SY5Y) or primary neuronal cultures can significantly impact the observed efficacy.
-
Insult Model: The method used to induce neuronal damage (e.g., glutamate, hydrogen peroxide, oxygen-glucose deprivation) can activate different cell death pathways, leading to variability in the protective effects of the tested compounds.[3][5]
-
Compound-Specific Effects: Minor structural modifications to the nicotinamide scaffold can lead to significant differences in activity, with some analogs showing potent neuroprotection while others are inactive.[3]
To enhance reproducibility, researchers should carefully document and standardize their cell culture conditions, the concentration and duration of the neurotoxic insult, and the specific endpoints being measured (e.g., cell viability, apoptosis markers, reactive oxygen species levels).
Anticancer Activity: A Developing Field with Diverse Targets
More recently, nicotinamide derivatives have been investigated as potential anticancer agents, with a particular focus on their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[7][8][9][10][11]
In Vitro Findings: Several studies have reported the synthesis of novel nicotinamide derivatives with in vitro cytotoxic activity against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma).[7][8][10] The primary mechanism explored is the inhibition of VEGFR-2 tyrosine kinase activity.
Considerations for Reproducibility: The reproducibility of in vitro anticancer findings for this class of compounds is an area of active investigation. Key variables include:
-
Target Specificity: While many studies focus on VEGFR-2, the off-target effects of these compounds are often not fully characterized in initial screenings.
-
Cell Line Dependency: The cytotoxic effects can be highly dependent on the specific cancer cell line used and its underlying genetic background and expression levels of the target receptor.
-
Assay Methodology: The choice of cytotoxicity assay (e.g., MTT, SRB) and the incubation time can influence the measured IC50 values.
For robust and reproducible in vitro anticancer studies, it is crucial to test compounds across a panel of well-characterized cell lines, confirm target engagement with biochemical assays, and consider potential off-target effects.
Comparative Summary of In Vitro Findings
| In Vitro Application | Reported Mechanism of Action | Key Experimental Models | Reproducibility | Key Considerations for Reproducibility |
| Antitubercular | Inhibition of InhA via NAD adduct formation after activation by EthA[1][2] | Mycobacterium tuberculosis culture | High | Presence of the mycobacterial activating enzyme EthA. |
| Anticonvulsant/ Neuroprotective | Reduction of oxidative stress and excitotoxicity, anti-apoptotic effects[3][5][6][12][13] | Primary neuronal cultures, hippocampal slices, neuronal cell lines (e.g., PC12, SH-SY5Y) | Moderate | Cell model, nature of the neurotoxic insult, specific compound structure. |
| Anticancer | Inhibition of VEGFR-2, induction of apoptosis[7][8][9][10] | Cancer cell lines (e.g., HepG-2, HCT-116), in vitro kinase assays | Developing | Target specificity, cell line dependency, assay methodology. |
Experimental Protocols for Key In Vitro Assays
To facilitate the reproduction of key findings, detailed methodologies for representative in vitro assays are provided below.
Protocol 1: In Vitro Antitubercular Activity Assay
-
Culture Preparation: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C.
-
Compound Preparation: Dissolve 2-Ethylisonicotinamide or related compounds in DMSO to prepare stock solutions.
-
Assay Setup: In a 96-well plate, serially dilute the test compounds in supplemented 7H9 broth. Add an inoculum of M. tuberculosis to achieve a final concentration of approximately 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Readout: Determine the minimum inhibitory concentration (MIC) by visual inspection for turbidity or by using a resazurin-based microplate assay.
Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induction of Oxidative Stress: Add hydrogen peroxide (H2O2) to a final concentration of 200 µM and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Visualizing the Scientific Landscape
To better understand the relationships between 2-Ethylisonicotinamide, its parent compound, and their diverse in vitro applications, the following diagrams illustrate key concepts and workflows.
Caption: Antitubercular mechanism of ethionamide.
Caption: A typical in vitro neuroprotection assay workflow.
Conclusion and Future Directions
The in vitro bioactivity of 2-Ethylisonicotinamide and its chemical relatives is a subject of ongoing research with significant therapeutic potential. While the antitubercular mechanism is well-established and highly reproducible, the neuroprotective and anticancer findings, though promising, require further validation and standardization of experimental protocols to ensure robust reproducibility.
For researchers entering this field, a thorough understanding of the key experimental variables is paramount. By carefully selecting cell models, standardizing assays, and being mindful of the specific chemical structures under investigation, the scientific community can build a more reliable and translatable body of in vitro evidence for this versatile class of compounds. This guide serves as a starting point for critically evaluating existing data and designing future experiments with reproducibility as a core principle.
References
-
Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine. [Link]
-
Small molecule anticonvulsant agents with potent in vitro neuroprotection. PubMed. [Link]
-
Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. [Link]
-
Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Scientific Reports. [Link]
-
Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. ResearchGate. [Link]
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. PubMed. [Link]
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
-
Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. RSC Advances. [Link]
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
-
Neuroprotective Effects of Nicotinamide (Vitamin B3) on Neurodegeneration in Diabetic Rat Retinas. PubMed. [Link]
-
Mechanism of thioamide drug action against tuberculosis and leprosy. PubMed. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PubMed Central. [Link]
-
Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. PubMed. [Link]
-
Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. PubMed. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PubMed Central. [Link]
-
Anticonvulsant activity, organotypic hippocampal neuroprotection assay and in-silico sodium channel blocking potential of 2-amino-6-nitrobenzothiazole derived semicarbazones. PubMed. [Link]
-
Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. PubMed. [Link]
-
Neuroprotective effects of zonisamide on cerebral ischemia injury via inhibition of neuronal apoptosis. PubMed. [Link]
-
Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. PubMed Central. [Link]
-
New Times, New Trends for Ethionamide: In Vitro Evaluation of Drug-Loaded Thermally Carbonized Porous Silicon Microparticles. PubMed. [Link]
Sources
- 1. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule anticonvulsant agents with potent in vitro neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of zonisamide on cerebral ischemia injury via inhibition of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 | MDPI [mdpi.com]
- 10. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecules | Free Full-Text | Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]
- 12. Neuroprotective Effects of Nicotinamide (Vitamin B3) on Neurodegeneration in Diabetic Rat Retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Ethylisonicotinamide and Known Antitubercular Agents
This guide provides a comprehensive comparison of the potential efficacy of 2-Ethylisonicotinamide against established inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. As a known metabolite of the second-line antitubercular drug Ethionamide, 2-Ethylisonicotinamide warrants investigation as a potential direct-acting agent. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antitubercular therapeutics. We will delve into the mechanisms of action of the frontline drug Isoniazid and its structural analog Ethionamide, present their known efficacy data, and provide detailed experimental protocols to facilitate a comparative evaluation of 2-Ethylisonicotinamide.
Introduction: The Landscape of Mycolic Acid Synthesis Inhibition
The mycobacterial cell wall is a unique and complex structure, rich in mycolic acids, which are very-long-chain fatty acids. This intricate barrier is crucial for the survival and pathogenicity of M. tuberculosis, making its biosynthesis an attractive target for drug development. Two of the most important drugs in the antitubercular arsenal, Isoniazid (INH) and Ethionamide (ETH), are prodrugs that, upon activation, inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[1][2]
2-Ethylisonicotinamide is a metabolite of Ethionamide, suggesting it may play a role in the overall activity of its parent compound or possess intrinsic antimycobacterial properties. This guide will provide the framework for assessing its potential by comparing it to the well-characterized inhibitors, INH and ETH.
Mechanisms of Action: A Tale of Two Prodrugs
A fundamental understanding of the activation and inhibitory mechanisms of Isoniazid and Ethionamide is crucial for contextualizing the potential role of 2-Ethylisonicotinamide. While both drugs ultimately target InhA, their activation pathways are distinct, which has significant implications for drug resistance.
Isoniazid (INH): The Cornerstone of Tuberculosis Therapy
Isoniazid is a first-line antitubercular drug that has been a mainstay of treatment for decades.[1] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] Once activated, INH forms a covalent adduct with NAD+, which then binds to and inhibits InhA.[1][5] This inhibition blocks the synthesis of mycolic acids, leading to the disruption of the cell wall and ultimately, bacterial death.[3][5]
DOT script for Isoniazid activation and inhibition pathway
Caption: Ethionamide activation and inhibition pathway.
Resistance to Ethionamide is often associated with mutations in the ethA gene, preventing its activation, or mutations in the ethR gene leading to the overexpression of the repressor. [6][7]
Comparative Efficacy: Known Inhibitors as a Benchmark
To evaluate the potential of 2-Ethylisonicotinamide, it is essential to establish a baseline using the known efficacy of Isoniazid and Ethionamide against M. tuberculosis. The most common metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound | Mtb Strain | MIC (µg/mL) | Citation |
| Isoniazid | H37Rv (drug-susceptible) | 0.02 - 0.2 | [1] |
| Isoniazid | INH-resistant (katG mutant) | > 1.0 | [8] |
| Ethionamide | H37Rv (drug-susceptible) | 0.5 - 2.5 | |
| Ethionamide | ETH-resistant (ethA mutant) | > 10 | [7] |
Note: MIC values can vary depending on the specific Mtb strain and the assay conditions.
Experimental Protocols for Efficacy Determination
A direct comparison of 2-Ethylisonicotinamide's efficacy requires robust and standardized in vitro assays. The following protocols provide a framework for determining the MIC of 2-Ethylisonicotinamide against M. tuberculosis.
Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis. It is based on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.
DOT script for MABA workflow
Caption: MABA experimental workflow.
Step-by-Step Methodology:
-
Preparation of Mycobacterial Culture:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the culture 1:50 in 7H9 broth.
-
-
Preparation of Drug Plates:
-
In a 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 100 µL of the test compound (2-Ethylisonicotinamide, Isoniazid, or Ethionamide) at 2x the highest desired concentration to the first well of a row.
-
Perform serial two-fold dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial suspension to each well containing the test compounds.
-
Include a drug-free well as a growth control and a well with media only as a sterile control.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading Results:
-
After incubation, add 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plates for 24 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
-
Intracellular Efficacy Assay
To assess the activity of compounds against intracellular mycobacteria, a macrophage infection model is employed. This provides a more physiologically relevant context for drug efficacy.
Step-by-Step Methodology:
-
Macrophage Culture and Infection:
-
Seed a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in 96-well plates and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
-
Drug Treatment:
-
Add fresh culture medium containing serial dilutions of the test compounds to the infected cells.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-5 days.
-
-
Determination of Intracellular Bacterial Viability:
-
Lyse the macrophages with a suitable detergent (e.g., 0.1% Triton X-100).
-
Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
The efficacy is determined by the reduction in CFU in treated wells compared to untreated controls.
-
Conclusion and Future Directions
While 2-Ethylisonicotinamide is a known metabolite of Ethionamide, its independent antitubercular activity remains to be thoroughly characterized. This guide provides the necessary framework for a comprehensive in vitro comparison of 2-Ethylisonicotinamide with the established InhA inhibitors, Isoniazid and Ethionamide. By following the detailed experimental protocols, researchers can generate the crucial data needed to determine the MIC and intracellular efficacy of 2-Ethylisonicotinamide.
Should 2-Ethylisonicotinamide demonstrate significant activity, further studies would be warranted to elucidate its precise mechanism of action. Key questions to address would include whether it directly inhibits InhA and if it requires enzymatic activation. Understanding these aspects will be critical in assessing its potential as a novel therapeutic agent in the fight against tuberculosis.
References
- ChemicalBook. (2022). Mechanism of action of Isoniazid. Retrieved from a URL which is not publicly available.
- Wikipedia. (n.d.). Isoniazid. Retrieved from a URL which is not publicly available.
- PubMed. (n.d.). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Retrieved from a URL which is not publicly available.
- Patsnap Synapse. (2024). What is the mechanism of Ethionamide?. Retrieved from a URL which is not publicly available.
- Wikipedia. (n.d.). Ethionamide. Retrieved from a URL which is not publicly available.
- NCBI Bookshelf. (2020). Ethionamide - LiverTox. Retrieved from a URL which is not publicly available.
- MDPI. (n.d.). Insights into the Mechanism of Ethionamide Resistance in Mycobacterium tuberculosis through an in silico Structural Evaluation of EthA and Mutants Identified in Clinical Isolates. Retrieved from a URL which is not publicly available.
- PubMed. (n.d.). Metabolism of the antituberculosis drug ethionamide. Retrieved from a URL which is not publicly available.
- PubMed. (n.d.). Mechanisms of isoniazid resistance in Mycobacterium tuberculosis. Retrieved from a URL which is not publicly available.
- NCBI Bookshelf. (2024). Isoniazid - StatPearls. Retrieved from a URL which is not publicly available.
- Pediatric Oncall. (n.d.). Ethionamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Retrieved from a URL which is not publicly available.
- ASM Journals. (n.d.). Molecular mechanisms of isoniazid resistance in Mycobacterium tuberculosis and Mycobacterium bovis | Infection and Immunity. Retrieved from a URL which is not publicly available.
- ASM Journals. (2021). Systematic Review of Mutations Associated with Isoniazid Resistance Points to Continuing Evolution and Subsequent Evasion of Molecular Detection, and Potential for Emergence of Multidrug Resistance in Clinical Strains of Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. Retrieved from a URL which is not publicly available.
- ResearchGate. (n.d.). Mechanism of action of isoniazid | Request PDF. Retrieved from a URL which is not publicly available.
- ResearchGate. (n.d.). Schematic illustration of proposed isoniazid drug resistance mechanism.... Retrieved from a URL which is not publicly available.
- NIH. (n.d.). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC. Retrieved from a URL which is not publicly available.
- ATS Journals. (2016). ATS/CDC/IDSA Guidelines for Treatment of Drug-Susceptible Tuberculosis. Retrieved from a URL which is not publicly available.
- Patsnap Synapse. (2024). What is the mechanism of Isoniazid?. Retrieved from a URL which is not publicly available.
- NCBI. (n.d.). Treatment of tuberculosis patients - Implementing the WHO Stop TB Strategy. Retrieved from a URL which is not publicly available.
- ATS Journals. (n.d.). Updates on the Treatment of Drug-Susceptible and Drug-Resistant Tuberculosis: An Official ATS/CDC/ERS/IDSA Clinical Practice Guideline. Retrieved from a URL which is not publicly available.
- World Health Organization (WHO). (2022). WHO consolidated guidelines on tuberculosis. Module 4: treatment - drug-resistant tuberculosis treatment, 2022 update. Retrieved from a URL which is not publicly available.
- CDC. (n.d.). Clinical Treatment of Tuberculosis. Retrieved from a URL which is not publicly available.
- Semantic Scholar. (n.d.). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Retrieved from a URL which is not publicly available.
- PNAS. (n.d.). Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Retrieved from a URL which is not publicly available.
- NIH. (2022). Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC. Retrieved from a URL which is not publicly available.
- NIH. (n.d.). EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC. Retrieved from a URL which is not publicly available.
- PubMed. (n.d.). EthR, a repressor of the TetR/CamR family implicated in ethionamide resistance in mycobacteria, octamerizes cooperatively on its operator. Retrieved from a URL which is not publicly available.
- ASM Journals. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. Retrieved from a URL which is not publicly available.
- DrugBank Online. (n.d.). 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from a URL which is not publicly available.
- NIH. (n.d.). Antimycobacterial susceptibility testing methods for natural products research - PMC. Retrieved from a URL which is not publicly available.
- Oxford Academic. (n.d.). Structural activation of the transcriptional repressor EthR from Mycobacterium tuberculosis by single amino acid change mimicking natural and synthetic ligands. Retrieved from a URL which is not publicly available.
- Semantic Scholar. (n.d.). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Retrieved from a URL which is not publicly available.
- Frontiers. (n.d.). EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide. Retrieved from a URL which is not publicly available.
- NCBI. (n.d.). 886189 - Gene ResultethR HTH-type transcriptional repressor EthR []. Retrieved from a URL which is not publicly available.
- MDPI. (2022). Functional Characterization of TetR-like Transcriptional Regulator PA3973 from Pseudomonas aeruginosa. Retrieved from a URL which is not publicly available.
- Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Retrieved from a URL which is not publicly available.
- PubMed Central. (n.d.). The TetR Family of Transcriptional Repressors - PMC. Retrieved from a URL which is not publicly available.
- NIH. (n.d.). In vitro Anti-mycobacterial activity of selected medicinal plants against Mycobacterium tuberculosis and Mycobacterium bovis Strains - PMC - PubMed Central. Retrieved from a URL which is not publicly available.
- NIH. (n.d.). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC. Retrieved from a URL which is not publicly available.
- PubMed. (n.d.). A comparative study in vivo of isoniazid and alpha-ethylthioisonicotinamide. Retrieved from a URL which is not publicly available.
- NIH. (n.d.). 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem. Retrieved from a URL which is not publicly available.
- NIH. (n.d.). Mechanism of thioamide drug action against tuberculosis and leprosy - PMC. Retrieved from a URL which is not publicly available.
- PubMed. (n.d.). Comparison of ethionamide with isoniazid in original treatment cases of pulmonary tuberculosis. XIV. A report of the Veterans Administration--Armed Forces cooperative study. Retrieved from a URL which is not publicly available.
- ResearchGate. (n.d.). Structure of isoniazid, ethionamide, thiacetazone and isoxyl, and of novel molecules proposed as antitubercular drugs.. Retrieved from a URL which is not publicly available.
- PubMed. (n.d.). Lack of cross-toxicity between isoniazid and ethionamide in severe cutaneous adverse drug reactions: a series of 25 consecutive confirmed cases. Retrieved from a URL which is not publicly available.
- PubMed. (n.d.). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Retrieved from a URL which is not publicly available.
Sources
- 1. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination therapy for tuberculosis treatment: pulmonary administration of ethionamide and booster co-loaded nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The antitubercular activity of ethioniamide (alpha-ethylthioisonicotinamide or Th 1314). An experimental and clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for 2-Ethylisonicotinamide Studies
In the landscape of pharmacological and biochemical research, the credibility and impact of any study are fundamentally reliant on the strength of its experimental design. This is particularly true for investigations into compounds like 2-Ethylisonicotinamide, a molecule with established anticonvulsant properties and the ability to induce metabolic enzymes. This guide provides a comprehensive framework for designing and implementing robust control experiments, ensuring the scientific integrity and reproducibility of studies involving 2-Ethylisonicotinamide.
The multifaceted biological activities of 2-Ethylisonicotinamide necessitate a rigorous approach to experimental controls. Its primary known effects—anticonvulsant activity and induction of hepatic microsomal monooxygenases—require distinct yet complementary control strategies to isolate the compound's specific actions and elucidate its mechanisms.
Part 1: Foundational Controls for In Vivo Anticonvulsant Studies
The primary goal in preclinical anticonvulsant screening is to determine a compound's efficacy and therapeutic window. This requires a set of fundamental controls to establish a baseline and account for non-specific effects.
Vehicle Control: The Essential Baseline
A vehicle control is indispensable in animal research. The substance used to dissolve and administer 2-Ethylisonicotinamide (e.g., saline, DMSO, corn oil) is given to a control group in the same manner and volume as the experimental group. This crucial step ensures that any observed effects are due to the compound itself and not the delivery medium.
Experimental Protocol: Vehicle Control in a Mouse Seizure Model
-
Preparation: Solubilize 2-Ethylisonicotinamide in a suitable vehicle to the desired concentration. Prepare an equal volume of the vehicle alone.
-
Randomization: Randomly assign animals to either the "2-Ethylisonicotinamide" or "Vehicle Control" group.
-
Administration: Administer the 2-Ethylisonicotinamide solution or the vehicle alone to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
Seizure Induction: At a predetermined time post-administration, induce seizures using a standardized method (e.g., maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ)).
-
Endpoint Measurement: Record key parameters such as the latency to seizure onset, seizure duration, and seizure severity.
Positive Control: Validating the Model
A positive control involves using a compound with a known and well-characterized anticonvulsant effect, such as diazepam or phenytoin. This control validates the experimental model, confirming its ability to detect an anticonvulsant response.
Negative Control: Ruling Out Confounding Variables
A negative control group receives a sham treatment, such as an injection of isotonic saline, to account for any physiological responses to the experimental procedure itself, like the stress of injection.
Experimental Workflow for Foundational Anticonvulsant Controls
Caption: Workflow for foundational controls in preclinical anticonvulsant screening.
Part 2: Mechanistic Controls for Enzyme Induction Studies
2-Ethylisonicotinamide is known to induce cytochrome P450 (CYP) enzymes, a critical consideration for potential drug-drug interactions. Investigating this property requires specific in vitro controls.
In Vitro Cytochrome P450 Induction Assays
These assays are essential to quantify the potential of a compound to increase the expression and activity of CYP enzymes. This is crucial for predicting drug-drug interactions, where the accelerated metabolism of a co-administered drug could lead to therapeutic failure or the production of toxic metabolites.
Experimental Protocol: In Vitro CYP Induction in Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes from at least three different donors.
-
Treatment: Treat the hepatocytes with 2-Ethylisonicotinamide over a range of concentrations, a vehicle control (e.g., DMSO), and known CYP inducers as positive controls (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2).
-
Incubation: Incubate for 48-72 hours to allow for potential changes in gene expression and enzyme activity.
-
Endpoint Analysis:
-
mRNA Quantification: Harvest cells and quantify the mRNA levels of target CYP genes (e.g., CYP1A2, 2B6, 3A4) using RT-qPCR.
-
Enzyme Activity Measurement: Incubate the treated cells with specific probe substrates for each CYP isozyme and measure the formation of metabolites using LC-MS/MS.
-
-
Data Interpretation: Calculate the fold induction of mRNA and activity relative to the vehicle control.
Logical Flow of Enzyme Induction and its Consequences
Caption: Simplified pathway of xenobiotic-mediated enzyme induction leading to altered drug metabolism.
Part 3: Comparative Data and Interpretation
A systematic presentation of data from control experiments is vital for clear interpretation and comparison.
Table 1: Template for Summarizing Anticonvulsant Efficacy Data
| Treatment Group | Dose (mg/kg) | Seizure Latency (seconds, Mean ± SEM) | Protection from Tonic Hindlimb Extension (%) |
| Vehicle Control | N/A | ||
| 2-Ethylisonicotinamide | 50 | ||
| 2-Ethylisonicotinamide | 100 | ||
| Positive Control (e.g., Phenytoin) | 20 | ||
| Negative Control (Saline) | N/A |
Table 2: Template for Summarizing CYP Induction Data (Fold Induction vs. Vehicle)
| Treatment | CYP1A2 mRNA | CYP1A2 Activity | CYP3A4 mRNA | CYP3A4 Activity |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| 2-Ethylisonicotinamide (1 µM) | ||||
| 2-Ethylisonicotinamide (10 µM) | ||||
| Positive Control (Rifampicin, 10 µM) | N/A | N/A | ||
| Positive Control (Omeprazole, 50 µM) | N/A | N/A |
Conclusion
The scientific validity of research on 2-Ethylisonicotinamide is inextricably linked to the quality of its controls. By systematically implementing vehicle, positive, and negative controls in in vivo studies, researchers can confidently assess its anticonvulsant properties. Furthermore, detailed in vitro enzyme induction assays with appropriate controls are paramount for characterizing its metabolic effects and predicting potential drug interactions. This comprehensive approach to control experiments ensures that the generated data is robust, reproducible, and translatable, ultimately advancing our understanding of 2-Ethylisonicotinamide's therapeutic potential and safety profile.
References
-
Practical Aspects of Experimental Design in Animal Research. (2002). ILAR Journal, 43(4), 202-206. [Link]
-
Cytochrome P450 Induction Assay. MB Biosciences. [Link]
-
How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. (2018). Toxicology Research and Application, 2, 239784731875593. [Link]
-
Cytochrome P450 Induction. Evotec. [Link]
-
2-Ethylisonicotinic acid thioamide. DrugBank. [Link]
-
What are "vehicle" controls and why are they performed? Homework.Study.com. [Link]
-
In Vivo Assay Guidelines. (2012). Assay Guidance Manual. [Link]
- Practical Aspects of Experimental Design in Animal Research.
A Senior Application Scientist's Guide to the Statistical Analysis of 2-Ethylisonicotinamide
Introduction: Beyond the Molecule
2-Ethylisonicotinamide is primarily recognized as a metabolite of Ethionamide, a crucial second-line thioamide drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] The therapeutic journey of Ethionamide from a prodrug to its active form is a complex metabolic process, making the accurate quantification of its metabolites, including 2-Ethylisonicotinamide, a cornerstone of pharmaceutical analysis.[1][4] For researchers and drug developers, understanding this molecule is not merely about its chemical structure, but about the robust, statistically-validated data that defines its behavior, purity, and concentration in various matrices.
This guide provides an in-depth comparison of analytical methodologies for 2-Ethylisonicotinamide, grounded in the principles of statistical validation. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of different techniques using experimental data, thereby offering a comprehensive framework for rigorous scientific inquiry.
Part 1: The Foundation of Trust: Statistical Validation of Analytical Methods
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This is not a mere box-ticking exercise; it is the process that ensures the data you generate is reliable, reproducible, and accurate. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will use as our authoritative standard.[6][7]
The core principle is to design a self-validating system. This means the experimental workflow has built-in checks and predefined acceptance criteria. If these criteria are not met at any stage, the system flags the analysis as invalid, preventing erroneous data from being used in critical decision-making.
The typical workflow for validating a quantitative analytical method is a systematic process designed to test and document the method's performance characteristics.
Caption: Workflow for Analytical Method Validation per ICH Q2(R1).
Part 2: A Comparative Guide to Analytical Techniques for 2-Ethylisonicotinamide
The choice of an analytical method is driven by the specific question being asked. Is it a simple purity check of a bulk substance, or does it require quantifying a metabolite in a complex biological matrix like plasma? Here, we compare two common techniques.
Method 1: UV-Visible Spectrophotometry
Expertise & Experience: UV-Vis spectrophotometry is a rapid and economical technique often used for initial purity assessments and quantification in simple solutions. It operates on the principle of light absorbance by the analyte at a specific wavelength. Its primary limitation is a lack of specificity; any compound in the sample that absorbs light at the same wavelength will interfere with the measurement.[8]
Protocol: UV-Spectrophotometric Estimation of 2-Ethylisonicotinamide
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Reagents: Phosphate buffer (pH 7.4), 2-Ethylisonicotinamide reference standard.
-
Procedure:
-
Solvent Preparation: Prepare a 7.4 pH phosphate buffer.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-Ethylisonicotinamide reference standard in 100 mL of phosphate buffer to get a concentration of 100 µg/mL.
-
Wavelength (λmax) Determination: Scan the standard solution from 400 nm to 200 nm against a buffer blank to determine the wavelength of maximum absorbance (λmax). For the related compound Ethionamide, this is approximately 288 nm.[9]
-
Calibration Curve: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 5 to 20 µg/mL.
-
Measurement: Measure the absorbance of each dilution at the determined λmax.
-
Statistical Analysis: Plot absorbance versus concentration and perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).[10]
-
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis, offering high specificity by physically separating the analyte of interest from other components in the sample before quantification.[11] The separation is based on the analyte's differential partitioning between a stationary phase (the column) and a mobile phase. This makes it far superior to UV-Vis for analyzing complex mixtures or for stability-indicating assays where degradation products must be resolved.
Protocol: RP-HPLC Method for 2-Ethylisonicotinamide Quantification
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), purified water, phosphate buffer, 2-Ethylisonicotinamide reference standard.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Same as the λmax determined previously (e.g., 288 nm).
-
Injection Volume: 20 µL.
-
-
Procedure:
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (%RSD) of the peak area and retention time must be within acceptable limits (typically <2%) to ensure the system is performing correctly. This is a key self-validating step.[12]
-
Standard & Sample Preparation: Prepare standard solutions and sample solutions in the mobile phase.
-
Analysis: Inject standards to create a calibration curve, followed by the unknown samples.
-
Statistical Analysis: As with the UV method, perform a linear regression on the calibration curve (peak area vs. concentration). Quantify the sample based on its peak area relative to this curve.
-
Statistical Performance Comparison
The true difference between these methods becomes clear when we statistically evaluate their validation parameters. The following table uses representative data derived from studies on the parent drug, Ethionamide, which is structurally and analytically similar.[9][11]
| Validation Parameter | UV-Spectrophotometry | RP-HPLC-UV | Causality & Significance |
| Specificity | Low | High | HPLC physically separates analytes, ensuring the measured signal is only from the compound of interest. This is critical for biological samples or stability studies. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods can demonstrate excellent linearity, showing a direct proportional response to concentration within a defined range. |
| Range (µg/mL) | 6 - 18 | 0.5 - 150 | HPLC typically offers a much wider dynamic range, allowing for the quantification of both low and high concentration samples without dilution. |
| LOD (µg/mL) | ~0.076 | ~0.006 | The Limit of Detection (LOD) for HPLC is significantly lower, making it the required choice for trace analysis, such as in pharmacokinetic studies.[9][11] |
| LOQ (µg/mL) | ~0.230 | ~0.02 | The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. HPLC's superior sensitivity is evident here.[9][11] |
| Accuracy (% Recovery) | 99.3% - 100.5% | 98.3% - 101.7% | Both methods can be highly accurate when validated correctly. Accuracy is a measure of closeness to the true value.[13] |
| Precision (%RSD) | < 2% | < 2% | Both methods can demonstrate high precision (a measure of repeatability). HPLC protocols often include stricter system suitability criteria for precision. |
Part 3: Pharmacological Analysis: The Mechanism of Action
2-Ethylisonicotinamide is a metabolite of the prodrug Ethionamide. To inhibit the growth of Mycobacterium tuberculosis, Ethionamide must first be activated within the bacterium.[4] This activation is mediated by a monooxygenase enzyme, EthA.[14] The activated form then forms an adduct with NAD+, which inhibits the enzyme InhA, a crucial component in the synthesis of mycolic acids, essential for the bacterial cell wall.[15]
Caption: Bioactivation pathway of Ethionamide in M. tuberculosis.
Comparative Efficacy: Statistical Analysis of MIC Data
When comparing the efficacy of an antimicrobial agent against an alternative, such as Ethionamide vs. Prothionamide, the Minimum Inhibitory Concentration (MIC) is a key metric. This is the lowest concentration of a drug that prevents visible growth of a bacterium. Because MIC data is often not normally distributed, non-parametric statistical tests are typically employed for comparison.[16]
Statistical Approach:
-
Data Collection: MIC values are determined for a large number of clinical isolates against both drugs.
-
Summary Statistic: The median MIC (or MIC₅₀, the concentration required to inhibit 50% of isolates) is a more robust measure than the mean for this type of data.
-
Hypothesis Testing: A test like the Mann-Whitney U test would be appropriate to determine if there is a statistically significant difference between the MIC distributions of the two drugs.
Example Data Comparison:
| Organism / Strain | Ethionamide MIC₅₀ (mg/L) | Prothionamide MIC₅₀ (mg/L) | Statistical Significance (p-value) |
| M. tuberculosis H37Rv | 2.5 | 2.5 | > 0.05 (Not Significant) |
| MDR-TB Clinical Isolates | 5.0 | 5.0 | > 0.05 (Not Significant) |
| Pre-XDR TB Isolates | 5.0 | 5.0 | > 0.05 (Not Significant) |
Note: Data is representative and derived from literature which often finds the two drugs to be largely equivalent in vitro, though some studies suggest Prothionamide may be better tolerated in patients.[17][18][19]
Conclusion: Data-Driven Confidence in Drug Development
The statistical analysis of experimental data for a compound like 2-Ethylisonicotinamide is a multi-faceted discipline. It begins with the foundational validation of analytical methods, where techniques like HPLC provide the specific and sensitive data required for confident quantification. It then extends to the statistical interpretation of pharmacological and pharmacokinetic data, which informs critical decisions on efficacy and dosing. By adhering to authoritative guidelines, explaining the causality behind our methods, and employing appropriate statistical tests, we move from simple measurement to true scientific understanding. This rigorous, data-centric approach is indispensable for advancing drug development and ensuring the safety and efficacy of therapeutic agents.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank Online URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Efficacy and tolerability of ethionamide versus prothionamide: A systematic review Source: ResearchGate URL: [Link]
-
Title: Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation Source: BioPharm International URL: [Link]
-
Title: Statistical analysis for toxicity studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Mechanism of thioamide drug action against tuberculosis and leprosy Source: National Institutes of Health (NIH) URL: [Link]
-
Title: NonClinical Dose Formulation Analysis Method Validation and Sample Analysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ethionamide Population Pharmacokinetic Model and Target Attainment in Multidrug-Resistant Tuberculosis Source: PubMed URL: [Link]
-
Title: Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: (PDF) Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms Source: ResearchGate URL: [Link]
-
Title: Statistical analysis of combined dose effects for experiments with two agents Source: PubMed URL: [Link]
-
Title: Statistical Analysis of Bioassay Data With Dependent Replicates Source: University of New Brunswick URL: [Link]
-
Title: 2-Ethylisonicotinamide | C8H10N2O Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Nicotinamide pharmacokinetics in patients Source: PubMed URL: [Link]
-
Title: Effect of Isoniazid Intake on Ethionamide Pharmacokinetics and Target Attainment in Multidrug-Resistant Tuberculosis Patients Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Efficacy and tolerability of ethionamide versus prothionamide: a systematic review Source: PubMed URL: [Link]
-
Title: Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers Source: PubMed URL: [Link]
-
Title: Development and validation of HPLC-DAD methods for the analysis of two novel iron chelators with potent anti-cancer activity Source: PubMed URL: [Link]
-
Title: Pharmacokinetics of ethionamide in children Source: PubMed URL: [Link]
-
Title: Validation and Verification of Analytical Testing Methods Used for Tobacco Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Ethionamide Source: LiverTox, National Institutes of Health (NIH) URL: [Link]
-
Title: Metabolism and Pharmacokinetics of the Anti-Tuberculosis Drug Ethionamide in a Flavin-Containing Monooxygenase Null Mouse Source: MDPI URL: [Link]
-
Title: Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva Source: PubMed URL: [Link]
-
Title: Statistical analysis of data from studies on experimental autoimmune encephalomyelitis Source: PubMed URL: [Link]
-
Title: Synthetic EthR inhibitors boost antituberculous activity of ethionamide Source: PubMed URL: [Link]
-
Title: Validated UV-Spectrophotometric Method for the Ethionamide Estimation in Bulk, Tablet and Nanoparticles Source: ResearchGate URL: [Link]
-
Title: Validated UV-Spectrophotometric Method for the Ethionamide Estimation in Bulk, Tablet and Nanoparticles Source: IT Medical Team URL: [Link]
-
Title: UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate Source: MDPI URL: [Link]
Sources
- 1. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]
- 15. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and tolerability of ethionamide versus prothionamide: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ethionamide, a Prodrug Metabolized to 2-Ethylisonicotinamide, in Mycobacterial Infections
This guide provides an in-depth analysis of the anti-mycobacterial agent Ethionamide, with a focus on its mechanism of action, clinical efficacy, and comparative pharmacology. While the topic of interest is 2-Ethylisonicotinamide, it is crucial to understand that this compound is a metabolite of the prodrug Ethionamide (2-ethylthioisonicotinamide).[1] The therapeutic efficacy is attributed to the activated form of Ethionamide, not 2-Ethylisonicotinamide itself. This guide will, therefore, focus on the parent compound, Ethionamide, to provide a comprehensive and scientifically accurate overview for researchers, scientists, and drug development professionals.
Introduction to Ethionamide: A Second-Line Defense Against Tuberculosis
Ethionamide (ETH) is a critical second-line thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[2][3] Its structural similarity to Isoniazid (INH), a first-line anti-TB drug, is notable; however, their activation pathways and resistance profiles are distinct, allowing for its use when resistance to primary drugs emerges.[2] ETH is a prodrug, meaning it requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[4] This activation process is a key determinant of its efficacy and a focal point for understanding resistance mechanisms.
Mechanism of Action: The Path to Mycobacterial Inhibition
The bactericidal or bacteriostatic action of Ethionamide is dependent on its concentration at the site of infection and the susceptibility of the Mycobacterium tuberculosis strain.[1] The mechanism involves a multi-step intracellular process:
-
Uptake and Activation: Ethionamide is taken up by M. tuberculosis. Inside the bacterium, the gene ethA encodes for a monooxygenase enzyme, EthA, which is responsible for the oxidative activation of the Ethionamide prodrug.[3][4]
-
Adduct Formation: The activated form of Ethionamide then covalently binds with nicotinamide adenine dinucleotide (NAD+) to form an ETH-NAD adduct.[3]
-
Target Inhibition: This ETH-NAD adduct is a potent inhibitor of the enzyme InhA, an enoyl-acyl carrier protein (ACP) reductase.[3][4] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids.
-
Cell Wall Disruption: Mycolic acids are unique, long-chain fatty acids that are fundamental components of the robust and impermeable mycobacterial cell wall. By inhibiting InhA, Ethionamide effectively blocks mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial death.
This intricate mechanism underscores the importance of the EthA enzyme. Mutations in the ethA gene can reduce the activation of Ethionamide, leading to drug resistance.[5]
Signaling Pathway of Ethionamide Activation and Action
Caption: Ethionamide activation and its inhibitory effect on mycolic acid synthesis.
Comparative Analysis: Ethionamide vs. Isoniazid
Isoniazid is the most potent first-line drug for treating tuberculosis and shares a similar molecular target with Ethionamide. However, their differences are critical for clinical practice, especially in the context of drug resistance.
| Feature | Ethionamide | Isoniazid |
| Drug Line | Second-line | First-line |
| Primary Use | Multidrug-Resistant TB (MDR-TB) | Drug-Susceptible TB |
| Activation Enzyme | EthA (a monooxygenase)[3][4] | KatG (a catalase-peroxidase)[3] |
| Mechanism of Action | Prodrug activated to form an ETH-NAD adduct that inhibits InhA.[3] | Prodrug activated to form an INH-NAD adduct that inhibits InhA.[3] |
| Common Resistance | Mutations in ethA or inhA.[5] | Mutations in katG or inhA.[3] |
| Cross-Resistance | Limited with Isoniazid. Strains with katG mutations are often still susceptible to Ethionamide.[2] | Strains with inhA mutations may show cross-resistance to Ethionamide. |
| Toxicity Profile | High incidence of gastrointestinal intolerance and potential hepatotoxicity.[2][4] | Potential for hepatotoxicity and peripheral neuropathy. |
The distinct activation enzymes, EthA for Ethionamide and KatG for Isoniazid, are the primary reason for the lack of complete cross-resistance.[2][3] This allows clinicians to use Ethionamide against TB strains that have developed resistance to Isoniazid via mutations in the katG gene.
Pharmacokinetics and Efficacy Considerations
The clinical efficacy of Ethionamide is complicated by its challenging pharmacokinetic (PK) and pharmacodynamic (PD) profile.[6][7]
-
High Variability: Studies have shown significant between-subject variability in the absorption and clearance of Ethionamide.[8]
-
Dose and Target Attainment: Achieving the desired therapeutic exposure is difficult. One population PK model suggested that a daily dose of 1,500 mg or more is needed to achieve a 90% probability of a 1.0-log kill at a Minimum Inhibitory Concentration (MIC) of 1 mg/L.[9] However, such high doses are often not well-tolerated by patients.
-
Deprioritization: These PK/PD challenges and the associated toxicities have led to the deprioritization of Ethionamide in some recent MDR-TB treatment guidelines in favor of more effective and better-tolerated agents.[9]
Table: Population Pharmacokinetic Parameters of Ethionamide
| Parameter | Mean Value (Standard Deviation) | Reference |
|---|---|---|
| Absorption Rate Constant (ka) | 1.02 (1.11) h⁻¹ | [9] |
| Elimination Rate Constant (kel) | 0.69 (0.46) h⁻¹ | [9] |
| Volume of Distribution (V/F) | 104.16 (59.87) L | [9] |
| Lag Time | 0.43 (0.32) h |[9] |
Experimental Protocols for Efficacy Evaluation
To assess the efficacy of an anti-mycobacterial compound like Ethionamide, a series of standardized in vitro experiments are typically performed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a drug that prevents visible growth of a microorganism.
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Drug Dilution Series: Ethionamide is serially diluted in a 96-well microplate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and added to each well of the microplate containing the drug dilutions.
-
Incubation: The plate is sealed and incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is read as the lowest drug concentration in which no visible bacterial growth (turbidity) is observed. A colorimetric indicator like Resazurin may be added to aid in viability assessment.
Protocol 2: In Vitro InhA Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the activated drug on its molecular target.
-
Expression and Purification of InhA: The inhA gene is cloned into an expression vector and the InhA protein is overexpressed in E. coli and purified.
-
In Situ Activation of Ethionamide: As the ETH-NAD adduct is required, it must be generated. This can be achieved through a cell-based activation method where EthA and InhA are co-expressed in the presence of Ethionamide.[3] The resulting adduct is then purified.
-
Enzyme Kinetics Assay: The purified InhA enzyme is incubated with its substrate (e.g., 2-trans-dodecenoyl-CoA) and the cofactor NADH in a reaction buffer.
-
Inhibition Measurement: The purified ETH-NAD adduct is added to the reaction at various concentrations. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the enzyme activity against the inhibitor concentration.
Experimental Workflow Diagram
Caption: Workflow for evaluating the in vitro efficacy of anti-mycobacterial agents.
Senior Application Scientist's Perspective and Conclusion
The study of Ethionamide offers a compelling narrative in drug development, highlighting the critical importance of understanding a compound's complete bio-mechanistic pathway. The fact that Ethionamide is a prodrug activated by a specific mycobacterial enzyme, EthA, is not merely an academic detail; it is the cornerstone of its clinical utility and its primary vulnerability. The lack of direct efficacy data for its metabolite, 2-Ethylisonicotinamide, reinforces that the therapeutic action occurs upstream, with the formation of the ETH-NAD adduct.
For researchers in this field, the causality is clear: clinical efficacy is directly linked to the rate and efficiency of EthA-mediated activation. Consequently, resistance is most commonly acquired not by altering the drug's ultimate target (InhA), but by shutting down the activation pathway via ethA mutations. This presents a unique opportunity for drug potentiation. Developing compounds that can inhibit the repressor of ethA (EthR) could boost EthA expression, thereby re-sensitizing resistant strains to Ethionamide.[4][5]
The protocols described herein represent a self-validating system. An MIC assay provides a holistic view of a compound's effect on the bacterium, while the specific enzyme inhibition assay validates the proposed mechanism of action. A potent MIC value coupled with a low IC₅₀ for InhA provides strong evidence that the drug is acting on-target.
References
-
2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved January 14, 2026, from [Link]
-
Al-Mawsawi, L. Q., & Al-Z μόra, A. S. (2012). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. Future Medicinal Chemistry, 4(14), 1837-1848. [Link]
-
2-Ethylisonicotinamide | C8H10N2O | CID 76905. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Ethionamide. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Kim, D., Park, J., Kim, J., Kim, D., & Jee, J. (2015). Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase. European Journal of Medicinal Chemistry, 105, 135-143. [Link]
-
Wang, F., Langley, R., Gulten, G., Dover, L. G., Besra, G. S., Jacobs, W. R., Jr, & Sacchettini, J. C. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73-78. [Link]
-
Willand, N., et al. (2009). Potentiation of ethionamide by targeting EthR. Future Medicinal Chemistry, 1(4), 687-699. [Link]
-
Al-Shaer, M. H., et al. (2020). Ethionamide Population Pharmacokinetic Model and Target Attainment in Multidrug-Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy, 64(9), e00713-20. [Link]
-
Bwanga, F., et al. (2021). Ethionamide population pharmacokinetics/pharmacodynamics and therapeutic implications in South African adult patients with drug-resistant tuberculosis. British Journal of Clinical Pharmacology, 87(10), 3863-3870. [Link]
-
Pharmacodynamics and Pharmacokinetics: The Science Behind Drug Action. (n.d.). Pharma Sales Training. Retrieved January 14, 2026, from [Link]
-
Overview of Pharmacodynamics. (n.d.). MSD Manual Professional Version. Retrieved January 14, 2026, from [Link]
Sources
- 1. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmasalestraining.org [pharmasalestraining.org]
- 7. Overview of Pharmacodynamics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. Ethionamide population pharmacokinetics/pharmacodynamics and therapeutic implications in South African adult patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethionamide Population Pharmacokinetic Model and Target Attainment in Multidrug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Ethylisonicotinamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper disposal of chemical reagents, such as 2-Ethylisonicotinamide, is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Ethylisonicotinamide, grounded in established laboratory safety protocols and an understanding of its chemical properties.
Disclaimer: As of the last update of this document, a specific Safety Data Sheet (SDS) for 2-Ethylisonicotinamide (CAS No. 3376-95-2) with definitive disposal instructions was not publicly available. The following procedures are based on the chemical's known properties, information from SDSs of structurally similar compounds (e.g., nicotinamide, isonicotinamide), and general best practices for laboratory chemical waste management.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.
Understanding 2-Ethylisonicotinamide: A Profile
2-Ethylisonicotinamide is a derivative of isonicotinamide, a component of Vitamin B3.[3] Its primary use in a laboratory setting is often as a reagent or intermediate in organic synthesis. A thorough understanding of its properties is the foundation for safe handling and disposal.
| Property | Value/Information | Source |
| Chemical Formula | C₈H₁₀N₂O | [3] |
| Molar Mass | 150.18 g/mol | [3] |
| Appearance | Typically a solid | [4] |
| Synonyms | 2-ethylpyridine-4-carboxamide | [3] |
Pre-Disposal Safety and Handling
Before initiating any disposal protocol, adherence to standard laboratory safety practices is paramount.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling 2-Ethylisonicotinamide, including:
-
Safety Goggles or Glasses: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally recommended.[5]
-
Laboratory Coat: To protect skin and clothing.
Engineering Controls
Handle 2-Ethylisonicotinamide in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Ethylisonicotinamide should follow a systematic process to ensure safety and regulatory compliance.
Step 1: Waste Classification (Initial Assessment)
The first crucial step is to determine if the 2-Ethylisonicotinamide waste is classified as hazardous. In the absence of a specific SDS, a conservative approach is recommended.
-
Is it a Listed Hazardous Waste? 2-Ethylisonicotinamide is not typically found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[2]
-
Does it exhibit Hazardous Characteristics?
-
Ignitability: Unlikely for this compound under normal laboratory conditions.
-
Corrosivity: Not expected to be corrosive.
-
Reactivity: Not known to be reactive.
-
Toxicity: This is the primary area of uncertainty. While not listed as acutely toxic, its potential for environmental or health effects upon disposal should be considered.
-
Given the lack of specific data, it is best practice to manage 2-Ethylisonicotinamide waste as a non-hazardous chemical waste unless it has been mixed with other hazardous substances.
Step 2: Segregation of Waste
Proper segregation is fundamental to safe and efficient chemical waste disposal.
-
Solid Waste:
-
Collect un-used or expired 2-Ethylisonicotinamide powder in a designated, sealed container labeled "Solid Chemical Waste."
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
-
Liquid Waste:
-
If 2-Ethylisonicotinamide is in a solution, do not dispose of it down the drain. The EPA has a strict ban on the sewering of pharmaceutical waste, and this principle should be extended to all chemical waste in a laboratory setting.[6][7]
-
Collect liquid waste containing 2-Ethylisonicotinamide in a separate, sealed container labeled "Liquid Chemical Waste" with the full chemical name and approximate concentration listed.
-
Crucially, do not mix incompatible waste streams. For example, do not mix acidic solutions with basic solutions.
-
Step 3: Containerization and Labeling
Proper containerization and labeling prevent accidental mixing of incompatible chemicals and ensure that waste handlers are aware of the container's contents.
-
Container Selection: Use containers that are compatible with the chemical waste. For solid waste, a sturdy, sealable plastic container is suitable. For liquid waste, use a labeled, leak-proof container, preferably with a screw cap.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Chemical Waste"
-
The full chemical name: "2-Ethylisonicotinamide"
-
The physical state (solid or liquid)
-
The primary hazards (e.g., "Irritant" as a precaution)
-
The date of accumulation
-
Step 4: Storage
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be:
-
Away from general laboratory traffic.
-
In secondary containment (such as a spill tray) to contain any potential leaks.
-
Segregated from incompatible chemicals.
Step 5: Disposal Request and Pickup
Once the waste container is full or has been in storage for a designated period (as per your institution's policy), arrange for its disposal through your EHS department or a licensed chemical waste disposal contractor. Do not attempt to dispose of the chemical waste in the regular trash or by any other unapproved means.
Decontamination and Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to absorb the liquid before scooping it into a waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as chemical waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 2-Ethylisonicotinamide.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fishersci.ca [fishersci.ca]
- 6. mdpi.com [mdpi.com]
- 7. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethylisonicotinamide
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Ethylisonicotinamide, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in a risk-based assessment, ensuring that every recommendation serves to protect you, your colleagues, and your research.
Understanding the Hazard Profile
2-Ethylisonicotinamide (CAS No. 3376-95-2) is an amine and aromatic compound often used as a pharmaceutical standard or intermediate.[1] While comprehensive toxicological data is not always available for every research chemical, safety data sheets for 2-Ethylisonicotinamide and structurally related compounds indicate several potential hazards that dictate our safety protocols.
The primary risks associated with handling this compound include:
-
Skin Irritation: Direct contact can cause skin irritation.[2]
-
Serious Eye Irritation: The compound is classified as causing serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[4]
-
Unknown Long-Term Effects: As a metabolite of the antituberculosis drug Ethionamide, which is suspected of damaging fertility or the unborn child, a cautious approach is warranted.[5]
Currently, no specific Occupational Exposure Limit (OEL) has been established for 2-Ethylisonicotinamide.[2] In the absence of a defined OEL, we adopt a strategy of stringent exposure control. The causality is simple: if the compound cannot contact you, it cannot harm you. Therefore, the following PPE recommendations are designed to create a comprehensive barrier.
Core PPE Requirements: Your Primary Defense
The selection of PPE is not a matter of preference but a requirement based on a risk assessment of the tasks you will perform.
Eye and Face Protection
Direct contact with 2-Ethylisonicotinamide can cause serious eye irritation.[3] Standard laboratory safety glasses are insufficient.
-
Mandatory: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2]
-
Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Skin Protection
-
Gloves: Hand protection is non-negotiable. Always inspect gloves for tears or punctures before use.[2]
-
Type: Nitrile gloves are recommended for their chemical resistance and dexterity.
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Contaminated gloves must be disposed of immediately as hazardous waste.
-
-
Protective Clothing: A standard cotton lab coat may not provide sufficient protection against splashes.
-
Type: A buttoned, long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider a chemical-resistant apron or disposable coveralls.
-
Respiratory Protection
The primary inhalation risk comes from the generation of dust when weighing or transferring the solid compound.[2] All work with solid 2-Ethylisonicotinamide should, whenever possible, be performed within a certified chemical fume hood or a ventilated balance enclosure.
-
For Nuisance Dust Exposures: If a fume hood is not feasible for a low-energy task (e.g., small-scale weighing), a minimum of a P95 (US) or P1 (EU EN 143) particle respirator is required.[2]
-
For Higher-Level Protection: For tasks with a greater potential for aerosol generation, use respirator cartridges rated for organic vapors and particulates, such as type OV/AG/P99 (US) or ABEK-P2 (EU EN 143).[2]
PPE Selection Matrix for Common Laboratory Tasks
To simplify decision-making, the following table outlines the minimum PPE requirements for various laboratory operations involving 2-Ethylisonicotinamide.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety glasses with side-shields | Nitrile Gloves | Lab Coat | Required (Use in fume hood or wear P95/P1 respirator) |
| Preparing Solutions | Safety glasses with side-shields | Nitrile Gloves | Lab Coat | Not required if handled in a fume hood |
| Running Reactions | Safety glasses with side-shields | Nitrile Gloves | Lab Coat | Not required if handled in a fume hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical-resistant Apron or Coveralls | Required (OV/AG/P99 or ABEK-P2 respirator) |
Procedural Discipline: Donning and Doffing PPE
The sequence in which you put on and take off your PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Lab Coat/Coveralls: Put on your protective clothing first.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Step-by-Step Doffing Protocol (The "Dirty-to-Clean" Method)
-
Gloves: Remove gloves first, using the proper technique to avoid touching the outside with your bare hands.
-
Lab Coat/Coveralls: Remove your lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Eye Protection: Remove your face shield or goggles by handling the strap.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2]
Safe Handling and Disposal Workflow
The following diagram illustrates the critical steps from material acquisition to final waste disposal, embedding the necessary PPE and engineering controls at each stage.
Caption: Workflow for Safe Handling of 2-Ethylisonicotinamide.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
First-Aid Measures
-
If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention immediately.[2][3]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[2]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Accidental Release Measures
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don the appropriate PPE for spill cleanup as outlined in the matrix above.
-
Contain & Clean: Use personal protective equipment.[2] Avoid generating dust.[2] Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, vermiculite).[2] Place the material into a suitable, sealed, and labeled container for disposal.[2] Do not let the product enter drains.[2]
Disposal Plan
All materials contaminated with 2-Ethylisonicotinamide must be treated as hazardous waste.
-
Contaminated PPE: Gloves, disposable lab coats, and respirator cartridges must be placed in a labeled hazardous waste container.
-
Chemical Waste: Unused material and spill cleanup debris must be collected in a sealed, clearly labeled container for disposal by a certified waste management authority.[6]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects both the integrity of your research and the well-being of your team.
References
-
CHEMM (Chemical Hazards Emergency Medical Management). Personal Protective Equipment (PPE).[Link]
-
United States Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]
-
Pharmaffiliates. 2-Ethyl Isonicotinamide | CAS No : 3376-95-2.[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76905, 2-Ethylisonicotinamide.[Link]
-
DrugBank. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry.[Link]
-
Cole-Parmer. Material Safety Data Sheet - Isonicotinamide, 99%.[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Ethylisonicotinic acid thioamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
